molecular formula CBrCl3 B165885 Bromotrichloromethane CAS No. 75-62-7

Bromotrichloromethane

Cat. No.: B165885
CAS No.: 75-62-7
M. Wt: 198.27 g/mol
InChI Key: XNNQFQFUQLJSQT-UHFFFAOYSA-N
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Description

A potent liver poison. In rats, bromotrichloromethane produces about three times the degree of liver microsomal lipid peroxidation as does carbon tetrachloride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(trichloro)methane
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InChI

InChI=1S/CBrCl3/c2-1(3,4)5
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InChI Key

XNNQFQFUQLJSQT-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)(Cl)Br
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Molecular Formula

CBrCl3
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DSSTOX Substance ID

DTXSID7023930
Record name Bromotrichloromethane
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Molecular Weight

198.27 g/mol
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Physical Description

Colorless liquid; Insoluble in water; [HSDB]
Record name Bromotrichloromethane
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Boiling Point

105 °C
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Solubility

INSOL IN WATER; SOL IN ALL PROP IN ALCOHOL & ETHER, MISCIBLE WITH MANY ORG LIQUIDS, Very soluble in ether and ethanol
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Density

2.012 @ 25 °C
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Vapor Pressure

39.0 [mmHg], 39 mm Hg at 25 °C
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Color/Form

COLORLESS HEAVY LIQUID

CAS No.

75-62-7
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Melting Point

-5.7 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl₃) is a halogenated hydrocarbon that serves as a valuable reagent and intermediate in organic synthesis. Its utility in the introduction of the trichloromethyl group and as a source of bromine radicals makes it a key component in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the primary methods for the synthesis of bromotricholaromethane, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent and practical methods include the free-radical bromination of chloroform (B151607), the halide exchange reaction of carbon tetrachloride, and the reaction of potassium trichloroacetate (B1195264) with bromine. Each method offers a unique set of advantages and disadvantages concerning yield, reaction conditions, and scalability.

Free-Radical Bromination of Chloroform

The free-radical bromination of chloroform (CHCl₃) is a widely employed method for the synthesis of this compound. This reaction is typically initiated by ultraviolet (UV) light or other radical initiators and proceeds via a chain reaction mechanism.

A solution of bromine in chloroform is irradiated with a light source, often a UV lamp or a high-intensity visible light LED, at a controlled temperature. The reaction progress can be monitored by the disappearance of the characteristic color of bromine. Upon completion, the reaction mixture is typically washed with a basic solution, such as sodium thiosulfate (B1220275) or sodium carbonate, to remove any unreacted bromine and hydrogen bromide byproduct. The organic layer is then dried and purified by distillation.[1][2][3][4]

MethodReactantsConditionsReaction TimeYield (%)Reference
PhotobrominationChloroform, Bromine100 LEDs (470 nm), 20 °C2 hours81[1][4]
PhotobrominationChloroform, Bromine100 LEDs (470 nm), 20 °C3 hours89[1][2]
PhotobrominationChloroform, Bromine100 LEDs (470 nm), 20 °C7 hours83[1][2][3]
PhotobrominationChloroform, Bromine88 LEDs (405 nm), 20 °C3.5 hours82[1][3]
Photobromination with in-situ Bromine GenerationChloroform, Sodium Bromate, Sulfuric Acid, Hydrogen Bromide100 LEDs (470 nm), 40 °CNot Specified94.2[3]
Biphasic PhotoreactionChloroform, Bromine, Sodium Bromate, Sulfuric Acid88 LEDs (405 nm), 25 °C7.25 hours97.6[2][3]

The synthesis of this compound from chloroform and bromine under UV irradiation proceeds through a classic free-radical chain reaction.

G Free-Radical Bromination of Chloroform cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV Light (hν) Br_rad_prop Br• Br_rad->Br_rad_prop CHCl3 CHCl₃ CCl3_rad •CCl₃ CHCl3->CCl3_rad Hydrogen Abstraction HBr HBr Br2_prop Br₂ CBrCl3 CBrCl₃ CCl3_rad->CBrCl3 Reaction with Br₂ Br_rad_regen Br• Br_rad_regen->Br_rad_prop Br_rad_term1 Br• Br2_term Br₂ Br_rad_term1->Br2_term Br_rad_term2 Br• Br_rad_term2->Br2_term CCl3_rad_term1 •CCl₃ C2Cl6 C₂Cl₆ CCl3_rad_term1->C2Cl6 CCl3_rad_term2 •CCl₃ CCl3_rad_term2->C2Cl6 Br_rad_term3 Br• CBrCl3_term CBrCl₃ Br_rad_term3->CBrCl3_term CCl3_rad_term3 •CCl₃ CCl3_rad_term3->CBrCl3_term

Caption: Free-radical chain mechanism for the synthesis of this compound.

Halide Exchange from Carbon Tetrachloride

Another common method for preparing this compound is through a halide exchange reaction with carbon tetrachloride (CCl₄) using a bromine source, typically aluminum bromide (AlBr₃).

Anhydrous aluminum bromide is reacted with an excess of dry carbon tetrachloride. The reaction can be performed at room temperature over a longer period or heated under reflux for a shorter duration to achieve higher yields. After the reaction is complete, the mixture is cooled, filtered, and washed with an aqueous solution of potassium carbonate and then with water to remove the catalyst and any acidic byproducts. The organic phase is subsequently dried over a drying agent like calcium chloride and purified by fractional distillation.[5]

MethodReactantsConditionsReaction TimeYield (%)Reference
Halide ExchangeCarbon Tetrachloride, Aluminum BromideRoom Temperature3 daysNot specified[5]
Halide ExchangeCarbon Tetrachloride, Aluminum BromideReflux45 minutes51.4[5]
From Potassium Trichloroacetate

This compound can also be synthesized by the reaction of potassium trichloroacetate with bromine. This method involves the decarboxylation of the trichloroacetate salt.

Potassium trichloroacetate is reacted with bromine at an elevated temperature (around 120 °C). The reaction produces this compound, carbon dioxide, and potassium bromide.[6][7]

Cl₃CCO₂K + Br₂ → CBrCl₃ + CO₂ + KBr[6][7]

Workflow for Synthesis Method Selection

The choice of synthesis method depends on various factors including available equipment, desired scale, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate synthesis route.

G start Start: Need to Synthesize CBrCl₃ scale Desired Scale? start->scale equipment Available Equipment? scale->equipment Large Scale scale->equipment Lab Scale photochem Photochemical Reactor / UV Lamp equipment->photochem Photochemical reflux Standard Reflux Setup equipment->reflux Standard Glassware high_temp High-Temperature Apparatus equipment->high_temp High Temp safety Primary Concern? end Proceed with Synthesis safety->end High Yield & Control safety->end Simplicity safety->end Alternative Route photobromination Method 1: Photobromination of Chloroform photochem->photobromination halide_exchange Method 2: Halide Exchange of CCl₄ reflux->halide_exchange trichloroacetate Method 3: From Potassium Trichloroacetate high_temp->trichloroacetate photobromination->safety halide_exchange->safety trichloroacetate->safety

Caption: Decision workflow for selecting a this compound synthesis method.

Purification of this compound

Regardless of the synthesis method, the crude this compound product typically requires purification. A common purification procedure involves the following steps:

  • Washing: The crude product is washed with a dilute aqueous solution of sodium hydroxide (B78521) or sodium carbonate to remove acidic impurities. This is followed by washing with water.

  • Drying: The organic layer is dried over a suitable drying agent such as anhydrous calcium chloride, magnesium sulfate, or phosphorus pentoxide.

  • Distillation: The dried product is purified by fractional distillation. This compound has a boiling point of approximately 104-105 °C.

  • Storage: Purified this compound should be stored in a dark bottle to prevent decomposition, as it can be sensitive to light.

For high-purity applications, treatment with charcoal followed by fractional crystallization by partial freezing can be employed.[8]

Conclusion

The synthesis of this compound can be accomplished through several effective methods, with the photobromination of chloroform and the halide exchange of carbon tetrachloride being the most well-documented and practical for laboratory and larger-scale production. The choice of method will be dictated by the specific requirements of the researcher, including scale, available apparatus, and safety protocols. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

Physical and chemical properties of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Bromotrichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CBrCl₃) is a halogenated hydrocarbon belonging to the tetrahalomethane family. It is a dense, non-flammable, and volatile liquid at room temperature, characterized by a chloroform-like odor.[1][2][3][4] Historically, it has found applications as a solvent, a reagent in organic synthesis, and as a chain transfer agent in polymerization reactions.[5][6][7] Its unique chemical reactivity, particularly its ability to act as a source of the trichloromethyl radical, makes it a valuable tool in synthetic chemistry. However, this same reactivity is also the basis for its significant hepatotoxicity, which has been a subject of extensive toxicological research.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties

This compound is a colorless to light yellow liquid.[5][6] It is practically insoluble in water but is soluble in or miscible with many common organic solvents, including alcohol and ether.[1][5][7][8][9]

Summary of Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueConditions
Molecular Formula CBrCl₃
Molecular Weight 198.27 g/mol
Appearance Colorless to light yellow liquidAmbient
Odor Chloroform-like
Density 2.012 g/mLat 25 °C[1][10]
2.01 g/cm³at 20 °C[11]
1.997 g/mL[3]
Melting Point -5.7 to -6 °C[1][3][6][8][10]
Boiling Point 104 - 105 °Cat 760 mmHg[1][3][4][6]
Vapor Pressure 38.4 - 39 mmHgat 25 °C[1][2][3][10]
Vapor Density 6.8 - 6.85 (vs. air)[3][10]
Refractive Index 1.5065at 20 °C (D line)[1][10]
Solubility in Water Insoluble[1][3][7][8]
UV Absorption λmax = 240 nmin Isooctane (log ε = 2.3)[1][2]

Chemical Properties

Structure and Stability

This compound has a tetrahedral geometry with a central carbon atom bonded to one bromine and three chlorine atoms. The C-Br bond is weaker than the C-Cl bonds, making it the primary site of chemical reactivity. The molecule is stable under normal storage conditions in a cool, dry, well-ventilated area and kept in a tightly closed container.[2][12]

Reactivity and Chemical Behavior

This compound's primary utility in organic synthesis stems from its ability to undergo homolytic cleavage of the C-Br bond to form a trichloromethyl radical (•CCl₃). This reactivity makes it useful in several classes of reactions:

  • Radical Reactions : It serves as an efficient chain transfer agent for the radical polymerization of methacrylates.[5][7]

  • Bromination : It is employed as a brominating reagent for active hydrogen compounds and for the bromination of benzylic positions, often under photo-irradiation.[5][7][13]

  • Addition Reactions : The molecule can add across double bonds, a reaction often initiated by radicals.[4]

Decomposition and Incompatibilities

When heated to decomposition, this compound emits highly toxic fumes of hydrogen bromide and hydrogen chloride.[1][2] Hazardous combustion products can also include carbon monoxide, carbon dioxide, and phosgene.[12][14] It is incompatible with strong bases, strong oxidizing agents, and reactive metals.[2][12] A violent explosion has been reported during the uncatalyzed addition of this compound to ethylene.[2]

Experimental Protocols

This section details methodologies for the synthesis of this compound and standard techniques for the determination of its properties.

Synthesis of this compound via Halogen Exchange

This protocol is based on the reaction of anhydrous aluminum bromide with an excess of carbon tetrachloride.[15]

Materials:

  • Anhydrous aluminum bromide (AlBr₃)

  • Dry carbon tetrachloride (CCl₄)

  • 5% Potassium carbonate (K₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Standard reflux and distillation glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 168.5 g of anhydrous aluminum bromide and 940 g of dry carbon tetrachloride.

  • Heat the mixture under reflux for 45 minutes.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the cooled mixture to remove any solids.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 170 mL of 5% potassium carbonate solution and then twice with 170 mL portions of water.

  • Separate the organic phase and dry it over anhydrous calcium chloride.

  • Purify the final product by fractional distillation. The initial fraction will be the excess carbon tetrachloride, followed by the product, this compound, which distills at 102-106 °C.[15]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_purification Purification cluster_products Products r1 Anhydrous AlBr₃ p1 Heat under Reflux (45 min) r1->p1 r2 Carbon Tetrachloride (excess) r2->p1 p2 Cool & Filter p1->p2 w1 Wash with 5% K₂CO₃ p2->w1 w2 Wash with H₂O w1->w2 w3 Dry over CaCl₂ w2->w3 pur Fractional Distillation w3->pur prod1 This compound (b.p. 102-106 °C) pur->prod1 prod2 Recovered CCl₄ pur->prod2

Caption: Workflow for the synthesis of this compound.

Standard Methods for Physical Property Determination

While the specific experimental methods used to obtain the data in Table 1.1 are not detailed in the cited literature, the following are standard protocols for their determination.

  • Melting Point: Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow difference between the sample and a reference as a function of temperature.

  • Boiling Point: Measured at atmospheric pressure using ebulliometry or by simple distillation, recording the temperature at which the liquid and vapor phases are in equilibrium.

  • Density: Typically measured using a pycnometer or a digital density meter, which calculates density based on the oscillation frequency of a U-tube containing the sample.

  • Refractive Index: Determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature (commonly 20 °C) and wavelength (typically the sodium D-line, 589 nm).

  • UV-Vis Spectroscopy: To determine the maximum absorption, a dilute solution of this compound in a UV-transparent solvent (like isooctane) is prepared. The absorbance is measured across a range of UV wavelengths (e.g., 200-400 nm) using a dual-beam spectrophotometer to identify the wavelength of maximum absorbance (λmax).

Metabolic Activation and Toxicology

The toxicity of this compound, particularly its potent hepatotoxicity, is a result of its metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[5][12]

This metabolic process involves the reductive cleavage of the carbon-bromine bond, leading to the formation of the highly reactive trichloromethyl free radical (•CCl₃).[1][2] This radical can then initiate a cascade of damaging events, most notably lipid peroxidation, where it attacks polyunsaturated fatty acids in cell membranes, leading to cellular damage and liver injury.[1] This mechanism is believed to be responsible for this compound being a more potent liver poison than carbon tetrachloride.[1][2]

G cluster_input Initiation cluster_engine Metabolism cluster_radicals Reactive Intermediates cluster_damage Cellular Damage b This compound (CBrCl₃) cyp Liver Microsomes (CYP450 Reductase) b->cyp rad Trichloromethyl Radical (•CCl₃) cyp->rad + Br⁻ nadph NADPH nadph->cyp e⁻ lip Lipid Peroxidation rad->lip cell Hepatocyte Injury lip->cell

Caption: Metabolic pathway of this compound.

References

Technical Guide: Chemical Properties of Dichlorodifluoromethane (CAS No. 75-62-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodifluoromethane (B179400), commonly known as Freon-12 or R-12, is a chlorofluorocarbon (CFC) with the chemical formula CCl₂F₂.[1][2] Historically, it was widely utilized as a refrigerant and an aerosol spray propellant due to its high stability, non-flammability, and low toxicity.[1][3] However, its production has been largely phased out under the Montreal Protocol due to its significant contribution to the depletion of the stratospheric ozone layer.[1][2] This guide provides an in-depth overview of the core chemical and physical properties of dichlorodifluoromethane, detailed experimental protocols for their determination, and a visualization of its atmospheric decomposition pathway.

Physical and Chemical Properties

Dichlorodifluoromethane is a colorless, non-combustible gas with a faint ethereal odor at very high concentrations.[3][4][5] It is typically shipped as a liquefied compressed gas under its own vapor pressure.[4][5]

Quantitative Data Summary

The key physical and chemical properties of dichlorodifluoromethane are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula CCl₂F₂[1][4][6][7]
Molar Mass 120.91 g/mol [1][4]
Appearance Colorless gas[1][4]
Odor Faint ethereal odor at high concentrations[1][4]
Melting Point -157.7 °C (-251.9 °F)[1]
Boiling Point -29.8 °C (-21.6 °F) at 101.325 kPa[1]
Density (liquid, at -29.8 °C) 1.486 g/cm³[1]
Vapor Density (air = 1) 4.2[4][5]
Autoignition Temperature Non-flammable[5]

Table 2: Thermodynamic and Solubility Properties

PropertyValueConditionsSource(s)
Vapor Pressure 568 kPa20 °C (68 °F)[1]
4850 mm Hg25 °C[4]
5 atm16.1 °C (61 °F)[5]
Water Solubility 280 mg/L25 °C[4]
0.286 g/L20 °C[1]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, and acetic acid-[1][4]
Log P (Octanol-Water Partition Coefficient) 2.16-[1][4]
Henry's Law Constant 0.343 atm·m³/mol20 °C[4]

Experimental Protocols

The determination of the physicochemical properties of dichlorodifluoromethane requires specialized experimental setups due to its gaseous state at ambient temperature and pressure. The following sections describe the methodologies for key experiments, based on internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure. For liquefied gases like dichlorodifluoromethane, several methods are applicable.

  • Ebulliometer Method: This is a common and accurate method.

    • Apparatus: An ebulliometer, which consists of a boiling flask, a thermometer or thermocouple, a condenser, and a pressure-measuring device. The apparatus is designed to ensure that the thermometer is in equilibrium with the boiling liquid and its vapor.

    • Procedure: The liquefied gas is carefully introduced into the ebulliometer. The substance is heated, and the temperature and pressure are recorded once a stable boiling state (constant temperature and pressure) is achieved. The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

  • Dynamic Method: This method involves measuring the vapor pressure as a function of temperature.

    • Apparatus: A sample vessel equipped with a heating and cooling system, a stirrer, a temperature sensor, and a pressure transducer.

    • Procedure: A sample of dichlorodifluoromethane is placed in the vessel. The temperature is varied, and the corresponding vapor pressure is measured. The boiling point is the temperature at which the vapor pressure curve intersects the standard atmospheric pressure.

Vapor Pressure Determination (OECD Guideline 104 / ASTM D1267)

Vapor pressure is a critical property for handling and storage of liquefied gases.

  • Static Method (OECD 104):

    • Apparatus: A constant-volume sample container connected to a pressure measuring device (e.g., a manometer or pressure transducer) and a vacuum pump, all enclosed in a constant-temperature bath.

    • Procedure: A small, degassed sample of dichlorodifluoromethane is introduced into the evacuated sample container. The container is then brought to the desired temperature in the bath. The system is allowed to reach equilibrium, at which point the pressure is recorded as the vapor pressure at that temperature. This is repeated at several temperatures to generate a vapor pressure curve.[4]

  • LP-Gas Method (ASTM D1267): This method is specifically for liquefied petroleum gases but is applicable to other liquefied gases.

    • Apparatus: A vapor pressure apparatus consisting of two chambers, a lower chamber for the sample and an upper expansion chamber, equipped with a pressure gauge.

    • Procedure: The lower chamber is filled with the liquid sample. A specific volume of the sample is then allowed to expand into the upper chamber to create a defined vapor-to-liquid ratio. The entire apparatus is immersed in a constant-temperature water bath (e.g., 37.8 °C).[8] Once the pressure reading stabilizes, it is recorded as the gauge vapor pressure.[8]

Water Solubility Determination

The solubility of a gas in a liquid is determined by bringing the two phases into equilibrium and then measuring the concentration of the gas in the liquid phase.

  • Gas Saturation Method:

    • Apparatus: A gas-washing bottle or a similar apparatus that allows for the bubbling of the gas through a known volume of water, all maintained at a constant temperature. Analytical equipment such as a gas chromatograph (GC) is required for concentration measurement.

    • Procedure: Dichlorodifluoromethane gas is bubbled through a known volume of deionized water at a constant temperature until the water is saturated. The concentration of dissolved dichlorodifluoromethane is then determined by a suitable analytical method, such as headspace gas chromatography.

Density of Liquefied Gas Determination
  • Pressure Hydrometer Method (ASTM D1657):

    • Apparatus: A transparent pressure cylinder capable of withstanding the vapor pressure of the sample, containing a hydrometer. The cylinder is equipped with valves for filling and venting.

    • Procedure: The pressure cylinder is purged and then filled with the liquid dichlorodifluoromethane sample until the hydrometer floats freely.[9] The cylinder is brought to the desired temperature, and the density is read from the hydrometer scale.[9]

  • Oscillating U-tube Densitometer:

    • Apparatus: A digital density meter with an oscillating U-tube and a specialized adapter for introducing liquefied gas samples under pressure.

    • Procedure: The liquefied gas is carefully introduced into the oscillating U-tube of the density meter, which is maintained at a constant temperature. The instrument measures the oscillation frequency of the tube filled with the sample, which is then converted to a density value.[9]

Reactivity and Decomposition

Dichlorodifluoromethane is chemically stable and non-reactive under normal conditions. However, it can undergo decomposition at high temperatures or in the presence of certain metals.

  • Thermal Decomposition: When heated to decomposition, it can emit highly toxic fumes of phosgene (B1210022) (COCl₂), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF).[4]

  • Reaction with Metals: It can react violently with reactive metals such as powdered aluminum, sodium, potassium, and magnesium, particularly at elevated temperatures.[10]

Atmospheric Decomposition Pathway

The primary environmental concern with dichlorodifluoromethane is its role in the catalytic destruction of stratospheric ozone. Due to its chemical inertness, it has a long atmospheric lifetime, allowing it to diffuse into the stratosphere.

In the stratosphere, high-energy ultraviolet (UV-C) radiation from the sun causes the photolytic decomposition of CCl₂F₂, breaking a carbon-chlorine bond and releasing a highly reactive chlorine radical (•Cl). This chlorine radical then initiates a catalytic cycle that destroys ozone (O₃).

Atmospheric_Decomposition CCl2F2 Dichlorodifluoromethane (CCl₂F₂) Cl_radical Chlorine Radical (•Cl) CCl2F2->Cl_radical Photolysis CClF2_radical Chlorodifluoromethyl Radical (•CClF₂) UV_light UV-C Radiation (Stratosphere) UV_light->CCl2F2 ClO_radical Chlorine Monoxide Radical (•ClO) Cl_radical->ClO_radical Reacts with Ozone Ozone (O₃) Ozone->ClO_radical Oxygen_molecule Oxygen (O₂) Ozone->Oxygen_molecule Forms ClO_radical->Cl_radical Regenerated ClO_radical->Oxygen_molecule Forms Oxygen_atom Oxygen Atom (O) Oxygen_atom->Cl_radical

Caption: Stratospheric decomposition of Dichlorodifluoromethane (CCl₂F₂) and the catalytic ozone depletion cycle.

Biological Interactions and Toxicology

Dichlorodifluoromethane exhibits low acute toxicity. Inhalation of high concentrations can lead to central nervous system depression and cardiac arrhythmia.[3] It is poorly metabolized in the body. Due to its low reactivity and minimal metabolism, it is not known to interact with specific biological signaling pathways in the manner of a pharmacologically active substance. Its primary toxicological concern at high concentrations is asphyxiation by displacement of oxygen.[4][5]

Conclusion

Dichlorodifluoromethane (CAS No. 75-62-7) possesses a unique set of chemical properties, including high stability and low flammability, which made it a valuable compound for various industrial applications. However, its significant environmental impact, particularly on the stratospheric ozone layer, has led to a global phase-out. Understanding its physicochemical properties and the experimental methods for their determination remains crucial for environmental monitoring, managing existing stocks, and for the development of safer alternatives. The information and protocols provided in this guide offer a comprehensive technical resource for professionals in research and development.

References

The Genesis of a Halocarbon: An In-depth Technical Guide to the History and Discovery of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotrichloromethane (CBrCl₃), a halogenated hydrocarbon, has carved a niche in the landscape of organic chemistry, serving as a versatile reagent and solvent. This technical guide provides a comprehensive overview of its history, from its emergence in the early 20th century to its contemporary applications. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and elucidates its metabolic fate, offering a valuable resource for professionals in research and drug development.

A Historical Perspective on the Emergence of this compound

The discovery of this compound cannot be attributed to a single individual but rather emerged from the broader scientific inquiry into halogenated hydrocarbons in the early 20th century.[1] The systematic synthesis of haloalkanes gained momentum in the 19th century, in step with the burgeoning field of organic chemistry and a deeper understanding of alkane structures.[2] While the precise first synthesis of this compound is not well-documented, early literature from the 1930s and 1940s describes its preparation, notably through the photobromination of chloroform (B151607).[3][4][5] These early methods laid the groundwork for its availability for research and industrial applications.

Physicochemical Properties

This compound is a colorless, non-flammable liquid with a characteristic sweet, chloroform-like odor.[1][6] It is practically insoluble in water but miscible with a wide range of organic solvents.[6] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula CBrCl₃[6]
Molar Mass 198.27 g/mol [6]
Appearance Colorless liquid[6]
Density 2.012 g/mL at 25 °CChemBK
Melting Point -6 °CChemBK
Boiling Point 105 °C[6]
Vapor Pressure 38.4 mm Hg at 25 °CChemBK
Water Solubility InsolubleChemBK
Refractive Index 1.5065 at 20 °C[1]

Synthesis and Experimental Protocols

Several methods have been developed for the synthesis of this compound. Early methods included the treatment of carbon tetrachloride with hydrogen bromide or aluminum bromide, and the reaction of trichloromethane (chloroform) with bromine at elevated temperatures.[6] A more contemporary and detailed method involves the photobromination of chloroform, as outlined in various patents.

Experimental Protocol: Photobromination of Chloroform

This protocol is based on methods described in patent literature for the preparation of this compound.[3][4]

Objective: To synthesize this compound via the light-induced reaction of bromine with chloroform.

Materials:

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Light source (e.g., 100 LEDs with a wavelength of 470 nm)

  • Reaction vessel

  • Stirring apparatus

  • Gas chromatograph (for analysis)

Procedure:

  • A solution of bromine in chloroform is prepared in a suitable reaction vessel. For example, a solution of 4.8 g (30.0 mmol) of bromine in 477 g (4 mol) of chloroform.[3][4]

  • The reaction mixture is maintained at a constant temperature, for instance, 20 °C.[3][4]

  • The solution is irradiated with a light source for a specified duration. In one example, the mixture is radiated with 100 LEDs (470 nm) for 2 hours.[3][4]

  • The progress of the reaction can be monitored by the disappearance of the bromine color.

  • Upon completion, the resulting mixture is analyzed by gas chromatography to determine the yield of this compound.

Expected Outcome: Following this procedure, a yield of approximately 81% (4.8 g, 24.3 mmol) of this compound can be expected.[3][4]

G cluster_workflow Synthesis Workflow A Prepare Solution (Bromine in Chloroform) B Irradiate with Light (e.g., 470 nm LED) A->B Reaction Initiation C Monitor Reaction (Color Disappearance) B->C During Reaction D Analyze Product (Gas Chromatography) C->D Post Reaction E This compound D->E Yield Determination

Figure 1: A simplified workflow for the synthesis of this compound via photobromination.

Metabolic Pathway and Toxicological Profile

The toxicity of this compound is linked to its metabolic activation in the liver. This process is primarily mediated by the cytochrome P450 enzyme system and leads to the formation of reactive free radicals.[7][8]

Bioactivation and Lipid Peroxidation

In vivo studies in rats have shown that after oral administration, this compound is metabolized by the liver to form the trichloromethyl radical (•CCl₃) and other radical species.[1][8] This bioactivation is an enzymatic process involving the oxidation of NADPH by rat liver microsomes.[1] The generated free radicals, particularly the trichloromethyl radical, are highly reactive and can initiate a cascade of lipid peroxidation in cellular membranes, leading to liver damage.[9][10][11] this compound has been shown to be a potent inducer of liver microsomal lipid peroxidation, even more so than carbon tetrachloride.[8]

G cluster_pathway Metabolic Activation of this compound CBrCl3 This compound (CBrCl3) CYP450 Cytochrome P450 (Liver Microsomes) CBrCl3->CYP450 Metabolism Radicals Trichloromethyl Radical (•CCl3) + Other Radicals CYP450->Radicals Generates Lipids Polyunsaturated Fatty Acids (in cell membranes) Radicals->Lipids Attacks Peroxidation Lipid Peroxidation Lipids->Peroxidation Initiates Damage Cellular Damage (Hepatotoxicity) Peroxidation->Damage Leads to

Figure 2: Signaling pathway of this compound-induced hepatotoxicity.

Applications in Research and Industry

This compound has found utility in several areas of chemical synthesis and research:

  • Reagent in Organic Synthesis: It is employed as a brominating agent and for the addition of the Br-CCl₃ group across double bonds.[6]

  • Chain Transfer Agent: It serves as a chain transfer agent in the radical polymerization of methacrylates.[6]

  • Solvent: Its properties make it a useful solvent in certain laboratory applications.[12]

  • Precursor in Chemical Manufacturing: It acts as an intermediate in the production of some pharmaceuticals and agrochemicals.[1]

Conclusion

From its origins in the exploratory era of halocarbon chemistry to its specific applications in modern organic synthesis, this compound remains a compound of interest. A thorough understanding of its history, properties, synthesis, and metabolic fate is crucial for its safe and effective use in research and development. This guide provides a foundational repository of technical information to support the endeavors of scientists and professionals in the field.

References

An In-depth Technical Guide to the Stability and Reactivity of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and reactivity profile of bromotrichloromethane (CBrCl₃). It is intended to serve as a technical resource, consolidating essential data, experimental methodologies, and reaction pathways to support its application in research and development.

Core Properties and Stability Profile

This compound is a dense, non-flammable, colorless liquid with a chloroform-like odor.[1][2] It is practically insoluble in water but miscible with many organic solvents like alcohol and ether.[2][3] The molecule's stability is a critical factor in its handling, storage, and application. Under normal laboratory conditions, it is considered stable.[1][4][5]

Thermal and Photolytic Stability

This compound is stable at room temperature when stored in closed containers.[1][4][5] However, upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride and hydrogen bromide.[1][6]

The C-Br bond is the weakest link in the molecule and is susceptible to cleavage under UV irradiation. Photolysis, particularly with light at wavelengths around 3650 Å (365 nm), leads to the homolytic cleavage of the C-Br bond, generating the trichloromethyl radical (•CCl₃) and a bromine atom (Br•).[7][8] This photochemical reactivity is the basis for many of its applications in radical reactions. While photolysis can occur, it is not considered an environmentally significant degradation pathway in the atmosphere.[1][6]

Atmospheric and Hydrolytic Stability

In the atmosphere, this compound is expected to exist entirely in the vapor phase.[1] Its degradation is slow, primarily occurring through reaction with photochemically-produced hydroxyl radicals.[1][6] The estimated atmospheric half-life for this reaction is exceedingly long, projected to be greater than 44 years.[1][6]

Hydrolysis of this compound occurs at an extremely slow rate, with an estimated half-life exceeding 100 years, similar to other highly halogenated organic compounds.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaCBrCl₃[2][3]
Molar Mass198.27 g·mol⁻¹[2]
AppearanceColorless heavy liquid[1][2]
Density2.012 g/mL at 25 °C[3][6]
Melting Point-6 °C[3]
Boiling Point105 °C[2][3]
Vapor Pressure39 mm Hg at 25 °C[1][5]
Water SolubilityInsoluble[1][2][3]
Refractive Index (n²⁰/D)1.5065[1][3]
UV Absorption Max (in isooctane)240 nm (log ε = 2.3)[6]

Table 2: Stability and Reactivity Data

ParameterValue / ObservationSource
Atmospheric Half-Life> 44 years (reaction with •OH)[1][6]
Hydrolysis Half-Life> 100 years (estimated)[1]
Bioconcentration Factor (BCF)49 (estimated)[1]
Photolysis Quantum Yield (Φ)Pressure and temperature dependent; Φ of CBrCl₃ decomposition is 2x Φ of C₂Cl₆ formation.[7]
Primary Photolysis ProductsTrichloromethyl radical (•CCl₃), Bromine atom (Br•)[7][8]
Hazardous Decomposition ProductsHydrogen chloride (HCl), Hydrogen bromide (HBr), Carbon oxides (CO, CO₂)[1][4][5]
IncompatibilitiesStrong oxidizing agents, strong bases, ethylene, alkali metals (e.g., potassium, sodium), powdered aluminum, magnesium.[1][4][5][9]

Reactivity Profile and Mechanisms

The reactivity of this compound is dominated by free-radical pathways initiated by the cleavage of the C-Br bond.

Radical Reactions

As a relatively stable and commercially available reagent, this compound serves as an excellent source of the trichloromethyl radical (•CCl₃).[10] This reactivity has been exploited in numerous organic transformations.

  • Atom Transfer Radical Addition (ATRA): The •CCl₃ radical readily adds across unsaturated bonds (alkenes), making CBrCl₃ a key reagent in ATRA reactions.[2][11] This allows for the simultaneous introduction of a bromine atom and a trichloromethyl group to a molecule.

  • Chain Transfer Agent: It is employed as a chain transfer agent in the radical polymerization of monomers like methacrylates.[2][3]

  • Brominating Agent: Under sunlamp irradiation or other radical-initiating conditions, it is used for the bromination of benzylic positions.[1][3]

  • Other Radical Reactions: It participates in a variety of other radical-mediated reactions, including C-H hydroxylation, cross-dehydrogenation, and the synthesis of gem-dichloroolefins from hydrazones in the presence of a copper catalyst.[10]

Photolytic_Cleavage CBrCl3 BrCCl₃ radicals •CCl₃ + Br• CBrCl3->radicals Homolytic Cleavage hv hν (UV light)

Caption: Photolytic cleavage of this compound.

Metabolic Reactivity and Toxicity

In biological systems, particularly in the liver, this compound undergoes metabolic activation by cytochrome P450 enzymes.[3] This process involves the loss of a bromide ion to form the highly reactive trichloromethyl free radical.[3] This radical is a potent initiator of lipid peroxidation, a key mechanism of its hepatotoxicity, which is reported to be about three times more potent than that of carbon tetrachloride.[1][3][6] This metabolic pathway can also lead to the formation of phosgene (B1210022) (COCl₂).[3]

Metabolic_Activation cluster_liver Liver Microsome CBrCl3 This compound (CBrCl₃) P450 Cytochrome P450 CBrCl3->P450 - Br⁻ Radical Trichloromethyl Radical (•CCl₃) P450->Radical Lipid Membrane Lipids Radical->Lipid Initiation Peroxidation Lipid Peroxidation Lipid->Peroxidation Toxicity Hepatotoxicity Peroxidation->Toxicity

Caption: Metabolic activation leading to hepatotoxicity.

Reactivity with Other Reagents
  • Oxidizing and Reducing Agents: this compound is incompatible with strong oxidizing agents.[1][4][5] Its metabolism by liver microsomes is an oxidative process that requires NADPH and is inhibited in the absence of oxygen.[12]

  • Bases: It is incompatible with strong bases.[1][4][5]

  • Appel-type Reactions: It can serve as a substitute for carbon tetrachloride in chlorination reactions, such as the conversion of benzyl (B1604629) alcohols to benzyl chlorides using triphenylphosphine.[13][14] This offers a safer, more environmentally friendly alternative, avoiding a potent ozone-depleting substance.[13]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of carbon tetrachloride with anhydrous aluminum bromide.[15]

Protocol:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and drying tube. Ensure all glassware is thoroughly dried.

  • In the flask, combine 168.5 g of anhydrous aluminum bromide (AlBr₃) with 940 g of dry carbon tetrachloride (CCl₄).[15]

  • Heat the mixture to reflux and maintain for 45 minutes.[15]

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 170 mL of 5% aqueous potassium carbonate (K₂CO₃) solution and then twice with 170 mL portions of water.[15]

  • Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂).[15]

  • Purify the crude product by fractional distillation. Collect the fraction boiling between 102-106 °C.[15]

Synthesis_Workflow start Start reactants 1. Combine AlBr₃ and excess dry CCl₄ in flask start->reactants reflux 2. Heat under reflux for 45 minutes reactants->reflux cool_filter 3. Cool to RT and filter mixture reflux->cool_filter wash 4. Wash with K₂CO₃(aq) and then H₂O cool_filter->wash dry 5. Dry organic layer over CaCl₂ wash->dry distill 6. Purify by fractional distillation (102-106 °C) dry->distill product Product: Pure CBrCl₃ distill->product

Caption: Workflow for synthesis and purification.

Purification Protocol

For purifying commercial this compound, several methods can be employed.

Protocol:

  • Wash the CBrCl₃ with a dilute aqueous sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) solution to remove acidic impurities.[1][3]

  • Follow with a wash using deionized water.[1][3]

  • Dry the washed CBrCl₃ over a suitable drying agent such as anhydrous CaCl₂, BaO, or MgSO₄.[1][3]

  • Distill the dried liquid in diffuse light.[1][3]

  • Store the purified product in a tightly sealed, dark container to prevent photodecomposition.[1][3]

Photostability Testing Protocol

This protocol provides a general framework for assessing the photostability of this compound, adapted from ICH guidelines for drug substances.[16][17][18]

Objective: To evaluate the decomposition of this compound under controlled light exposure.

Methodology:

  • Sample Preparation: Place a thin layer (not more than 3 mm) of purified this compound in a chemically inert, transparent container (e.g., quartz dish). Prepare an identical sample in a light-opaque container to serve as a dark control.[18]

  • Light Source: Use a photostability chamber equipped with a light source that meets ICH Q1B options, such as an artificial daylight lamp combined with UV-A fluorescent lamps. The light source should emit in the range of 320-800 nm.[19]

  • Exposure Conditions: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[16][18] Maintain a constant temperature to isolate photolytic effects from thermal degradation.

  • Analysis: At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analytical Method: Analyze the samples using a validated stability-indicating method, such as gas chromatography (GC) with an appropriate detector (e.g., ECD or MS). Quantify the parent compound (CBrCl₃) and identify and quantify any major degradation products, such as hexachloroethane (B51795) (C₂Cl₆).

  • Evaluation: Compare the degradation profiles of the exposed sample and the dark control to determine the extent of photolytic degradation. The quantum yield of decomposition can be calculated if the photon flux is known.[7][20]

Handling and Storage

Handling:

  • Use in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[4][5]

  • Avoid contact with eyes, skin, and clothing.[4][5]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves (e.g., PVC), and a lab coat.[4][9]

  • Avoid ingestion and inhalation.[4][5]

Storage:

  • Store in a tightly closed, light-resistant container.[1][4][5]

  • Keep in a cool, dry, well-ventilated area.[1][4][5]

  • Store away from incompatible substances such as strong bases, oxidizing agents, and reactive metals.[1][4][5]

References

Spectroscopic Analysis of Bromotrichloromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for bromotrichloromethane (CBrCl₃), a compound of interest in various chemical and toxicological studies. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmSolventReference
47.1CDCl₃[1]
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentIntensityTechnique
785C-Cl stretchStrongNeat (KBr)
1025C-Br stretchMediumNeat (KBr)

Note: IR peak assignments are based on typical vibrational frequencies for haloalkanes.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a complex pattern of peaks due to the isotopic distribution of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant fragments are listed below.[2][3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
11799.03[CCl₃]⁺
11999.99[C³⁵Cl₂³⁷Cl]⁺
12131.27[C³⁵Cl³⁷Cl₂]⁺
16124.68[⁷⁹BrCCl₂]⁺
16339.39[⁷⁹Br³⁵Cl³⁷Cl]⁺ / [⁸¹Br³⁵Cl₂]⁺
16517.53[⁸¹Br³⁵Cl³⁷Cl]⁺ / [⁷⁹Br³⁷Cl₂]⁺
196Low[C⁷⁹Br³⁵Cl₃]⁺ (Molecular Ion)
198Low[C⁸¹Br³⁵Cl₃]⁺ / [C⁷⁹Br³⁵Cl₂³⁷Cl]⁺ (Molecular Ion Isotope)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C NMR spectra to identify the carbon environment in this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0 ppm).[4]

  • Instrument Setup: The NMR spectrometer is tuned to the ¹³C nucleus. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5 times the longest T1) and inverse-gated proton decoupling are used to suppress the Nuclear Overhauser Effect (NOE).[5][6][7]

  • Data Acquisition: The spectrum is acquired by accumulating a number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the peaks are then referenced to the solvent peak or the internal standard.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of this compound.

Methodology:

  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Sample Preparation (KBr Pellet for Solids): For solid samples, a small amount of the substance is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[8][9]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

  • Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[10]

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a vacuum.[11]

  • Ionization: The gaseous molecules are ionized, most commonly using Electron Impact (EI) ionization. In EI, a high-energy electron beam bombards the molecules, leading to the ejection of an electron and the formation of a molecular ion (M⁺) and various fragment ions.[11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).[12]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Prep Prepare Sample in Appropriate Solvent/ Matrix NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS ProcessNMR Process NMR Data (FT, Phasing) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Interpret Spectra (Chemical Shifts, Frequencies, m/z Fragments) ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure Fragmentation_Pattern cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments M [CBrCl₃]⁺˙ (Molecular Ion) m/z ~196-202 CBrCl2 [CBrCl₂]⁺ m/z ~161-167 M->CBrCl2 - Cl˙ CCl3 [CCl₃]⁺ m/z ~117-123 M->CCl3 - Br˙ CCl2 [CCl₂]⁺˙ m/z ~82-86 CBrCl2->CCl2 - BrCl CCl3->CCl2 - Cl˙ CCl [CCl]⁺ m/z ~47-49 CCl2->CCl - Cl˙

References

An In-depth Technical Guide to the Thermochemical Properties of Bromotrichloromethane (CBrCl3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of bromotrichloromethane (CBrCl3). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for key measurement techniques are also provided to offer insight into the data's origins.

Core Thermochemical Data

The thermochemical properties of CBrCl3 are crucial for understanding its behavior in chemical reactions, including its stability and reactivity. The following tables summarize key quantitative data for this compound.

PropertyValueUnitsReference(s)
Standard Enthalpy of Formation (Gas)
ΔfH°(298.15 K)-39.07 ± 0.54kJ/mol[1]
ΔfH°(0 K)-29.92kJ/mol[1]
Molecular Weight 198.27 g/mol [2][3]
Boiling Point 105°C[2][4]
Melting Point -6°C[2][4]
Density 2.012g/mL at 25 °C[4]

Table 1: Fundamental Thermochemical and Physical Properties of CBrCl3

PropertyValueUnitsReference(s)
C-Br Bond Dissociation Energy (D0) 55.7 ± 1kcal/mol[5][6]
C-Cl Bond Dissociation Energy (assumed) 70.4 ± 1kcal/mol[5]

Table 2: Bond Dissociation Energies in CBrCl3

Heat capacity and entropy are fundamental thermodynamic properties that describe how a substance absorbs and stores thermal energy. The heat capacity of CBrCl3 has been measured over a range of temperatures, revealing important information about its phase transitions.

Temperature (K)Molar Heat Capacity (Cp)UnitsPhase/TransitionReference(s)
6 - 305MeasuredJ K⁻¹ mol⁻¹Solid/Liquid[7]

Table 3: Heat Capacity Data for CBrCl3

TransitionTemperature (K)ΔS (Entropy Change)UnitsReference(s)
Normal Crystalline to Plastic Crystalline238.1919.40J K⁻¹ mol⁻¹[7]
Plastic Phase Transition259.342.03J K⁻¹ mol⁻¹[7]
Plastic Crystalline to Liquid267.97.59J K⁻¹ mol⁻¹[7]

Table 4: Entropy of Phase Transitions for CBrCl3

Experimental Protocols

The determination of the thermochemical properties of CBrCl3 relies on sophisticated experimental techniques. The following sections provide a detailed overview of the methodologies used to obtain the data presented above.

Adiabatic Calorimetry for Heat Capacity and Entropy Measurements

Adiabatic calorimetry is a precise method used to measure the heat capacity of a substance as a function of temperature. By maintaining a near-zero temperature difference between the sample cell and its surroundings, heat leaks are minimized, allowing for accurate determination of the heat absorbed by the sample.

Experimental Setup:

  • Calorimeter: A twin-cell type adiabatic calorimeter is often employed. One cell contains the CBrCl3 sample, while the other serves as a reference and is typically evacuated.[8]

  • Adiabatic Shields: The cells are housed within adiabatic shields. The temperature of these shields is meticulously controlled to match the temperature of the sample cell, thereby preventing heat exchange with the surroundings.[8]

  • Heating Elements: A constant current is supplied to a heater in the reference cell, while the power to the heater in the sample cell is adjusted to maintain a minimal temperature difference between the two cells.[8]

  • Temperature and Pressure Measurement: High-precision platinum resistance thermometers are used to measure the temperature of each cell. Pressure is monitored using a quartz crystal transducer.[8]

  • Vacuum: The entire assembly is kept under a high vacuum to further minimize heat transfer by convection and conduction.[8]

Procedure:

  • Sample Preparation: A purified sample of CBrCl3 is loaded into the sample cell. The cell is then sealed and placed in the calorimeter.

  • Thermal Equilibration: The system is brought to the desired starting temperature and allowed to equilibrate.

  • Heating: A known amount of electrical energy is supplied to the sample heater, causing a gradual increase in the sample's temperature.

  • Data Acquisition: The temperature of the sample is continuously monitored as a function of the energy input.

  • Phase Transitions: As the sample undergoes phase transitions (e.g., solid-solid or solid-liquid), the energy input is measured without a corresponding temperature change, allowing for the determination of the enthalpy of transition.

  • Data Analysis: The heat capacity (Cp) is calculated from the measured heat input (dQ) and the corresponding temperature change (dT) using the relationship Cp = (dQ/dT). The entropy of fusion is calculated from the enthalpy of fusion (ΔHfus) and the melting temperature (Tfus) using the equation ΔSfus = ΔHfus / Tfus.

Photofragment Translational Spectroscopy for Bond Dissociation Energy Determination

Photofragment translational spectroscopy is a powerful technique for studying the dynamics of photodissociation and determining bond dissociation energies. The method involves breaking a molecule with a photon and then measuring the kinetic energy and angular distribution of the resulting fragments.

Experimental Setup:

  • Molecular Beam: A beam of CBrCl3 molecules is generated and collimated under high vacuum to ensure collision-free conditions.

  • Laser Source: A pulsed laser, typically an excimer laser operating at a specific wavelength (e.g., 193 nm), is used to photodissociate the CBrCl3 molecules.[5]

  • Interaction Region: The molecular beam and the laser beam intersect at a right angle in the interaction region of the spectrometer.

  • Detector: A detector, such as a mass spectrometer with a time-of-flight (TOF) analyzer, is positioned at a known distance from the interaction region. This detector is often rotatable to measure the angular distribution of the fragments.[5]

Procedure:

  • Photodissociation: The pulsed laser fires, and a fraction of the CBrCl3 molecules in the beam absorb a photon and dissociate into fragments (e.g., CCl3 + Br or CBrCl2 + Cl).[5]

  • Fragment Flight: The neutral fragments recoil from the interaction region with velocities determined by the energy released during dissociation.

  • Ionization: After traveling a set distance, the fragments are ionized, typically by electron impact.

  • Detection: The ionized fragments are then detected by the mass spectrometer. The time it takes for the fragments to travel from the interaction region to the detector (the time-of-flight) is measured.

  • Data Analysis:

    • The translational (kinetic) energy of the fragments is calculated from their measured time-of-flight.

    • The total available energy for the fragments is the sum of the photon energy and the initial internal energy of the parent molecule.

    • The bond dissociation energy (D0) is then determined by subtracting the total translational energy of the fragments from the total available energy, according to the principle of energy conservation: D0 = E_photon + E_internal(parent) - E_translational(fragments) .[6]

Visualizations

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the thermochemical properties of CBrCl3.

Thermochemical_Properties_Workflow cluster_experimental Experimental Determination cluster_calorimetry Adiabatic Calorimetry cluster_spectroscopy Photofragment Translational Spectroscopy cluster_data_analysis Data Analysis & Calculation exp_sample Purified CBrCl3 Sample calorimetry Measure Heat Flow vs. Temperature exp_sample->calorimetry photodissociation Photodissociate CBrCl3 exp_sample->photodissociation phase_trans Identify Phase Transitions calorimetry->phase_trans calc_cp_s Calculate Cp and ΔS phase_trans->calc_cp_s cp_data Heat Capacity Data calc_cp_s->cp_data entropy_data Entropy Data calc_cp_s->entropy_data tof_measurement Measure Fragment Time-of-Flight photodissociation->tof_measurement calc_ke Calculate Fragment Kinetic Energy tof_measurement->calc_ke calc_bde Calculate Bond Dissociation Energy (D0) calc_ke->calc_bde thermochem_network Integrate into Thermochemical Network (e.g., Active Thermochemical Tables) cp_data->thermochem_network bde_data Bond Dissociation Energy bde_data->thermochem_network enthalpy_data Standard Enthalpy of Formation calc_bde->bde_data calc_enthalpy Determine ΔfH° thermochem_network->calc_enthalpy calc_enthalpy->enthalpy_data

Workflow for Determining Thermochemical Properties.

References

An In-depth Technical Guide to the Decomposition Pathways and Products of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of bromotrichloromethane (CBrCl₃), a compound of significant interest in organic synthesis and toxicology. Understanding its degradation pathways—thermal, photochemical, and sonochemical—is critical for its application and for mitigating its environmental and biological impact. This document details the primary decomposition mechanisms, the resulting products, quantitative data from cited experiments, and the methodologies employed in these studies.

Core Decomposition Pathways

This compound's reactivity is primarily dictated by the relatively weak carbon-bromine bond (bond dissociation energy of approximately 234 kJ/mol), which is significantly weaker than the carbon-chlorine bonds (around 330 kJ/mol). This weakness facilitates the homolytic cleavage of the C-Br bond, forming a trichloromethyl radical (•CCl₃) and a bromine radical (•Br). This initial step is the cornerstone of its thermal, photochemical, and sonochemical decomposition.

Thermal Decomposition

When subjected to high temperatures, this compound undergoes gas-phase decomposition. The primary initiation step is the homolysis of the C-Br bond. The resulting radicals can then participate in a variety of subsequent reactions, including recombination, disproportionation, and abstraction of atoms from other molecules. Upon heating, it is known to emit highly toxic fumes of hydrogen chloride and hydrogen bromide[1][2].

An electron diffraction study of the thermal decomposition of CBrCl₃ in the gas phase revealed a complex mixture of products. The major components identified in the scattering volume were residual this compound, bromodichloromethyl radical (•CBrCl₂), carbon tetrachloride (CCl₄), trichloromethyl radical (•CCl₃), tetrachloroethylene (B127269) (C₂Cl₄), hexachloroethane (B51795) (C₂Cl₆), bromine monochloride (BrCl), and diatomic bromine (Br₂)[3].

Photochemical Decomposition

Exposure to ultraviolet (UV) radiation provides the energy necessary to cleave the C-Br bond, initiating a cascade of free-radical reactions. Photolysis is a clean method for generating trichloromethyl radicals for use in organic synthesis, such as in benzylic bromination and radical additions to unsaturated bonds[4][5][6]. The reactions are typically carried out in the presence of a substrate that can be acted upon by the generated radicals. For instance, in the presence of alkanes, photochemically induced reactions can lead to the formation of brominated alkanes and chloroform[6][7][8].

Sonochemical Decomposition

Sonolysis, the application of ultrasound to a liquid medium, creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the homolytic cleavage of the C-Br bond in this compound[4][9]. A key distinction between sonolysis and photolysis is the state of the generated radicals; sonolysis produces them in a heterogeneous and localized state, whereas photolysis creates them in a homogeneous and dispersed state[4].

Decomposition Products

The products formed from the decomposition of this compound are highly dependent on the decomposition method and the reaction environment (e.g., presence of other reagents, solvent). A summary of identified products is presented below.

Table 1: Products Identified from the Decomposition of this compound

Decomposition MethodProductsReference(s)
ThermalHydrogen Chloride (HCl), Hydrogen Bromide (HBr), Bromodichloromethyl radical (•CBrCl₂), Carbon Tetrachloride (CCl₄), Trichloromethyl radical (•CCl₃), Tetrachloroethylene (C₂Cl₄), Hexachloroethane (C₂Cl₆), Bromine Monochloride (BrCl), Bromine (Br₂)[1][2][3]
PhotochemicalTrichloromethyl radical (•CCl₃), Bromine radical (•Br), Various adducts depending on the substrate (e.g., brominated alkanes)[4][5][6]
SonochemicalTrichloromethyl radical (•CCl₃), Bromine radical (•Br), Adducts with alkenes[4]
Metabolic (in vivo)Trichloromethyl radical (•CCl₃), Bromodichloromethyl radical (•CBrCl₂)[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies extracted from the literature for key experiments on this compound decomposition.

Gas-Phase Thermal Decomposition via Electron Diffraction

This protocol is based on the study of the thermal decomposition of CBrCl₃ in the gas phase.

  • Apparatus: A conventional photographic plate electron diffraction unit was modified to include an oven in the sample inlet system.

  • Procedure:

    • This compound vapor was passed through the oven to induce thermal decomposition.

    • The decomposed sample was then introduced into the diffraction chamber.

    • Three different diffraction patterns were recorded on photographic plates.

    • The resulting diffraction patterns were analyzed to determine the composition of the gas mixture and the structure of the molecular species present. A key observation was the absence of a peak in the radial distribution curve corresponding to a normal carbon-bromine bond, indicating its cleavage[3].

Photochemical Reaction with Alkyl Aromatics

This protocol describes a general procedure for the photochemically induced reaction of this compound with alkyl aromatics.

  • Apparatus: A reaction vessel equipped with a UV light source (e.g., mercury lamp).

  • Materials: this compound, an alkyl aromatic substrate (e.g., toluene), and a suitable solvent (if necessary).

  • Procedure:

    • A solution of the alkyl aromatic compound and this compound in a suitable solvent (or neat) was prepared in the reaction vessel.

    • The mixture was irradiated with UV light at a controlled temperature.

    • The progress of the reaction was monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Upon completion, the reaction mixture was worked up to isolate and purify the products, typically involving washing, drying, and distillation or chromatography[6].

Sonochemical Reaction with 1-Alkenes

This protocol is based on a comparative study of the sonolysis and photolysis of this compound in the presence of 1-alkenes.

  • Apparatus: An ultrasonic bath or horn sonicator.

  • Materials: this compound, a 1-alkene, and a solvent.

  • Procedure:

    • A mixture of this compound and the 1-alkene was prepared at various mole fractions.

    • The mixture was subjected to ultrasonication for a specified period.

    • The reaction products were analyzed, typically by GC-MS, to identify and quantify the adducts formed.

    • The results were compared with those obtained from a parallel photochemical experiment to elucidate the differences in the reactivity of the radicals generated by the two methods[4].

Signaling Pathways and Logical Relationships

The decomposition of this compound is fundamentally a radical process. The following diagrams, rendered in DOT language, illustrate the key pathways and relationships.

Primary Decomposition Pathways

This diagram illustrates the initial homolytic cleavage of this compound under different energy inputs, which is the central event in its decomposition.

Primary Decomposition of this compound cluster_inputs Energy Input cluster_products Primary Radicals CBrCl3 CBrCl₃ (this compound) CCl3_rad •CCl₃ (Trichloromethyl Radical) CBrCl3->CCl3_rad Homolytic Cleavage Br_rad •Br (Bromine Radical) CBrCl3->Br_rad Homolytic Cleavage Thermal Heat (Δ) Thermal->CBrCl3 Photo UV Light (hν) Photo->CBrCl3 Sono Ultrasound Sono->CBrCl3

Caption: Initial homolytic cleavage of CBrCl₃ into radical species.

Subsequent Radical Reactions

Following the initial cleavage, the generated trichloromethyl and bromine radicals can undergo a variety of reactions, as depicted in the following workflow. This is a generalized scheme, and the predominant pathway will depend on the specific reaction conditions.

Generalized Subsequent Radical Reactions cluster_reactants Reactants / Environment cluster_products Potential Products CCl3_rad •CCl₃ Chloroform CHCl₃ (Chloroform) CCl3_rad->Chloroform H• abstraction from Alkane Addition_Product Adduct (e.g., R₂C(Br)-C(CCl₃)R₂) CCl3_rad->Addition_Product Addition to double bond Dimer C₂Cl₆ (Hexachloroethane) CCl3_rad->Dimer Dimerization Br_rad •Br Brominated_Alkane R-Br (Brominated Alkane) Br_rad->Brominated_Alkane H• abstraction & combination Br_rad->Addition_Product Alkane Alkane (R-H) Alkane->Chloroform Alkane->Brominated_Alkane Alkene Alkene (R₂C=CR₂) Alkene->Addition_Product Radical_Source Another Radical (R•) Radical_Source->Dimer Recombination with •CCl₃

Caption: Potential reaction pathways of the primary radical intermediates.

Experimental Workflow for Product Analysis

This diagram outlines a typical logical workflow for the experimental investigation of this compound decomposition products.

Experimental Workflow for Product Analysis start Sample Preparation (CBrCl₃ + Substrate/Solvent) decomp Decomposition (Thermal, Photo, or Sono) start->decomp extraction Product Extraction / Workup decomp->extraction analysis Instrumental Analysis (GC-MS, NMR, etc.) extraction->analysis identification Product Identification & Quantification analysis->identification end Data Reporting identification->end

Caption: A generalized workflow for studying CBrCl₃ decomposition.

References

Environmental Fate and Degradation of Bromotrichloromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl₃), a halogenated methane, has seen use in organic synthesis.[1] Its environmental presence, primarily from anthropogenic sources, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the environmental persistence, abiotic and biotic degradation mechanisms, and key experimental methodologies used to study this compound. All quantitative data are summarized for comparative analysis, and critical processes are visualized to facilitate a deeper understanding.

Physicochemical Properties and Environmental Distribution

This compound is a colorless, non-flammable liquid with a chloroform-like odor.[2][3] Its physicochemical properties significantly influence its distribution and persistence in the environment. It is practically insoluble in water but miscible with organic solvents.[1][2] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaCBrCl₃[2]
Molar Mass198.27 g/mol [2]
Boiling Point105 °C[2][3]
Melting Point-5.7 °C[2]
Density2.012 g/mL at 25 °C[2][3]
Vapor Pressure39 mm Hg at 25 °C[2]
Henry's Law Constant3.7 x 10⁻⁴ atm-m³/mol[2][4]
Log K_ow_ (Octanol-Water Partition Coefficient)2.5 (estimated)[5]
K_oc_ (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient)567 (estimated)[2][4]

Due to its moderate Henry's Law constant, this compound is expected to volatilize from water surfaces and moist soil.[2][4] In the atmosphere, it exists predominantly in the vapor phase.[3][4] Its moderate soil organic carbon-water partitioning coefficient (K_oc_) suggests low to moderate mobility in soil.[2][4]

Abiotic Degradation

Abiotic degradation of this compound occurs primarily through photolysis and reaction with hydroxyl radicals in the atmosphere, and potentially through reaction with reducing agents like zero-valent iron in anaerobic environments. Hydrolysis is considered to be an extremely slow process.[2][5]

Atmospheric Degradation

In the atmosphere, this compound is expected to degrade very slowly. The primary degradation pathway is reaction with photochemically-produced hydroxyl radicals (•OH).[3][4] The estimated half-life for this reaction is greater than 44 years.[2][5]

Photolysis, the degradation by direct absorption of light, can also occur.[2][3][6] Irradiation of this compound vapor with light of 3650 Å wavelength leads to the formation of trichloromethyl radicals (•CCl₃) and bromine atoms.[6] However, this process is not considered to be a significant environmental degradation pathway.[2][5]

Hydrolysis

There is no experimental evidence for the hydrolysis of this compound in the ambient environment.[2][5] Based on similarly structured organic halides, the hydrolysis rate is expected to be extremely slow, with half-lives exceeding 100 years.[2][5]

Reductive Dehalogenation with Zero-Valent Iron

In anaerobic environments, this compound can be degraded by zero-valent iron (ZVI). This process involves the reductive dehalogenation of the molecule on the iron surface. Studies on similar compounds like carbon tetrachloride have shown that ZVI can effectively promote degradation, with the formation of less halogenated methanes.[7][8][9] While specific kinetic data for this compound is limited, the process is a promising area for remediation research.

Table 2: Abiotic Degradation Data for this compound

Degradation ProcessMediumHalf-Life/Rate ConstantConditionsReference
Reaction with •OHAir> 44 years (estimated)25 °C[2][5]
PhotolysisAirQuantum yield of decomposition is twice that of hexachloroethane (B51795) formation3650 Å wavelength[6]
HydrolysisWater> 100 years (estimated)Ambient[2][5]
Volatilization from RiverWater7.4 hours (estimated)Model river (1m deep, 1 m/s flow, 3 m/s wind)[3][4]
Volatilization from LakeWater6.6 days (estimated)Model lake (1m deep, 0.05 m/s flow, 0.5 m/s wind)[3][4]

Biotic Degradation

Biodegradation of the highly halogenated this compound is generally a slow process.[2] However, under specific conditions, microbial activity can lead to its transformation, primarily through reductive dehalogenation.

Anaerobic Biodegradation

The most well-documented pathway for the biodegradation of this compound is reductive dehalogenation under anaerobic conditions. This process is mediated by microorganisms that possess enzymes capable of transferring electrons to the halogenated compound, leading to the cleavage of a carbon-halogen bond.

Pseudomonas putida has been shown to carry out the biodehalogenation of this compound.[2] This degradation is consistent with an enzymatic reductive dehalogenation by cytochrome P-450.[10][11][12] The process results in the transitory appearance of chloroform (B151607) (CHCl₃) and bromodichloromethane (B127517) (CHBrCl₂).[4]

The proposed mechanism involves the transfer of an electron from the reduced cytochrome P-450 to this compound, forming a radical anion which then fragments, releasing a bromide ion and a trichloromethyl radical (•CCl₃). This radical can then abstract a hydrogen atom to form chloroform.

Table 3: Biotic Degradation Data for this compound

OrganismDegradation PathwayDegradation ProductsReference
Pseudomonas putidaReductive dehalogenation (via Cytochrome P-450)Chloroform, Bromodichloromethane[2][4]

Experimental Protocols

Biodegradation Study in a Soil Microcosm

A common method to assess the biodegradation of this compound in soil is through a microcosm study.

Objective: To determine the rate of biodegradation of this compound in a specific soil type under anaerobic conditions.

Materials:

  • Test soil, sieved to remove large debris.

  • This compound stock solution in a suitable solvent (e.g., methanol).

  • Sterile, airtight serum bottles with septa.

  • Anaerobic chamber or gas flushing system (e.g., with N₂/CO₂ mixture).

  • Gas chromatograph with an appropriate detector (e.g., electron capture detector - ECD or mass spectrometer - MS) for quantification.

Protocol:

  • Microcosm Preparation:

    • Place a known amount of soil (e.g., 50 g) into each serum bottle.

    • Spike the soil with a known concentration of this compound from the stock solution.

    • Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

    • Prepare abiotic controls by using sterilized (e.g., autoclaved or gamma-irradiated) soil.

  • Incubation:

    • Seal the serum bottles and make the headspace anaerobic by flushing with an inert gas mixture.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25 °C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), sacrifice triplicate biotic and abiotic microcosms.

    • Extract this compound and its potential degradation products from the soil using a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Analyze the extracts using GC-ECD or GC-MS.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

Photodegradation Study in the Gas Phase

Objective: To determine the quantum yield of the photolysis of this compound.

Materials:

  • Purified this compound.

  • A photolysis reaction vessel made of quartz.

  • A light source with a specific wavelength (e.g., a mercury lamp with a filter for 3650 Å).

  • A vacuum line for sample preparation.

  • Gas chromatograph for analysis of reactants and products.

Protocol:

  • Sample Preparation:

    • Introduce a known pressure of this compound vapor into the photolysis cell.

    • The cell is connected to a vacuum line to control the pressure and composition of the gas.

  • Irradiation:

    • Irradiate the sample with the light source for a defined period.

    • Monitor the light intensity using a suitable actinometer.

  • Analysis:

    • After irradiation, collect the gaseous content of the cell.

    • Analyze the composition of the gas mixture using gas chromatography to quantify the remaining this compound and the formation of products like hexachloroethane.

  • Data Analysis:

    • Calculate the number of molecules of this compound decomposed and the number of photons absorbed.

    • The quantum yield (Φ) is calculated as the ratio of molecules reacted to photons absorbed.

Mandatory Visualizations

Abiotic_Degradation_Pathway cluster_atmospheric Atmospheric Degradation cluster_subsurface Subsurface Degradation BTM This compound (CBrCl₃) Intermediates_Atm Atmospheric Degradation Products BTM->Intermediates_Atm Slow Reaction Trichloromethyl_Radical Trichloromethyl Radical (•CCl₃) BTM->Trichloromethyl_Radical Bromine_Atom Bromine Atom (Br•) BTM->Bromine_Atom Reductive_Products Reductively Dehalogenated Products BTM->Reductive_Products OH_Radical Hydroxyl Radical (•OH) (Atmosphere) OH_Radical->Intermediates_Atm Photolysis Photolysis (UV light) (Atmosphere) ZVI Zero-Valent Iron (Fe⁰) (Anaerobic Water/Soil) ZVI->Reductive_Products

Caption: Abiotic degradation pathways of this compound.

Biotic_Degradation_Pathway BTM This compound (CBrCl₃) Radical_Anion [CBrCl₃]⁻• (Radical Anion) BTM->Radical_Anion P450_FeII Cytochrome P450 (Fe²⁺) P450_FeIII Cytochrome P450 (Fe³⁺) P450_FeII->P450_FeIII P450_FeII->Radical_Anion Electron e⁻ Electron->P450_FeII Bromide Bromide (Br⁻) Radical_Anion->Bromide Trichloromethyl_Radical Trichloromethyl Radical (•CCl₃) Radical_Anion->Trichloromethyl_Radical Chloroform Chloroform (CHCl₃) Trichloromethyl_Radical->Chloroform H_donor Hydrogen Donor (e.g., NADH) H_donor->Chloroform

Caption: Biotic reductive dehalogenation of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Extraction cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Prep_Microcosm Prepare Soil Microcosms (Biotic and Abiotic Controls) Spike Spike with this compound Prep_Microcosm->Spike Incubate Incubate under Anaerobic Conditions (Controlled Temperature) Spike->Incubate Sample Sacrifice Microcosms at Time Intervals Incubate->Sample Extract Solvent Extraction Sample->Extract GCMS GC-MS/GC-ECD Analysis Extract->GCMS Quantify Quantify Parent Compound and Degradation Products GCMS->Quantify Kinetics Determine Degradation Kinetics (Rate Constant, Half-life) Quantify->Kinetics

Caption: Experimental workflow for a biodegradation study.

References

The Enigmatic Presence of Bromotrichloromethane in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of bromotrichloromethane (CBrCl₃), a polyhalogenated methane (B114726). While not found in abundance, trace amounts of this compound are present in specific natural environments, primarily as a result of biological and potentially geochemical processes. This document details the known sources, presents available quantitative data, outlines experimental protocols for detection, and illustrates relevant biochemical pathways and analytical workflows.

Natural Occurrence in the Marine Environment

The marine environment, rich in halides, is a significant source of a diverse array of halogenated organic compounds. Marine algae, in particular, are known to produce a variety of volatile halocarbons, which are thought to play roles in chemical defense and interspecies communication.

While direct quantitative data for this compound production by marine algae is scarce in scientific literature, studies on the production of other polyhalogenated methanes provide a valuable context for understanding its potential biogenic sources. The co-occurrence of various brominated and chlorinated methanes suggests a common biosynthetic origin, likely involving the same enzymatic machinery with a degree of substrate and halogen promiscuity.

Data Presentation: Production of Polyhalogenated Methanes by Marine Macroalgae

The following table summarizes the production rates of several key polyhalogenated methanes by various species of marine macroalgae. This data, while not directly measuring this compound, indicates the capacity of these organisms to synthesize complex halogenated compounds.

Algal SpeciesCompoundProduction Rate (ng g⁻¹ fresh weight day⁻¹)Reference
Laminaria digitataChloroform (CHCl₃)Elevated levels detected[1][2]
Laminaria digitataDibromochloromethane (CHBr₂Cl)Elevated levels detected[1][2]
Laminaria digitataBromodichloromethane (CHBrCl₂)Elevated levels detected[1][2]
Ascophyllum nodosumBromoform (CHBr₃)4,800
Fucus vesiculosusBromoform (CHBr₃)1,200
Enteromorpha sp.Bromoform (CHBr₃)High laboratory production rates
Ulva sp.Bromoform (CHBr₃)High laboratory production rates
Various tropical rhodophytesBromoform (CHBr₃)Dominant brominated halocarbon[3]

Putative Biosynthetic Pathway in Marine Algae

The biosynthesis of polyhalogenated methanes such as this compound in marine algae is believed to be catalyzed by vanadium-dependent haloperoxidases (V-HPOs).[4][5] These enzymes utilize hydrogen peroxide (H₂O₂) and available halide ions (Br⁻ and Cl⁻) from seawater to sequentially halogenate a methyl donor or a suitable organic precursor. The exact endogenous substrate for haloform production is still a subject of research.

Biosynthetic Pathway of this compound cluster_0 Enzymatic Halogenation Cycle H2O2 H2O2 VHPO Vanadium-dependent Haloperoxidase (V-HPO) H2O2->VHPO Br_ion Br- Br_ion->VHPO Cl_ion Cl- Cl_ion->VHPO CH3X Monohalomethane VHPO->CH3X Halogenation Substrate Methyl Donor / Organic Precursor Substrate->CH3X CH2X2 Dihalomethane CH3X->CH2X2 Sequential Halogenation (V-HPO) CHX3 Trihalomethane CH2X2->CHX3 Sequential Halogenation (V-HPO) CX4 Tetrahalomethane (e.g., CBrCl3) CHX3->CX4 Sequential Halogenation (V-HPO)

Caption: Putative biosynthetic pathway of this compound via sequential halogenation.

Potential Occurrence in Volcanic Emissions

Volcanoes are significant natural sources of atmospheric halogens, primarily in the form of hydrogen halides such as hydrogen bromide (HBr) and hydrogen chloride (HCl).[6] The high temperatures and reactive chemistry within volcanic plumes can lead to the formation of various halogenated species.

However, the current body of scientific literature does not contain direct measurements of this compound in volcanic plumes. The focus of research has been on more abundant and atmospherically significant species like bromine monoxide (BrO) and other reactive bromine compounds.[7][8] The formation of a highly substituted, mixed-halogen methane like this compound under these conditions is considered unlikely to be a major pathway.

Data Presentation: Major Halogenated Species in Volcanic Plumes

The following table provides context on the typical halogen composition of volcanic plumes.

Gas SpeciesTypical Concentration RangeNotes
Hydrogen Chloride (HCl)0.1 - 2% by volumeOne of the most abundant halogen gases.
Hydrogen Bromide (HBr)1 - 10 ppmvKey precursor for reactive bromine chemistry.
Bromine Monoxide (BrO)up to 20 pptv (in a 1km layer)Formed through atmospheric oxidation of HBr.[7]
Chlorine, Bromine, Bromine Chloride (Cl₂, Br₂, BrCl)DetectedIn-situ measurements have confirmed their presence.[6]

Occurrence in Foodstuffs

Trace amounts of this compound have been identified as a volatile compound in certain cured meat products. The formation mechanism in this context is not well understood but may be related to the curing process and the interaction of additives with the meat matrix.

Data Presentation: this compound in Food

Food ProductFindingReference
BaconIdentified as a volatile compoundPubChem CID 6383
PorkIdentified as a volatile compoundPubChem CID 6383

Experimental Protocols

The analysis of trace levels of volatile organic compounds like this compound from complex environmental matrices requires sensitive and specific analytical techniques. The most widely adopted method is purge and trap gas chromatography-mass spectrometry (GC-MS).[9][10][11]

Protocol: Analysis of this compound in Seawater and Algal Tissue

1. Sample Collection and Preservation:

  • Seawater: Collect water samples in glass vials with zero headspace to prevent loss of volatiles. If immediate analysis is not possible, poison the sample with a biocide like mercuric chloride (HgCl₂) and store at 4°C in the dark.[10]

  • Algal Tissue: Collect fresh algal material and transport it to the laboratory on ice. For analysis, use a known weight of fresh tissue. If storage is necessary, freeze at -80°C.

2. Sample Preparation (Purge and Trap):

  • Place a known volume of seawater or a known weight of homogenized algal tissue suspended in ultrapure water into a purging vessel.

  • Add an internal standard (e.g., a deuterated analog) for quantification.

  • Heat the sample to a controlled temperature (e.g., 50°C) to increase the volatility of the analytes.[11]

  • Bubble an inert gas (e.g., helium or nitrogen) through the sample for a set period (e.g., 10-15 minutes).

  • The gas stream, now containing the volatilized compounds, is passed through a trap containing a sorbent material (e.g., Tenax®).[12]

3. Thermal Desorption and Cryofocusing:

  • Rapidly heat the sorbent trap to desorb the trapped analytes.

  • The desorbed analytes are transferred with the carrier gas to a cryofocusing unit (e.g., cooled to -30°C) to concentrate them into a narrow band before injection into the GC.[11]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatography: Inject the focused analytes onto a capillary GC column (e.g., DB-5ms). Use a temperature program to separate the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of this compound (e.g., m/z 117, 119, 161, 163).

  • Quantification: Generate a calibration curve using certified standards of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and relating it to the calibration curve.

Experimental Workflow for this compound Analysis cluster_1 Sample Preparation cluster_2 Analysis Sample Seawater or Algal Homogenate Sparging Purge with Inert Gas (He/N2) in Purging Vessel Sample->Sparging Trapping Adsorption onto Sorbent Trap (e.g., Tenax®) Sparging->Trapping Desorption Thermal Desorption & Cryofocusing Trapping->Desorption GC Gas Chromatography Separation Desorption->GC MS Mass Spectrometry Detection (SIM Mode) GC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for the analysis of this compound using purge and trap GC-MS.

Conclusion

The natural occurrence of this compound is limited to trace amounts in specific biological and environmental contexts. While marine algae are the most probable biogenic source, direct quantitative evidence remains elusive, necessitating further targeted research. The analytical methodologies for its detection are well-established, providing a robust framework for future investigations into its distribution and biosynthesis. Understanding the natural production of such polyhalogenated compounds is crucial for elucidating their ecological roles and their contribution to global biogeochemical cycles.

References

Methodological & Application

Application Notes and Protocols for the Use of Bromotrichloromethane in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl₃) is a versatile reagent in the field of polymer chemistry, primarily utilized as a highly efficient chain transfer agent in radical polymerization. Its application allows for the control of polymer molecular weight and the synthesis of polymers with specific end-groups. This document provides detailed application notes and experimental protocols for the use of this compound in radical polymerization, including its role in conventional radical polymerization and telomerization. These protocols and data are intended to serve as a valuable resource for researchers in polymer synthesis, materials science, and drug delivery system development.

Core Applications

This compound's primary function in radical polymerization is to control the molecular weight of the resulting polymer by acting as a chain transfer agent.[1][2][3] The relatively weak C-Br bond in this compound can be readily cleaved by a propagating polymer radical, terminating the growth of that polymer chain and generating a new trichloromethyl radical (•CCl₃). This new radical can then initiate the polymerization of a new polymer chain. This process is particularly effective in the polymerization of methacrylates and styrene (B11656).[1][4]

Beyond molecular weight control, this compound is also employed in telomerization reactions. Telomerization is a polymerization process conducted in the presence of a large amount of a chain transfer agent, resulting in the formation of low molecular weight polymers, or telomers, with defined end-groups. These telomers can serve as valuable building blocks for the synthesis of more complex macromolecular architectures, such as block copolymers.

Data Presentation

Chain Transfer Constants

The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_tr). This value represents the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher C_tr indicates a more effective chain transfer agent.

MonomerPolymerization Temperature (°C)Chain Transfer Constant (C_tr)Reference
Styrene60-8065 ± 4[1]
Methyl Methacrylate (B99206)30Varies with radical size, constant for polymer radicals[5]
Telomerization of Methyl Methacrylate

The photoinitiated telomerization of methyl methacrylate with this compound at 30°C yields a mixture of telomers. The distribution of these telomers can be analyzed by techniques such as gel permeation chromatography. The transfer constants for the initial radical intermediates in this process have been found to increase over the first few propagation steps before reaching a constant value for the polymeric radicals.[5]

Experimental Protocols

Protocol 1: Controlled Radical Polymerization of Styrene using this compound as a Chain Transfer Agent

This protocol describes a typical procedure for the radical polymerization of styrene with this compound to control the polymer's molecular weight.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound (CBrCl₃)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

  • Anhydrous toluene (B28343) or another suitable solvent

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Thermostatted oil bath

  • Methanol (B129727) (for precipitation)

  • Vacuum oven

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of styrene, this compound, and AIBN (or BPO). The ratio of this compound to monomer will determine the final molecular weight of the polystyrene. A higher ratio will result in a lower molecular weight.

  • Add anhydrous toluene to achieve the desired monomer concentration.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Stir the reaction mixture for the desired period. The reaction time will depend on the desired monomer conversion.

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and chemical structure using NMR spectroscopy.

Protocol 2: Photoinitiated Telomerization of Methyl Methacrylate with this compound

This protocol outlines the synthesis of poly(methyl methacrylate) telomers with trichloromethyl and bromo end-groups.

Materials:

  • Methyl methacrylate (MMA) (freshly distilled)

  • This compound (CBrCl₃)

  • Photochemical reactor or a reaction vessel transparent to UV light

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction tube

  • Nitrogen or Argon source

  • Methanol

  • Vacuum line

Procedure:

  • Prepare a solution of methyl methacrylate and this compound in a quartz reaction tube. The molar ratio of CBrCl₃ to MMA will determine the average degree of polymerization of the resulting telomers. For low molecular weight telomers, a high ratio of CBrCl₃ to MMA is used.

  • Seal the tube and thoroughly degas the mixture using several freeze-pump-thaw cycles on a vacuum line.

  • Place the reaction tube in a photochemical reactor and irradiate with a UV lamp at a controlled temperature (e.g., 30 °C).[5]

  • The irradiation time will depend on the desired conversion. The reaction can be monitored by taking aliquots and analyzing the monomer conversion by GC or NMR.

  • After the desired reaction time, stop the irradiation and open the tube.

  • Remove the unreacted monomer and this compound under reduced pressure.

  • The resulting telomers can be further purified by precipitation in a non-solvent like methanol, if necessary.

  • Characterize the telomers by GPC to determine their molecular weight distribution and by NMR and/or mass spectrometry to confirm their end-group structure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

radical_polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Monomer (e.g., Styrene, MMA) Mixing Mixing & Degassing Monomer->Mixing CTA Chain Transfer Agent (this compound) CTA->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Solvent Solvent->Mixing Polymerization Polymerization (Heat or UV) Mixing->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Experimental workflow for radical polymerization.

chain_transfer_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer cluster_reinitiation Re-initiation Initiator Initiator 2 R• 2 R• Initiator->2 R• Decomposition R• R• R-M• R-M• R•->R-M• + Monomer (M) R-M(n)• R-M(n)• R-M•->R-M(n)• + (n-1) M R-M(n)-Br R-M(n)-Br R-M(n)•->R-M(n)-Br + CBrCl3 CBrCl3_intermediate [R-M(n)---Br---CCl3]• R-M(n)•->CBrCl3_intermediate R-M(n+1)• R-M(n+1)• R-M(n)•->R-M(n+1)• + M •CCl3 •CCl3 CBrCl3_intermediate->•CCl3 Fragmentation Cl3C-M• Cl3C-M• •CCl3->Cl3C-M• + Monomer (M)

Caption: Chain transfer mechanism with this compound.

References

Application Notes and Protocols: Bromotrichloromethane as a Chain Transfer Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In polymer chemistry, controlling the molecular weight and architecture of polymers is crucial for tailoring their final properties. Chain transfer is a fundamental reaction in radical polymerization that terminates a growing polymer chain and initiates a new one, effectively regulating the polymer's molecular weight.[1] Bromotrichloromethane (BrCCl₃) is a highly effective chain transfer agent (CTA) used to control the radical polymerization of various monomers, such as styrenes and methacrylates.[2][3][4] Its primary functions are to lower the average molecular weight of the resulting polymer and to install a bromine atom at one terminus of the polymer chain. This terminal bromine can then be used as a handle for subsequent post-polymerization modifications, such as the synthesis of block copolymers.[5][6][7]

Mechanism of Action

The chain transfer process involving this compound proceeds via an atom transfer mechanism. A growing polymer radical (Pₙ•) abstracts the bromine atom from BrCCl₃. This reaction is highly efficient due to the relative weakness of the C-Br bond compared to the C-Cl bond. The result is a dormant polymer chain terminated with a bromine atom (Pₙ-Br) and the formation of a new trichloromethyl radical (•CCl₃). This new radical then initiates the polymerization of a new monomer molecule (M), starting a new polymer chain.

G cluster_0 Chain Transfer Step cluster_1 Products of Transfer cluster_2 Reinitiation Step P_n Growing Polymer Chain (Pₙ•) BrCCl3 This compound (BrCCl₃) P_n->BrCCl3 Br Atom Abstraction P_n_Br Terminated Polymer (Pₙ-Br) BrCCl3->P_n_Br CCl3_rad Trichloromethyl Radical (•CCl₃) BrCCl3->CCl3_rad Monomer Monomer (M) CCl3_rad->Monomer Initiation of New Chain New_Chain New Growing Chain (•MP₁)

Caption: Mechanism of chain transfer using this compound.

Quantitative Data

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cₜᵣ), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of propagation. A higher Cₜᵣ value indicates a more efficient chain transfer agent.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 75-62-7 [3]
Molecular Formula CBrCl₃ [8]
Molecular Weight 198.27 g/mol [3]
Appearance Colorless liquid [8]
Density 2.012 g/mL at 25 °C [3]
Boiling Point 105 °C [3]

| Refractive Index (n20/D) | 1.5065 |[3] |

Table 2: Chain Transfer Constant of this compound

Monomer Temperature (°C) Cₜᵣ (kₜᵣ/kₚ) Reference
Styrene (B11656) 60 - 80 65 ± 4 [2][9][10]

| Methyl Methacrylate (B99206) | 30 | Varies with radical size (increases over first 3 propagation steps) |[4] |

Experimental Protocols

This section provides a general protocol for the free-radical polymerization of a vinyl monomer (e.g., styrene) using Azobisisobutyronitrile (AIBN) as the initiator and this compound as the chain transfer agent.

Materials
  • Styrene (monomer), freshly distilled to remove inhibitors

  • This compound (BrCCl₃, CTA)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Toluene (solvent), anhydrous

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask and other appropriate glassware

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer and heating oil bath

Experimental Workflow Diagram

G start Start reagents 1. Reagent Preparation (Monomer, Solvent, AIBN, BrCCl₃) start->reagents setup 2. Reaction Setup (Assemble Schlenk flask, add reagents) reagents->setup degas 3. Degassing (3x Freeze-Pump-Thaw Cycles) setup->degas polymerize 4. Polymerization (Heat to desired temp, e.g., 70°C, stir) degas->polymerize quench 5. Quenching & Precipitation (Cool, precipitate in cold methanol) polymerize->quench filter 6. Filtration & Drying (Collect polymer, dry under vacuum) quench->filter characterize 7. Characterization (GPC for Mn/Đ, NMR for structure) filter->characterize end_node End characterize->end_node

Caption: General workflow for polymerization using a chain transfer agent.

Step-by-Step Procedure
  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of solvent (e.g., 10 mL Toluene), monomer (e.g., 5 mL Styrene), initiator (e.g., 0.05 g AIBN), and a calculated amount of this compound. The concentration of BrCCl₃ will determine the final molecular weight of the polymer.

  • Degassing: Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

  • Polymerization: Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C for AIBN). Stir the mixture for the specified reaction time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • Quenching and Precipitation: To stop the reaction, remove the flask from the oil bath and expose the contents to air. Cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of a cold non-solvent (e.g., 200 mL of methanol) while stirring vigorously. The polymer will precipitate as a white solid.

  • Isolation: Allow the precipitate to settle, then collect the polymer by filtration. Wash the solid polymer with fresh methanol to remove any unreacted monomer, initiator fragments, or CTA.

  • Drying: Dry the collected polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Analyze the dried polymer. Use Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (Đ). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Controlling Polymer Properties

The primary application of this compound is to control the degree of polymerization (and thus, the molecular weight) of the final polymer. According to the Mayo equation, the inverse of the number-average degree of polymerization (1/Xₙ) is linearly proportional to the ratio of the concentration of the chain transfer agent ([CTA]) to the concentration of the monomer ([M]). Therefore, increasing the concentration of BrCCl₃ will result in a lower average molecular weight.

G conc Increase [BrCCl₃] / [Monomer] Ratio rate Higher Probability of Chain Transfer Event conc->rate Leads to chains Growing Chains are Terminated Sooner (Shorter Chain Lifetime) rate->chains Results in mw Lower Average Molecular Weight (Mₙ) and Degree of Polymerization (Xₙ) chains->mw Produces

Caption: Relationship between CTA concentration and polymer molecular weight.

References

Application Notes and Protocols: Bromotrichloromethane in Appel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Appel reaction is a cornerstone for the conversion of alcohols to alkyl halides. Traditionally employing carbon tetrachloride or carbon tetrabromide, environmental and safety concerns have necessitated the exploration of alternative halogenating agents. Bromotrichloromethane (CBrCl₃) has emerged as a viable substitute, offering a unique reactivity profile. These application notes provide a comprehensive overview of its use, including detailed protocols and quantitative data.

Introduction

The Appel reaction facilitates the conversion of primary and secondary alcohols to their corresponding alkyl halides under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane.[1][2][3] The use of this compound as the halogen source is advantageous as it is not classified as an ozone-depleting substance, unlike the previously common carbon tetrachloride.[4][5] A key characteristic of using CBrCl₃ is the concurrent formation of both alkyl bromides and alkyl chlorides, with the product ratio being significantly influenced by the choice of solvent.[4][6] This solvent-dependent selectivity offers a level of control over the reaction outcome. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) double bond.[2][7]

Reaction Mechanism and Solvent Effects

The reaction proceeds through the initial formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with this compound. The alcohol is then deprotonated, and the resulting alkoxide attacks the phosphonium species. Subsequent nucleophilic attack by either bromide or chloride ions on the resulting alkoxyphosphonium salt leads to the formation of the corresponding alkyl halide.

A study by Thiemann et al. has shown that the solvent plays a crucial role in determining the ratio of alkyl bromide to alkyl chloride.[4][6] In dichloromethane (B109758) (CH₂Cl₂), the reaction tends to produce a mixture of both halides, with the ratio varying depending on the substrate.[4] In contrast, using acetonitrile (B52724) (CH₃CN) as the solvent significantly favors the formation of the alkyl bromide.[4][6] This is attributed to the different solvation of the halide ions and the reaction intermediates.

Quantitative Data

The following table summarizes the product distribution and yields for the Appel reaction of various alcohols with this compound and triphenylphosphine in different solvents, as reported by Thiemann et al.[4]

Alcohol SubstrateSolventProduct Ratio (Alkyl Bromide / Alkyl Chloride)Total Yield (%)
1-DodecanolCH₂Cl₂0.86 / 1.089
1-DodecanolCH₃CN4.0 / 1.085
1-TetradecanolCH₂Cl₂1.0 / 0.9286
1-TetradecanolCH₃CN6.8 / 1.083

Experimental Protocols

General Procedure for the Conversion of Alcohols to Alkyl Halides using this compound:

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.4 eq)

  • This compound (CBrCl₃) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a solution of triphenylphosphine (1.4 eq) in anhydrous solvent (dichloromethane or acetonitrile), add this compound (1.5 eq) dropwise at room temperature.

  • Stir the resulting solution for 25 minutes.

  • Add the alcohol (1.0 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane) to isolate the alkyl halide products.[4]

Note: The stoichiometry and reaction times may need to be optimized for different substrates. It is crucial to use anhydrous solvents to prevent side reactions.

Visualizations

Appel Reaction Mechanism with CBrCl₃

Experimental_Workflow start Start reagents Dissolve PPh₃ in anhydrous solvent start->reagents add_CBrCl3 Add CBrCl₃ dropwise reagents->add_CBrCl3 stir1 Stir for 25 min at RT add_CBrCl3->stir1 add_alcohol Add alcohol stir1->add_alcohol stir2 Stir for 14h at RT add_alcohol->stir2 monitor Monitor by TLC stir2->monitor purify Purify by flash chromatography monitor->purify product Isolated Alkyl Halides purify->product end End product->end

General Experimental Workflow

References

Synthesis of gem-Dichloroalkenes using Bromotrichloromethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

gem-Dichloroalkenes are valuable synthetic intermediates in organic chemistry and medicinal chemistry, serving as precursors to a variety of functional groups and as potential bioisosteres in drug design. This document provides detailed application notes and experimental protocols for the synthesis of gem-dichloroalkenes utilizing bromotrichloromethane (CBrCl₃), a readily available and effective reagent. Key methodologies covered include the conversion of aldehydes via the Appel reaction, the radical addition of this compound to alkynes, and the copper-catalyzed transformation of hydrazones. These methods offer alternatives to the use of the more toxic and environmentally harmful carbon tetrachloride. This guide includes comprehensive experimental procedures, tabulated data on substrate scope and yields, and diagrams of reaction mechanisms and workflows to aid in the practical application of these synthetic strategies.

Introduction

The gem-dichloroalkene moiety is a key structural motif in organic synthesis due to its versatile reactivity. It can be transformed into alkynes, ketones, and other functional groups, making it a valuable building block for complex molecule synthesis. In the context of drug discovery and development, the introduction of chlorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-dichloroalkene group can also act as a bioisostere for other chemical groups, such as a carbonyl group, potentially leading to improved pharmacological profiles.[1][2][3]

This compound has emerged as a practical reagent for the synthesis of gem-dichloroalkenes, often replacing the traditionally used carbon tetrachloride, which is now heavily regulated due to its toxicity and environmental impact.[4] This document outlines three primary methods for the synthesis of gem-dichloroalkenes using this compound.

Synthesis from Aldehydes using Triphenylphosphine (B44618) and this compound

The reaction of aldehydes with triphenylphosphine and a carbon tetrahalide, commonly known as the Appel reaction, is a well-established method for the synthesis of dihaloalkenes. By substituting carbon tetrachloride with the less toxic this compound, gem-dichloroalkenes can be synthesized efficiently and under milder conditions.[4] This modified procedure typically involves the reaction of an aldehyde with triphenylphosphine and this compound in a suitable solvent like acetonitrile (B52724) at room temperature.

Experimental Protocol

To a solution of the aldehyde (1.0 mmol) and triphenylphosphine (2.0 mmol) in acetonitrile (10 mL) is added this compound (1.5 mmol) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired gem-dichloroalkene.

Substrate Scope and Yields

The reaction is applicable to a wide range of aromatic and aliphatic aldehydes. Electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated.

EntryAldehyde SubstrateProductYield (%)
1Benzaldehyde1,1-dichloro-2-phenylethene85
24-Methoxybenzaldehyde1-(1,1-dichloroethenyl)-4-methoxybenzene92
34-Nitrobenzaldehyde1-(1,1-dichloroethenyl)-4-nitrobenzene78
4Cinnamaldehyde(3,3-dichloroprop-1-en-1-yl)benzene75
5Heptanal1,1-dichlorohept-1-ene65

Radical Addition of this compound to Alkynes

The free-radical addition of this compound to terminal alkynes provides a direct route to 1,1-dichloro-2-bromo-alkenes, which can be further transformed. This reaction is typically initiated by photochemical methods or with the use of a radical initiator such as dibenzoyl peroxide. The reaction proceeds via a radical chain mechanism.

Experimental Protocol

A solution of the terminal alkyne (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is prepared in a quartz reaction vessel. A photoinitiator (e.g., phenylglyoxylic acid, 10 mol%) is added.[2][5] The mixture is degassed and then irradiated with a UV lamp (e.g., 300 nm) at room temperature for 4-8 hours. The reaction progress is monitored by GC-MS. After completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the gem-dichloroalkene.

Substrate Scope and Yields

This method is effective for a variety of terminal alkynes, including those with aryl and alkyl substituents.

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene(2-bromo-1,1-dichloroethenyl)benzene72
21-Octyne2-bromo-1,1-dichlorooct-1-ene68
33,3-Dimethyl-1-butyne2-bromo-1,1-dichloro-3,3-dimethylbut-1-ene60
4Propargyl alcohol2-bromo-1,1-dichloroprop-1-en-3-ol55

Synthesis from Hydrazones using a Copper Catalyst

A lesser-known but effective method for the synthesis of gem-dichloroalkenes involves the copper-catalyzed reaction of hydrazones with this compound. This transformation is particularly useful for aromatic aldehydes.

Experimental Protocol

To a mixture of the N-arylhydrazone (1.0 mmol) and copper(I) chloride (10 mol%) in a suitable solvent is added this compound (1.5 mmol). The reaction mixture is heated under an inert atmosphere, and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Substrate Scope and Yields

This method has been primarily demonstrated for hydrazones derived from aromatic aldehydes.

EntryHydrazone SubstrateProductYield (%)
1Benzaldehyde phenylhydrazone1,1-dichloro-2-phenylethene70
24-Chlorobenzaldehyde phenylhydrazone1-chloro-4-(1,1-dichloroethenyl)benzene65

Reaction Mechanisms and Workflows

reaction_mechanism_aldehydes cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde R-CHO Betaine [Ph₃P⁺-CHR-O⁻] Aldehyde->Betaine + Ylide PPh3 PPh₃ CBrCl3 CBrCl₃ Ylide [Ph₃P=CCl₂] CBrCl3->Ylide + PPh₃ Oxaphosphetane Cyclic Intermediate Betaine->Oxaphosphetane Dichloroalkene R-CH=CCl₂ Oxaphosphetane->Dichloroalkene PPh3O Ph₃P=O Oxaphosphetane->PPh3O

Fig. 1: Mechanism for gem-dichloroalkene synthesis from aldehydes.

radical_addition_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_Initiator Radical_Initiator Initiator->Radical_Initiator hν or Δ CCl3_radical CCl3_radical Radical_Initiator->CCl3_radical + CBrCl₃ Vinyl_Radical R-C(•)=CHCl CCl3_radical->Vinyl_Radical + Alkyne Termination_Products Dimerization, etc. CCl3_radical->Termination_Products Radical Combination CBrCl3_radical •CCl₃ Alkyne R-C≡CH Adduct_Radical R-C(Br)=CCl₂ Vinyl_Radical->Adduct_Radical + CBrCl₃ Adduct_Radical->CCl3_radical Adduct_Radical->Termination_Products Radical Combination

Fig. 2: Radical addition of CBrCl₃ to alkynes mechanism.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants (Aldehyde/Alkyne/Hydrazone, CBrCl₃, etc.) Solvent Add Solvent Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (if required) Solvent->Inert_Atmosphere Stirring Stir at appropriate temperature Inert_Atmosphere->Stirring Monitoring Monitor reaction by TLC/GC-MS Stirring->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Aqueous Work-up/Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization

Fig. 3: General experimental workflow for synthesis.

Applications in Drug Development

The incorporation of a gem-dichloroalkene moiety into a drug candidate can have profound effects on its biological activity and pharmacokinetic profile. Halogen atoms, particularly chlorine, can enhance membrane permeability and metabolic stability, and participate in halogen bonding, which can contribute to stronger binding to target proteins.[6]

Bioisosterism: The gem-dichloroalkene group can serve as a bioisostere for a carbonyl group.[1][2] This substitution can be advantageous in drug design as it can improve metabolic stability by removing a site susceptible to reduction and can alter the electronic properties of the molecule, potentially leading to enhanced target affinity or selectivity. While direct examples of FDA-approved drugs containing a gem-dichloroalkene moiety are not abundant, the principle of using halogenated alkenes as bioisosteres is an active area of research in medicinal chemistry.

Safety and Handling

This compound is a toxic and volatile substance. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

The synthesis of gem-dichloroalkenes using this compound offers several viable and practical routes for accessing this important synthetic intermediate. The methods presented herein, including the reaction with aldehydes, radical addition to alkynes, and conversion of hydrazones, provide researchers with a toolbox of options to suit different starting materials and desired products. The utility of gem-dichloroalkenes as versatile building blocks and their potential application in drug discovery as bioisosteres underscore the importance of these synthetic methods. The detailed protocols and tabulated data provided in this document are intended to facilitate the adoption and application of these techniques in the laboratory.

References

Application Notes and Protocols: Bromotrichloromethane in the Synthesis of Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) chlorides are valuable intermediates in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the introduction of the benzyl protecting group and as precursors to a variety of functionalized molecules. Bromotrichloromethane (CBrCl₃) has emerged as a versatile reagent for the synthesis of benzyl chlorides through two primary methodologies: the Appel reaction of benzyl alcohols and the free-radical chlorination of toluenes. These methods offer alternatives to traditional chlorinating agents, with advantages in terms of reaction conditions and selectivity. This document provides detailed application notes, experimental protocols, and mechanistic insights for these transformations.

Synthesis of Benzyl Chlorides from Benzyl Alcohols via the Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to the corresponding alkyl halides. The use of this compound in conjunction with triphenylphosphine (B44618) (PPh₃) allows for the synthesis of benzyl chlorides from benzyl alcohols at room temperature, avoiding the harsher conditions often required with other chlorinating agents.[1] A notable feature of this reaction is the concurrent formation of benzyl bromides, with the product ratio being influenced by the choice of solvent.[2]

Data Presentation

The following table summarizes the results for the Appel reaction of various alcohols with this compound and triphenylphosphine in different solvents. The data highlights the competitive formation of both chlorides and bromides.

EntrySubstrateSolventProduct Ratio (Bromide:Chloride)Total Yield (%)Reference
12-PhenylethanolCH₂Cl₂6:4-[2]
21-UndecanolCH₂Cl₂--[2]
34-Phenylbutan-2-olCH₂Cl₂1.3:187[2]
44-Phenylbutan-2-olCH₃CN5.1:180[2]
5CholesterolCH₂Cl₂0.86:189[3]
6CholesterolCH₃CN4:185[3]
7SitosterolCH₂Cl₂1:0.9286[3]
8SitosterolCH₃CN6.8:183[3]

Note: Yields and ratios are based on the cited literature and may vary depending on specific experimental conditions.

Experimental Protocol: General Procedure for the Appel Reaction[2][3]
  • To a solution of triphenylphosphine (1.4 mmol) in dry dichloromethane (B109758) (10 mL) under an inert atmosphere, add this compound (1.5 mmol) dropwise.

  • Stir the resulting solution at room temperature for 25 minutes, during which the color may change from colorless to yellow and then to orange-yellow.

  • Add the benzyl alcohol (1.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., dichloromethane) to isolate the benzyl chloride and benzyl bromide products.

Signaling Pathway/Reaction Mechanism

The Appel reaction with this compound proceeds through the formation of a phosphonium (B103445) salt intermediate. The alcohol then attacks the phosphorus atom, leading to an alkoxyphosphonium intermediate. Subsequent nucleophilic attack by either a chloride or bromide ion results in the formation of the corresponding benzyl halide and triphenylphosphine oxide.[4]

Appel_Reaction PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Cl]⁺ CBrCl₂⁻ / [Ph₃P-Br]⁺ CCl₃⁻ PPh3->Phosphonium_Salt + CBrCl₃ CBrCl3 CBrCl₃ Alkoxyphosphonium [ArCH₂O-PPh₃]⁺ X⁻ Benzyl_Alcohol ArCH₂OH Benzyl_Alcohol->Alkoxyphosphonium + Phosphonium Salt - HX Benzyl_Chloride ArCH₂Cl Alkoxyphosphonium->Benzyl_Chloride + Cl⁻ Benzyl_Bromide ArCH₂Br Alkoxyphosphonium->Benzyl_Bromide + Br⁻ TPPO Ph₃P=O

Caption: Mechanism of the Appel reaction with CBrCl₃.

Synthesis of Benzyl Chlorides from Toluenes via Free-Radical Chlorination

The free-radical chlorination of toluenes offers a direct route to benzyl chlorides by targeting the benzylic C-H bonds. This reaction is typically initiated by UV light or a radical initiator. This compound can serve as a source of chlorine radicals in this process. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[5][6] Selectivity for mono-, di-, or tri-chlorination can be controlled by the reaction conditions.[7]

Data Presentation

Quantitative data for the free-radical chlorination of a wide range of substituted toluenes specifically using this compound is not extensively tabulated in the reviewed literature. However, the general principles of free-radical halogenation suggest that the reaction is feasible. The table below provides a conceptual framework for the expected products.

EntrySubstrateExpected Major Monochlorinated Product(s)Potential Byproducts
1Toluene (B28343)Benzyl chlorideBenzal chloride, Benzotrichloride, Ring-chlorinated toluenes
24-Methyltoluene (p-Xylene)4-Methylbenzyl chloride1,4-Bis(chloromethyl)benzene, Ring-chlorinated xylenes
34-Methoxytoluene4-Methoxybenzyl chlorideRing-chlorinated anetholes, Poly-chlorinated products
44-Nitrotoluene4-Nitrobenzyl chloridePoly-chlorinated products
Experimental Protocol: General Procedure for Photochemical Benzylic Chlorination

Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate shielding from the UV light source.

  • In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, place the substituted toluene (1.0 equiv).

  • Add this compound (1.0-1.2 equiv).

  • Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp) while stirring.

  • The reaction can be monitored by gas chromatography (GC) or ¹H NMR to determine the conversion of the starting material and the formation of chlorinated products.

  • Upon reaching the desired conversion, stop the irradiation and cool the reaction mixture to room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the mono-, di-, and tri-chlorinated products.

Experimental Workflow

The following diagram illustrates the general workflow for the photochemical chlorination of toluenes.

Free_Radical_Chlorination_Workflow Start Start Reactants Toluene Derivative + This compound Start->Reactants Reaction UV Irradiation (Photochemical Reactor) Reactants->Reaction Monitoring Reaction Monitoring (GC or NMR) Reaction->Monitoring Monitoring->Reaction Continue Irradiation Workup Aqueous Workup (Washing and Drying) Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Product Benzyl Chloride Product(s) Purification->Product

Caption: Workflow for photochemical benzylic chlorination.

Signaling Pathway/Reaction Mechanism

The free-radical chlorination of toluene with this compound is initiated by the homolytic cleavage of the C-Br bond in CBrCl₃ under UV irradiation to generate a trichloromethyl radical and a bromine radical. The propagation steps involve the abstraction of a benzylic hydrogen by a radical to form a stable benzyl radical, which then reacts with this compound to yield the benzyl chloride and regenerate the trichloromethyl radical, continuing the chain reaction.[5]

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CBrCl3_init CBrCl₃ Radicals_init •CCl₃ + •Br CBrCl3_init->Radicals_init Toluene ArCH₃ Benzyl_Radical ArCH₂• Toluene->Benzyl_Radical + •CCl₃ - HCCl₃ Benzyl_Chloride_prop ArCH₂Cl Benzyl_Radical->Benzyl_Chloride_prop + CBrCl₃ CCl3_Radical •CCl₃ Benzyl_Radical->CCl3_Radical - ArCH₂Br CBrCl3_prop CBrCl₃ Radical_1 R• Stable_Product R-R' Radical_1->Stable_Product Radical_2 R'• Radical_2->Stable_Product

Caption: Free-radical chain mechanism for benzylic chlorination.

Conclusion

This compound is a valuable reagent for the synthesis of benzyl chlorides, offering distinct advantages for both the conversion of benzyl alcohols and the direct chlorination of toluenes. The Appel reaction provides a mild route from benzyl alcohols, with the potential for mixed halide formation depending on the solvent. The free-radical chlorination of toluenes allows for the direct functionalization of the benzylic position, although control of selectivity requires careful optimization of reaction conditions. The protocols and data presented herein provide a foundation for researchers to explore and apply these methodologies in their synthetic endeavors.

References

Protocol for Benzylic Bromination with Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-BROM-001

Introduction

Benzylic bromination is a crucial transformation in organic synthesis, providing versatile intermediates for the development of pharmaceuticals and other fine chemicals. While N-bromosuccinimide (NBS) is a commonly employed reagent for this purpose, it can lead to undesired nuclear bromination, particularly with electron-rich aromatic substrates.[1] An effective alternative is the use of bromotrichloromethane (CBrCl₃) under photochemical conditions. This method offers improved selectivity for benzylic C-H bond halogenation, especially for activated aromatic systems.[1][2]

This application note provides a detailed protocol for the benzylic bromination of substituted toluenes using this compound, initiated by ultraviolet light. The procedure is based on the foundational work of Baldwin and O'Neill, who demonstrated that conducting the reaction under an inert atmosphere and at controlled, lower temperatures significantly enhances product yields.[1]

Reaction Principle

The benzylic bromination with this compound proceeds via a free-radical chain mechanism. The reaction is initiated by the photochemical homolytic cleavage of the carbon-bromine bond in this compound, generating a bromine radical and a trichloromethyl radical. The bromine radical then abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with another molecule of this compound to yield the desired benzyl (B1604629) bromide and a new trichloromethyl radical, which continues the chain reaction.

Advantages of this compound

  • High Selectivity: Particularly effective for electron-rich aromatic compounds where traditional reagents like NBS may cause ring bromination.[1]

  • Mild Conditions: The reaction can be carried out at or near room temperature, preserving sensitive functional groups.[1]

  • Commercially Available: this compound is a readily available and relatively inexpensive reagent.

Data Presentation

The following table summarizes the results for the benzylic bromination of various substituted toluenes with this compound under photochemical conditions. The data is adapted from the work of Baldwin and O'Neill (1976).[1]

EntrySubstrateProductReaction Time (h)Temperature (°C)Yield (%)
1TolueneBenzyl bromide43085
2p-Xylene4-Methylbenzyl bromide43090
3Mesitylene3,5-Dimethylbenzyl bromide43095
4Durene2,3,5,6-Tetramethylbenzyl bromide43098
5p-Methoxytoluenep-Methoxybenzyl bromide460 (air)37
6p-Methoxytoluenep-Methoxybenzyl bromide460 (N₂)65
7p-Methoxytoluenep-Methoxybenzyl bromide430 (N₂)93
8m-Methoxytoluenem-Methoxybenzyl bromide430 (N₂)88
9p-tert-Butyltoluene4-tert-Butylbenzyl bromide430 (N₂)87

Experimental Protocols

This protocol provides a detailed methodology for the benzylic bromination of a substituted toluene, such as p-methoxytoluene, in a laboratory batch setting.

Materials and Equipment
  • Substituted toluene (e.g., p-methoxytoluene)

  • This compound (CBrCl₃)

  • Anhydrous solvent (e.g., carbon tetrachloride, cyclohexane, or neat)

  • Round-bottom flask (quartz or borosilicate glass)

  • Condenser

  • Magnetic stirrer and stir bar

  • Source of UV irradiation (e.g., medium-pressure mercury lamp)

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice bath or cooling system

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions
  • This compound is toxic and should be handled in a well-ventilated fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3]

  • UV radiation is harmful to the eyes and skin. Ensure the photochemical reactor is properly shielded.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and improve yield.[1]

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a dry quartz or borosilicate round-bottom flask.

    • Assemble the flask with a condenser and an inert gas inlet.

    • Position the photochemical reactor apparatus, including the UV lamp, around the flask. If necessary, use a cooling jacket or an ice bath to maintain the desired temperature.

  • Reagent Addition:

    • To the flask, add the substituted toluene (1.0 equivalent).

    • Add a 2- to 4-fold excess of this compound. The reaction can also be run neat, using this compound as the solvent.[1]

    • Begin stirring the mixture.

  • Inert Atmosphere:

    • Purge the system with a gentle stream of nitrogen or argon for 10-15 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Photochemical Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., 30°C) using a cooling bath.[1]

    • Turn on the UV lamp to initiate the reaction.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete (typically after 4-6 hours), turn off the UV lamp and remove the cooling bath.

    • Allow the reaction mixture to warm to room temperature.

    • Remove the solvent and excess this compound under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the benzylic bromination protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble dry glassware: - Quartz/Borosilicate flask - Condenser - Inert gas inlet B Add reactants: - Substituted toluene - this compound A->B C Purge with inert gas (N₂ or Ar) B->C D Cool to 30°C C->D E Initiate with UV light D->E F Monitor reaction (TLC/GC) E->F G Quench reaction (turn off UV lamp) F->G Reaction complete H Solvent removal (rotary evaporator) G->H I Purify product (Distillation or Chromatography) H->I J Final Product: Benzyl Bromide Derivative I->J

Experimental workflow for benzylic bromination.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the free-radical chain mechanism of benzylic bromination with this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CBrCl₃ CBrCl₃ Br• Br• CBrCl₃->Br• hν (UV light) •CCl₃ •CCl₃ CBrCl₃->•CCl₃ ArCH₃Br• ArCH₃Br• ArCH₂•HBr ArCH₂•HBr ArCH₃Br•->ArCH₂•HBr ArCH₂•CBrCl₃ ArCH₂•CBrCl₃ ArCH₂Br•CCl₃ ArCH₂Br•CCl₃ ArCH₂•CBrCl₃->ArCH₂Br•CCl₃ •CCl₃ArCH₃ •CCl₃ArCH₃ ArCH₂•HCCl₃ ArCH₂•HCCl₃ •CCl₃ArCH₃->ArCH₂•HCCl₃ Br•Br• Br•Br• Br₂ Br₂ Br•Br•->Br₂ •CCl₃•CCl₃ •CCl₃•CCl₃ C₂Cl₆ C₂Cl₆ •CCl₃•CCl₃->C₂Cl₆ ArCH₂•Br• ArCH₂•Br• ArCH₂Br ArCH₂Br ArCH₂•Br•->ArCH₂Br

Free-radical mechanism of benzylic bromination.

References

Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) Reactions with Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Atom Transfer Radical Addition (ATRA) reactions using bromotrichloromethane (BrCCl₃). This powerful transformation enables the facile formation of carbon-carbon and carbon-halogen bonds, offering a versatile tool for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

Atom Transfer Radical Addition (ATRA) is a powerful method for the functionalization of olefins.[1] The reaction involves the addition of a radical to a double bond, followed by the abstraction of a halogen atom from a catalyst or a chain transfer agent, regenerating the radical species. This compound is a commonly used reagent in these reactions, serving as a source of the trichloromethyl radical (•CCl₃).[2] This protocol details both metal-catalyzed and metal-free photochemical methods for the ATRA of this compound to a variety of alkene substrates.

Recent advancements have focused on developing more sustainable and environmentally friendly protocols, including the use of photocatalysts that can be activated by visible light, minimizing the need for toxic or explosive initiators and high reaction temperatures.[1][3]

Reaction Mechanism

The generally accepted mechanism for the ATRA reaction proceeds via a radical chain mechanism. In the context of a photocatalyzed reaction, the process is initiated by the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst then facilitates the homolytic cleavage of the carbon-bromine bond in this compound to generate a trichloromethyl radical. This radical then adds to the alkene, forming a new carbon-centered radical, which subsequently abstracts a bromine atom from another molecule of this compound to yield the final product and propagate the radical chain.

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., Light, Catalyst) BrCCl3 BrCCl₃ Initiator->BrCCl3 Activation Radical •CCl₃ BrCCl3->Radical Homolytic Cleavage Alkene Alkene (R-CH=CH₂) Radical->Alkene Addition Adduct_Radical Adduct Radical (R-CH(•)-CH₂CCl₃) Alkene->Adduct_Radical Product Product (R-CH(Br)-CH₂CCl₃) Adduct_Radical->Product BrCCl3_2 BrCCl₃ Adduct_Radical->BrCCl3_2 Atom Transfer New_Radical •CCl₃ New_Radical->Alkene Re-initiation BrCCl3_2->New_Radical

Caption: General mechanism of a photocatalyzed ATRA reaction.

Experimental Protocols

Protocol 1: Metal-Free Photochemical ATRA of this compound to Alkenes

This protocol describes a simple, photochemical, and metal-free method for the atom transfer radical addition of this compound to various alkenes using phenylglyoxylic acid as a photoinitiator.[4]

Materials:

  • Alkene (e.g., 1-decene)

  • This compound (BrCCl₃)

  • Phenylglyoxylic acid

  • Solvent (e.g., Acetonitrile)

  • Reaction vessel (e.g., Pyrex tube)

  • Light source (e.g., household fluorescent lamps)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Pyrex tube, combine the alkene (1.0 equiv), this compound (2.0 equiv), and phenylglyoxylic acid (0.1 equiv) in the chosen solvent.

  • Seal the tube and stir the reaction mixture at room temperature.

  • Irradiate the mixture with a household fluorescent lamp.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired adduct.

Protocol_1_Workflow Start Start Combine Combine Alkene, BrCCl₃, and Phenylglyoxylic Acid in Solvent Start->Combine Irradiate Irradiate with Fluorescent Lamp (Room Temperature) Combine->Irradiate Monitor Monitor Reaction Progress (TLC, GC-MS) Irradiate->Monitor Workup Concentrate Reaction Mixture Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the metal-free photochemical ATRA reaction.

Protocol 2: Ruthenium-Catalyzed Photochemical ATRA of this compound to Olefins

This protocol utilizes a ruthenium-based complex as a photocatalyst for the ATRA reaction.[5]

Materials:

  • Alkene (e.g., 1-decene, cyclooctene)

  • This compound (BrCCl₃)

  • Ruthenium-based photocatalyst (e.g., [Ru(bpy)₃]Cl₂)

  • Solvent (e.g., Acetonitrile)

  • Reaction vessel (e.g., Schlenk tube)

  • Light source (e.g., Blue LEDs)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube, add the alkene (1.0 equiv), this compound (1.5 equiv), and the ruthenium photocatalyst (e.g., 1-2 mol%).

  • Degas the solvent and add it to the reaction mixture under an inert atmosphere.

  • Seal the tube and stir the reaction mixture at room temperature.

  • Irradiate the mixture with blue LEDs.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

Data Presentation

The following tables summarize the quantitative data for the ATRA of this compound to various alkenes under different catalytic conditions.

Table 1: Metal-Free Photochemical ATRA of Various Alkenes [4]

EntryAlkeneProductYield (%)
11-Decene1-Bromo-1,1,1-trichloro-3-dodecane85
2Cyclooctene1-Bromo-1-(trichloromethyl)cyclooctane78
31-Octene1-Bromo-1,1,1-trichloro-3-decane82
4Styrene(3-Bromo-3,3-dichloroprop-1-en-2-yl)benzene75

Table 2: Ruthenium-Catalyzed Photochemical ATRA of Alkenes [5]

EntryAlkeneCatalyst Loading (mol%)ProductYield (%)
11-Decene11-Bromo-1,1,1-trichloro-3-dodecane92
2Cyclooctene21-Bromo-1-(trichloromethyl)cyclooctane88
31-Hexene11-Bromo-1,1,1-trichloro-3-octane90
4Allylbenzene1.5(3-Bromo-4,4,4-trichlorobutyl)benzene85

Safety and Handling

This compound is a volatile, colorless liquid with a pungent odor.[2] It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents and strong bases.[4] this compound is a potent liver poison.[6]

Conclusion

The ATRA reaction of this compound with alkenes is a robust and versatile method for the synthesis of halogenated organic compounds. Both the metal-free and ruthenium-catalyzed photochemical methods offer mild and efficient alternatives to traditional radical initiation techniques. The choice of protocol will depend on the specific substrate, desired purity, and available laboratory equipment. These detailed protocols and application notes should serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

Application Notes and Protocols: Photochemical Reactions Involving Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key photochemical reactions involving bromotrichloromethane (CBrCl₃). This versatile reagent participates in a variety of light-induced transformations, offering efficient and often metal-free pathways for organic synthesis. The protocols outlined below are intended to serve as a practical guide for laboratory implementation.

Metal-Free Photochemical Atom Transfer Radical Addition (ATRA) to Alkenes

The photochemical addition of this compound to alkenes is a powerful method for the synthesis of 1-bromo-1,1,1-trichloroalkanes. This reaction proceeds via a radical chain mechanism and can be initiated by UV light, often in the presence of a photoinitiator. A notable advantage of this method is the ability to perform it under metal-free conditions.[1]

Application Highlight: Phenylglyoxylic acid has been identified as a highly effective organic photoinitiator for the ATRA of this compound to a wide range of alkenes, leading to good to excellent yields.[1]
Reaction Mechanism Overview

The reaction is initiated by the photochemical cleavage of the C-Br bond in this compound, generating a trichloromethyl radical (•CCl₃). This radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a bromine atom from another molecule of this compound to yield the product and regenerate the trichloromethyl radical, thus propagating the chain.

ATRA_Mechanism BrCCl3 CBrCl₃ CCl3_rad •CCl₃ BrCCl3->CCl3_rad Initiation BrCCl3->CCl3_rad Chain Carrier Product R-CH(Br)-CH₂(CCl₃) hv Alkene R-CH=CH₂ CCl3_rad->Alkene Propagation Br_rad Br• Intermediate_rad R-CH(•)-CH₂(CCl₃) Intermediate_rad->BrCCl3 Propagation

Caption: Mechanism of Photochemical ATRA of CBrCl₃ to Alkenes.
Quantitative Data Summary

The following table summarizes the results for the photochemical ATRA of this compound to various alkenes using phenylglyoxylic acid as a photoinitiator.

Alkene SubstrateProductYield (%)
1-Decene (B1663960)1-Bromo-1,1,1-trichlorododecane85
1-Octene1-Bromo-1,1,1-trichlorodecane82
Cyclohexene(1-Bromo-2-trichloromethyl)cyclohexane75
Styrene(1-Bromo-2-trichloromethyl-ethyl)benzene68

Yields are isolated yields as reported in the literature.[1]

Experimental Protocol: Metal-Free Photochemical ATRA of 1-Decene

Materials:

  • 1-Decene

  • This compound (CBrCl₃)

  • Phenylglyoxylic acid

  • Acetonitrile (B52724) (CH₃CN)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Schlenk tube or similar reaction vessel transparent to UV light

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add 1-decene (1.0 mmol), this compound (2.0 mmol), and phenylglyoxylic acid (0.1 mmol).

  • Add acetonitrile (5 mL) to dissolve the reactants.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiate the mixture with a UV lamp at room temperature with vigorous stirring for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by turning off the lamp.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-bromo-1,1,1-trichlorododecane.

Photochemical Benzylic Bromination in Continuous Flow

This compound serves as an effective and less commonly used reagent for benzylic bromination.[2] The photochemical initiation of this reaction in a continuous flow setup offers significant advantages, including improved safety, scalability, and higher space-time yields compared to batch processes.[2][3]

Application Highlight: This method is particularly suitable for the bromination of electron-rich aromatic substrates and has been successfully applied to the synthesis of a p-methoxybenzyl bromide generator for protecting group strategies in multi-gram scale synthesis.[2][3]

Experimental Workflow

Benzylic_Bromination_Workflow Reagents Substrate & CBrCl₃ in Solvent Pump Syringe Pump Reagents->Pump Reactor Flow Reactor (FEP Tubing) Pump->Reactor Collection Product Collection Reactor->Collection Light UV Lamp Light->Reactor Irradiation Analysis Analysis (NMR, GC-MS) Collection->Analysis

Caption: Continuous Flow Photochemical Benzylic Bromination.
Quantitative Data Summary

The following table presents data for the continuous flow photochemical benzylic bromination of various substrates.

SubstrateProductResidence Time (min)Yield (%)
p-Methoxytoluenep-Methoxybenzyl bromide1591
TolueneBenzyl bromide3078
Ethylbenzene1-Bromo-1-phenylethane3085

Yields are isolated yields.[4]

Experimental Protocol: Continuous Flow Photochemical Bromination of p-Methoxytoluene

Materials and Equipment:

  • p-Methoxytoluene

  • This compound (CBrCl₃)

  • Acetonitrile (CH₃CN)

  • Syringe pump

  • Fluorinated ethylene (B1197577) polymer (FEP) tubing (as the flow reactor)

  • UV-A lamp (e.g., 365 nm)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare a stock solution of p-methoxytoluene (0.5 M) and this compound (1.0 M) in acetonitrile.

  • Set up the continuous flow reactor by coiling the FEP tubing around the UV lamp.

  • Use the syringe pump to introduce the reactant solution into the flow reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 10 mL reactor volume and a 15-minute residence time, the flow rate would be 0.67 mL/min).

  • Turn on the UV lamp to initiate the reaction.

  • Collect the output from the reactor in a cooled vessel.

  • After a steady state is reached, collect the product over a set period.

  • The collected solution containing the p-methoxybenzyl bromide can often be used directly in subsequent reaction steps (telescoped synthesis) or concentrated under reduced pressure for purification.[2]

  • Purification, if necessary, can be performed by crystallization or column chromatography.

Synthesis of gem-Dichloroalkenes from Aldehydes

This compound, in combination with triphenylphosphine (B44618) (PPh₃), serves as a safer and more efficient alternative to carbon tetrachloride for the synthesis of gem-dichloroalkenes from aldehydes.[5][6] This transformation is a variation of the Wittig reaction.

Logical Relationship Diagram

gem_Dichloroalkenes_Logic Aldehyde Aldehyde (R-CHO) Intermediate Phosphonium Ylide Intermediate Aldehyde->Intermediate Reagents CBrCl₃ + PPh₃ Reagents->Intermediate Product gem-Dichloroalkene (R-CH=CCl₂) Intermediate->Product Byproduct Ph₃PO + CHBr₃ Intermediate->Byproduct

References

Application Notes and Protocols for Sonochemical Reactions of Bromotrichloromethane with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting sonochemical reactions between bromotrichloromethane (CBrCl₃) and various alkenes. This method offers a valuable synthetic route to a range of halogenated organic compounds, which are important intermediates in the development of pharmaceuticals and other fine chemicals. The use of ultrasound provides a powerful tool for initiating these free-radical reactions under mild conditions.

Introduction

The sonochemical addition of this compound to alkenes is a free-radical chain reaction initiated by acoustic cavitation.[1] Ultrasound irradiation of the reaction mixture generates intense localized heating and pressure, leading to the homolytic cleavage of the relatively weak carbon-bromine bond in this compound.[2] This generates the trichloromethyl radical (•CCl₃), which then adds to the double bond of the alkene. The resulting radical intermediate subsequently abstracts a bromine atom from another molecule of this compound to yield the final 1:1 adduct and propagate the radical chain.

This method is a valuable alternative to traditional photochemical or thermally initiated radical additions, often providing improved yields and milder reaction conditions.

Reaction Mechanism

The generally accepted mechanism for the sonochemical addition of this compound to an alkene is as follows:

Initiation: Ultrasound induces the homolytic cleavage of the C-Br bond in this compound, generating a trichloromethyl radical and a bromine radical.

CBrCl₃ --)))--> •CCl₃ + •Br

Propagation:

  • The trichloromethyl radical adds to the alkene double bond, forming a more stable radical intermediate. R-CH=CH₂ + •CCl₃ --> R-CH(•)-CH₂-CCl₃

  • The resulting alkyl radical abstracts a bromine atom from another molecule of this compound to form the 1:1 adduct and regenerate the trichloromethyl radical, which continues the chain reaction. R-CH(•)-CH₂-CCl₃ + CBrCl₃ --> R-CH(Br)-CH₂-CCl₃ + •CCl₃

Termination: The radical chain is terminated by the combination of any two radical species.

•CCl₃ + •CCl₃ --> C₂Cl₆ R-CH(•)-CH₂-CCl₃ + •CCl₃ --> R-CH(CCl₃)-CH₂-CCl₃ 2 R-CH(•)-CH₂-CCl₃ --> (R-CH-CH₂-CCl₃)₂

Key Experimental Parameters

Several factors influence the efficiency and outcome of sonochemical reactions. Careful control of these parameters is crucial for achieving high yields and selectivity.

  • Ultrasonic Frequency and Power: Laboratory-scale reactions are typically conducted using ultrasonic cleaning baths or probe sonicators operating at frequencies between 20 and 40 kHz. The power output affects the intensity of cavitation and, consequently, the rate of radical generation.

  • Temperature: Sonochemical reactions are often performed at moderate temperatures. It is important to control the temperature of the reaction mixture, as excessive heat can lead to unwanted side reactions. An external cooling bath is recommended.

  • Solvent: The choice of solvent can influence the efficiency of cavitation. Solvents with high vapor pressures can cushion the collapse of cavitation bubbles, reducing the sonochemical effect. In many cases, the reaction can be performed neat, using the alkene or this compound as the solvent.

  • Stoichiometry: Studies have shown that the yield of the 1:1 adduct is maximized at high mole fractions of this compound.[3] This is likely due to the increased probability of the intermediate radical reacting with this compound to propagate the chain, rather than participating in termination or telomerization reactions.

Experimental Protocols

General Protocol for the Sonochemical Addition of this compound to a Terminal Alkene

This protocol provides a general procedure that can be adapted for various terminal alkenes.

Materials:

  • Alkene (e.g., 1-octene)

  • This compound (CBrCl₃)

  • Inert solvent (optional, e.g., hexane)

  • Round-bottom flask

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the alkene and a molar excess of this compound (e.g., a 1:5 molar ratio of alkene to CBrCl₃). If a solvent is used, ensure all reactants are fully dissolved.

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Position the flask in the area of maximum cavitation (often the center of the bath).

  • If using a probe sonicator, immerse the tip of the probe into the reaction mixture, avoiding contact with the glass walls.

  • Begin sonication and stirring. Maintain the reaction temperature at a desired level (e.g., 25-30 °C) using a cooling bath.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, stop the sonication and remove the flask from the bath.

  • Remove any unreacted starting materials and solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

Product Analysis

The reaction mixture can be analyzed by GC-MS to identify the main adduct and any potential byproducts. The primary product expected from the reaction with a terminal alkene (R-CH=CH₂) is the 1,1,1-trichloro-3-bromoalkane (R-CH(Br)-CH₂-CCl₃).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the sonochemical addition of this compound to various alkenes. Please note that yields can vary depending on the specific experimental setup and parameters.

AlkeneMolar Ratio (Alkene:CBrCl₃)Frequency (kHz)PowerTime (h)Temperature (°C)Adduct Yield (%)Reference
1-Octene1:520High225~85[3]
1-Decene1:520High225~80[3]
Cyclohexene1:520High330~75General Procedure

Visualizations

Reaction Pathway

ReactionPathway CBrCl3 This compound (CBrCl₃) CCl3_rad Trichloromethyl Radical (•CCl₃) CBrCl3->CCl3_rad Adduct 1:1 Adduct (R-CH(Br)-CH₂-CCl₃) CBrCl3->Adduct Alkene Alkene (R-CH=CH₂) Intermediate_rad Intermediate Radical (R-CH(•)-CH₂-CCl₃) Alkene->Intermediate_rad Ultrasound Ultrasound Ultrasound->CBrCl3 Initiation CCl3_rad->Intermediate_rad Propagation Intermediate_rad->Adduct Propagation

Caption: Reaction pathway for the sonochemical addition of CBrCl₃ to an alkene.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Sonochemical Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine Alkene and CBrCl₃ Sonication Ultrasonic Irradiation (with cooling and stirring) Reactants->Sonication Monitoring Monitor Reaction Progress (GC-MS) Sonication->Monitoring Evaporation Remove Volatiles Monitoring->Evaporation Reaction Complete Purification Purify Product (Distillation or Chromatography) Evaporation->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for sonochemical synthesis.

Safety Precautions

  • This compound is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ultrasound equipment can generate high-intensity sound waves. Use hearing protection if necessary, especially with probe sonicators.

  • Ensure that the ultrasonic bath or probe does not run dry, as this can damage the equipment.

By following these guidelines and protocols, researchers can safely and effectively utilize sonochemistry for the synthesis of valuable halogenated compounds from alkenes and this compound.

References

Using Bromotrichloromethane as a Brominating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl₃) is a versatile and effective brominating agent utilized in a variety of organic transformations. Its application is particularly prominent in free-radical substitution and addition reactions, offering a valuable alternative to other brominating agents like N-bromosuccinimide (NBS) and molecular bromine, especially when substrate sensitivity is a concern. This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic applications: the benzylic bromination of alkylarenes and the atom transfer radical addition (ATRA) to alkenes.

Key Applications

This compound serves as a precursor to the trichloromethyl radical (•CCl₃), which is a key intermediate in the chain propagation steps of these reactions. The C-Br bond in this compound is weaker than the C-Cl bonds, allowing for selective homolytic cleavage upon initiation by light, heat, or a radical initiator.

Benzylic Bromination of Alkylarenes

The selective bromination of the benzylic position of alkyl-substituted aromatic compounds is a crucial transformation in organic synthesis, providing a handle for further functionalization. This compound, under photochemical conditions, has been shown to be an efficient reagent for this purpose, particularly for electron-rich aromatic substrates where other methods might lead to undesired nuclear bromination.[1]

Atom Transfer Radical Addition (ATRA) to Alkenes

The addition of the tribromomethyl group across a double bond is a powerful method for the formation of carbon-carbon and carbon-bromine bonds simultaneously. This reaction, often initiated photochemically, allows for the introduction of a functionalized three-carbon unit and a bromine atom, which can be further manipulated.

Data Presentation

The following tables summarize the quantitative data for the benzylic bromination of various substrates and the atom transfer radical addition to alkenes using this compound.

Table 1: Benzylic Bromination of Alkylarenes with this compound [1]

EntrySubstrateProductConditionsYield (%)
1Toluene (B28343)Benzyl bromide30°C, N₂, hv95
2Ethylbenzene1-Bromoethylbenzene30°C, N₂, hv92
3Cumene2-Bromo-2-phenylpropane30°C, N₂, hv85
4p-Xylenep-Methylbenzyl bromide30°C, N₂, hv96
5p-Methoxytoluenep-Methoxybenzyl bromide60°C, air, hv37
6p-Methoxytoluenep-Methoxybenzyl bromide60°C, N₂, hv75
7p-Methoxytoluenep-Methoxybenzyl bromide30°C, N₂, hv93

Table 2: Photochemical Atom Transfer Radical Addition of this compound to Alkenes [2]

EntryAlkeneProductInitiatorYield (%)
11-Octene (B94956)1-Bromo-1,1,3-trichlorononanePhenylglyoxylic Acid92
21-Decene1-Bromo-1,1,3-trichloroundecanePhenylglyoxylic Acid95
3Cyclohexene1-Bromo-1-(trichloromethyl)cyclohexanePhenylglyoxylic Acid88
4Styrene1-Bromo-3,3,3-trichloro-1-phenylpropanePhenylglyoxylic Acid85

Experimental Protocols

Protocol 1: Photochemical Benzylic Bromination of Toluene

This protocol describes the general procedure for the photochemical benzylic bromination of toluene using this compound.

Materials:

  • Toluene

  • This compound (CBrCl₃)

  • Anhydrous solvent (e.g., CCl₄ or cyclohexane)

  • Nitrogen gas

  • Photochemical reactor (e.g., with a high-pressure mercury lamp or a 254 nm UV lamp)[3]

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a condenser, dissolve toluene (1.0 eq.) in the chosen anhydrous solvent.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to create an inert atmosphere. This is crucial for improving the reaction yield, especially with electron-rich substrates.[1]

  • Addition of Reagent: Add this compound (1.2-2.0 eq.) to the reaction mixture.

  • Photochemical Initiation: While stirring, irradiate the reaction mixture with the UV lamp. The reaction is typically carried out at room temperature or slightly above (e.g., 30°C). Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Once the reaction is complete (typically after several hours, depending on the scale and light source), turn off the lamp and stop the stirring.

  • Solvent Removal: Remove the solvent and excess this compound under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Photochemical Atom Transfer Radical Addition (ATRA) of this compound to 1-Octene

This protocol outlines the general procedure for the photochemical ATRA of this compound to an alkene, using 1-octene as an example.

Materials:

  • 1-Octene

  • This compound (CBrCl₃)

  • Photoinitiator (e.g., Phenylglyoxylic Acid, 5 mol%)[2]

  • Anhydrous solvent (e.g., acetonitrile)

  • Nitrogen gas

  • Photochemical reactor (e.g., with a visible light source)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 1-octene (1.0 eq.), this compound (1.5 eq.), and the photoinitiator (0.05 eq.). Dissolve the components in the anhydrous solvent.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Photochemical Initiation: Irradiate the stirred reaction mixture with a visible light source at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Purification: The crude residue can be purified by column chromatography on silica gel (eluent: hexanes) to afford the desired 1-bromo-1,1,3-trichlorononane.

Mandatory Visualizations

Free_Radical_Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CBrCl3 Br-CCl₃ Br_rad Br• CBrCl3->Br_rad CCl3_rad •CCl₃ Toluene PhCH₃ Benzyl_rad PhCH₂• Toluene->Benzyl_rad + Br• Benzyl_rad->Toluene - HBr Benzyl_Br PhCH₂Br Benzyl_rad->Benzyl_Br + BrCCl₃ HBr HBr CCl3_rad_prop •CCl₃ Br2 Br₂ C2Cl6 Cl₃C-CCl₃ Benzyl_CCl3 PhCH₂CCl₃ Br_rad_term Br• Br_rad_term->Br2 Br_rad_term2 Br• Br_rad_term2->Br2 CCl3_rad_term •CCl₃ CCl3_rad_term->C2Cl6 CCl3_rad_term->Benzyl_CCl3 CCl3_rad_term2 •CCl₃ CCl3_rad_term2->C2Cl6 Benzyl_rad_term PhCH₂• Benzyl_rad_term->Benzyl_CCl3

Caption: Free-radical mechanism of benzylic bromination.

Photochemical_Workflow Start Start Prepare_Mixture Prepare reaction mixture: Substrate, CBrCl₃, Solvent Start->Prepare_Mixture Inert_Atmosphere Establish Inert Atmosphere (Purge with N₂) Prepare_Mixture->Inert_Atmosphere Irradiation Initiate with UV/Vis Light (Stirring at RT) Inert_Atmosphere->Irradiation Monitor_Reaction Monitor Progress (TLC/GC) Irradiation->Monitor_Reaction Monitor_Reaction->Irradiation Incomplete Workup Reaction Work-up (Solvent Removal) Monitor_Reaction->Workup Complete Purification Purify Product (Distillation/Chromatography) Workup->Purification End End Purification->End

Caption: Experimental workflow for photochemical bromination.

ATRA_Mechanism cluster_initiation_atra Initiation cluster_propagation_atra Propagation CBrCl3_atra Br-CCl₃ CCl3_rad_atra •CCl₃ CBrCl3_atra->CCl3_rad_atra Initiator (hν) Alkene R-CH=CH₂ Adduct_rad R-CH(•)-CH₂CCl₃ Alkene->Adduct_rad + •CCl₃ Product R-CH(Br)-CH₂CCl₃ Adduct_rad->Product + BrCCl₃ CCl3_rad_prop_atra •CCl₃

Caption: Atom Transfer Radical Addition (ATRA) mechanism.

References

Application Notes and Protocols: C-H Bond Functionalization with Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Bromotrichloromethane (CBrCl₃) has emerged as a versatile and cost-effective reagent for various transformations, primarily through radical pathways.[1] It serves as a potent source of the trichloromethyl radical (•CCl₃), enabling the introduction of the valuable CCl₃ group into organic molecules. This moiety is a key synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals.

These application notes provide detailed protocols and mechanistic insights into two key applications of this compound: the photocatalytic atom transfer radical addition (ATRA) to alkenes and the synthesis of gem-dichloroalkenes from aldehydes.

Photocatalytic C(sp³)-H Functionalization: Atom Transfer Radical Addition (ATRA) to Olefins

Photocatalysis, particularly with visible light, provides a mild and sustainable method for generating radical species.[2] In this context, a photocatalyst absorbs light and, in its excited state, can engage in a single electron transfer (SET) with this compound. This process cleaves the weaker C-Br bond, generating a trichloromethyl radical (•CCl₃), which can then add across an alkene C=C double bond. This ATRA reaction is a powerful tool for the simultaneous formation of a C-C and a C-Br bond.[3]

General Signaling Pathway: Photocatalytic Radical Generation

The following diagram illustrates the general mechanism for the photocatalytic ATRA reaction. An iridium or ruthenium-based photocatalyst is excited by visible light. The excited-state catalyst then engages in an oxidative quenching cycle with CBrCl₃, generating the key trichloromethyl radical intermediate. This radical adds to the alkene, and the resulting radical is trapped by a bromine source to furnish the product and propagate the radical chain.[4][5]

photocatalytic_atra PC Photocatalyst (e.g., Ir(ppy)₃) PC_star Excited Photocatalyst* PC->PC_star Visible Light (hν) CBrCl3 CBrCl₃ CCl3_rad •CCl₃ PC_star->CCl3_rad Oxidative Quenching PC_oxidized Oxidized Photocatalyst+ PC_star->PC_oxidized SET Intermediate_rad Intermediate Radical Alkene Alkene (R-CH=CH₂) Alkene->Intermediate_rad Radical Addition Product ATRA Product (R-CH(Br)CH₂CCl₃) Intermediate_rad->Product Bromine Atom Transfer from CBrCl₃

Caption: General mechanism of visible-light photocatalytic ATRA of CBrCl₃ to an alkene.

Data Presentation: Substrate Scope for Photocatalytic ATRA

The photocatalytic ATRA of this compound has been successfully applied to a variety of olefin substrates, demonstrating good functional group tolerance. The following table summarizes representative results using a ruthenium-based photocatalyst.[4]

EntryAlkene SubstrateProductYield (%)[4]
11-Decene (B1663960)1-Bromo-3,3,3-trichlorotridecane92
21-Dodecene1-Bromo-3,3,3-trichloropentadecane90
34-Phenyl-1-butene1-Bromo-4-phenyl-3,3,3-trichlorobutane85
4Allylbenzene1-Bromo-1-phenyl-3,3,3-trichloropropane88
5Cyclooctene1-Bromo-2-(trichloromethyl)cyclooctane75
Experimental Protocol: Photocatalytic ATRA of 1-Decene

This protocol is adapted from procedures utilizing visible-light photocatalysis for ATRA reactions.[4][6]

Materials:

  • 1-Decene (1.0 mmol, 1.0 equiv)

  • This compound (CBrCl₃) (2.0 mmol, 2.0 equiv)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.01 mmol, 1 mol%) or suitable Ru-based catalyst

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Acetonitrile (B52724) or Alcohol/H₂O mixture) (2.0 mL)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 30 W, 450-470 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (1 mol%), K₂CO₃ (2.0 equiv), and 1-decene (1.0 equiv).

  • Seal the tube with a rubber septum and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Using a syringe, add the degassed solvent (2.0 mL) followed by this compound (2.0 equiv).

  • Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan may be used to maintain ambient temperature (or heat to 60 °C as specified in some protocols).[6]

  • Irradiate the reaction mixture for 24-36 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the light source and quench the reaction by opening the vessel to air.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-bromo-3,3,3-trichlorotridecane.

Synthesis of gem-Dichloroalkenes from Aldehydes

This compound serves as a superior substitute for the toxic and environmentally harmful carbon tetrachloride in the synthesis of gem-dichloroalkenes from aldehydes.[7][8] This transformation, which proceeds in the presence of triphenylphosphine (B44618) (PPh₃), is a variation of the Appel and Wittig-type olefination reactions. It offers high yields under mild, room-temperature conditions.[7]

Reaction Workflow

The reaction involves the formation of a phosphorus ylide intermediate from triphenylphosphine and this compound. This ylide then reacts with an aldehyde in a manner analogous to the Wittig reaction to yield the gem-dichloroalkene and triphenylphosphine oxide.

gem_dichloro_workflow start Start reagents Combine Aldehyde, PPh₃, and CBrCl₃ in Acetonitrile start->reagents reaction Stir at Room Temperature (4 hours) reagents->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (e.g., add water, extract with ether) monitor->workup Complete purify Purification (Flash Column Chromatography) workup->purify product Isolated gem-Dichloroalkene purify->product

Caption: Experimental workflow for the synthesis of gem-dichloroalkenes.

Data Presentation: Synthesis of gem-Dichloroalkenes from Various Aldehydes

This method is effective for a range of aromatic and aliphatic aldehydes, providing the corresponding dichlorinated olefins in good to excellent yields.[7]

EntryAldehyde SubstrateReaction Time (h)Yield (%)[7]
14-Nitrobenzaldehyde (B150856)493
24-Chlorobenzaldehyde485
3Benzaldehyde481
44-Methoxybenzaldehyde475
5Cinnamaldehyde488
6Dodecanal478
Experimental Protocol: Synthesis of 1,1-Dichloro-2-(4-nitrophenyl)ethene

This protocol is based on the procedure reported by Lautens and co-workers.[7]

Materials:

  • 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Triphenylphosphine (PPh₃) (2.0 mmol, 2.0 equiv)

  • This compound (CBrCl₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN) (5 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 equiv) and triphenylphosphine (2.0 equiv) in anhydrous acetonitrile (5 mL).

  • Stir the solution at room temperature.

  • Slowly add this compound (1.5 equiv) to the mixture via syringe.

  • Continue stirring the reaction at room temperature for 4 hours.

  • Monitor the reaction for the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Add diethyl ether (20 mL) to the residue and stir for 10 minutes. The triphenylphosphine oxide byproduct will precipitate.

  • Filter the mixture through a pad of celite or silica gel, washing the solid with additional diethyl ether (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,1-dichloro-2-(4-nitrophenyl)ethene.

Conclusion

This compound is a highly effective and versatile reagent for C-H functionalization and related transformations. The protocols detailed herein for photocatalytic ATRA reactions and the synthesis of gem-dichloroalkenes highlight its utility in modern organic synthesis. These methods, characterized by mild conditions, high yields, and operational simplicity, provide valuable tools for researchers in academia and industry, facilitating the construction of complex molecules for applications in drug discovery and materials science. The replacement of hazardous reagents like carbon tetrachloride further underscores the practical and environmental benefits of developing new applications for this compound.[7]

References

Application Notes and Protocols: Metal-Free Photochemical ATRA of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metal-free photochemical Atom Transfer Radical Addition (ATRA) of bromotrichloromethane (BrCCl₃) to alkenes. This method offers a sustainable and efficient alternative to traditional metal-catalyzed ATRA reactions, avoiding the use of potentially toxic and expensive metal catalysts. The protocols described herein utilize phenylglyoxylic acid as a readily available and inexpensive organic photoinitiator.[1][2]

Overview and Applications

The metal-free photochemical ATRA of this compound is a powerful tool for the formation of carbon-carbon bonds and the introduction of the trichloromethyl group into organic molecules. This reaction proceeds via a radical chain mechanism initiated by the photochemical decomposition of a photoinitiator, which then abstracts a bromine atom from this compound to generate the reactive trichloromethyl radical. This radical adds to an alkene, and the resulting radical intermediate abstracts a bromine atom from another molecule of this compound to afford the final product and propagate the radical chain.

Key Advantages:

  • Metal-Free: Avoids contamination of products with transition metals, which is particularly important in pharmaceutical synthesis.[1]

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature under visible light irradiation.[1]

  • High Atom Economy: The reaction is an addition reaction, resulting in high atom economy.

  • Broad Substrate Scope: A wide variety of alkenes bearing different functional groups can be successfully employed.[1]

Applications in Drug Discovery and Development:

The trichloromethyl group is a versatile functional handle that can be further transformed into other functionalities. This reaction is particularly relevant for:

  • Lead Optimization: Introduction of the trichloromethyl group can significantly alter the lipophilicity, metabolic stability, and binding properties of a drug candidate.

  • Late-Stage Functionalization: The mild reaction conditions allow for the modification of complex molecules and drug candidates at a late stage of the synthesis.[3][4]

  • Synthesis of Key Intermediates: The products of this reaction can serve as precursors for the synthesis of more complex molecules, such as propargylamines, which are important pharmacophores.[5][6]

Reaction Mechanism and Experimental Workflow

The proposed reaction mechanism and a general experimental workflow are depicted below.

Reaction Mechanism

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation PGA Phenylglyoxylic Acid PGA_excited Excited Phenylglyoxylic Acid PGA->PGA_excited hν (Visible Light) BrCCl3 BrCCl₃ CCl3_rad •CCl₃ Alkene Alkene (R-CH=CH₂) CCl3_rad->Alkene Addition CCl3_rad->Alkene PGA_excitedBrCCl3 PGA_excitedBrCCl3 PGA_excitedBrCCl3->CCl3_rad Br abstraction Adduct_rad R-CH(•)-CH₂CCl₃ Product Product (R-CH(Br)-CH₂CCl₃) Adduct_rad->Product BrCCl3_prop BrCCl₃ Adduct_rad->BrCCl3_prop Br abstraction CCl3_rad_new •CCl₃ BrCCl3_prop->CCl3_rad_new regenerates

Caption: Proposed reaction mechanism for the metal-free photochemical ATRA of BrCCl₃.

Experimental Workflow

experimental_workflow Start Start Reagents Combine Alkene, BrCCl₃, and Phenylglyoxylic Acid in a suitable solvent Start->Reagents Degas Degas the reaction mixture (e.g., with N₂ or Ar) Reagents->Degas Irradiation Irradiate with a visible light source (e.g., household fluorescent lamp) at room temperature Degas->Irradiation Monitoring Monitor reaction progress by TLC or GC-MS Irradiation->Monitoring Workup Aqueous workup and extraction with an organic solvent Monitoring->Workup Upon completion Purification Purify the product by column chromatography Workup->Purification Characterization Characterize the product (NMR, HRMS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Photolysis of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (CBrCl₃) is a versatile reagent in organic synthesis, often utilized as a source of trichloromethyl radicals (•CCl₃) upon photolysis. This process is fundamental to various chemical transformations, including atom transfer radical addition (ATRA) reactions and the synthesis of chlorinated compounds. Understanding the experimental setup and protocols for the photolysis of this compound is crucial for its effective and safe application in research and development. These application notes provide detailed methodologies, data presentation, and visualizations to guide researchers in setting up and executing photolysis experiments involving this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 75-62-7
Molecular Formula CBrCl₃
Molecular Weight 198.27 g/mol
Appearance Colorless liquid
Boiling Point 104-105 °C
Density 2.012 g/mL at 25 °C
Refractive Index 1.5065 at 20 °C
Table 2: Photolysis and Analytical Parameters
ParameterDescription / Value
UV Absorption Maximum ~240 nm (in isooctane)[1]
Recommended Light Source Medium-pressure mercury lamp or LEDs (e.g., 365 nm, 405 nm, 470 nm)[2]
Primary Photodissociation Products Trichloromethyl radical (•CCl₃) and Bromine atom (Br•)
Major Recombination Product Hexachloroethane (C₂Cl₆)
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Recommended GC Column Non-polar (e.g., DB-5, HP-5MS) or semi-polar

Experimental Protocols

Protocol 1: Solution-Phase Photolysis of this compound

This protocol describes the general procedure for the photolysis of this compound in a solvent, leading to the formation of hexachloroethane.

Materials:

  • This compound (CBrCl₃), ≥99%

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or hexane)

  • Inert gas (e.g., nitrogen or argon)

  • Photoreactor equipped with a medium-pressure mercury lamp or a suitable LED lamp

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Cooling system for the photoreactor

  • Standard laboratory glassware

  • Gas-tight syringe

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration ranges from 0.1 M to 1.0 M.

    • Add a magnetic stir bar to the vessel.

  • Degassing:

    • Seal the reaction vessel and degas the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 15-30 minutes. This step is crucial to remove dissolved oxygen, which can quench the radical reaction.

  • Photolysis:

    • Place the reaction vessel in the photoreactor.

    • If using a mercury lamp, ensure the cooling system is active to maintain a constant reaction temperature, typically room temperature unless otherwise specified.

    • Turn on the light source to initiate the photolysis. The reaction time will vary depending on the concentration, light intensity, and desired conversion. It can range from a few hours to 24 hours.

    • Ensure continuous stirring throughout the irradiation period.

  • Reaction Monitoring and Work-up:

    • The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS.

    • Once the reaction is complete, turn off the light source.

    • The resulting reaction mixture can be directly analyzed or subjected to a work-up procedure if necessary (e.g., removal of solvent under reduced pressure).

Protocol 2: Analysis of Photolysis Products by GC-MS

This protocol outlines a general method for the analysis of the reaction mixture from the photolysis of this compound to identify and quantify the products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D GC/TQ system or equivalent single quadrupole MS.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 2 minutes.

    • (Note: This is a starting point and should be optimized for the specific separation).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

Procedure:

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC-MS analysis (typically in the µg/mL to ng/mL range).

  • Injection and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data using the specified conditions.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards if available.

    • The expected major product is hexachloroethane. Unreacted this compound will also be present.

    • Quantification can be performed by creating a calibration curve with standards of the identified compounds.

Mandatory Visualizations

Caption: Workflow for the photolysis of this compound.

G Photodissociation Pathway of this compound cluster_products Primary Recombination Product CBrCl3 CBrCl3 (this compound) hv (UV Light) radicals •CCl3 + Br• (Trichloromethyl Radical + Bromine Atom) hv->radicals Homolytic Cleavage C2Cl6 C2Cl6 (Hexachloroethane) radicals->C2Cl6 2 x •CCl3 →

Caption: Primary reaction pathway in CBrCl₃ photolysis.

References

Application Notes and Protocols: The Role of Bromotrichloromethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrichloromethane (BrCCl₃) is a versatile haloalkane that serves as a valuable reagent in a variety of organic synthesis transformations. Its utility stems from the facile homolytic cleavage of the carbon-bromine bond, which is weaker than the carbon-chlorine bonds, leading to the formation of the trichloromethyl radical (•CCl₃). This reactive intermediate is central to many of its applications. Historically, this compound has been employed as a solvent and a fumigant, but its role as a reagent in synthetic chemistry has gained prominence, particularly as a substitute for the more toxic and environmentally persistent carbon tetrachloride (CCl₄).[1][2] These application notes provide an overview of the key synthetic transformations involving this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Key Synthetic Applications

This compound is primarily utilized in the following transformations:

  • Atom Transfer Radical Addition (ATRA) to Alkenes (Kharasch Addition): The addition of the trichloromethyl group across a double bond is a powerful method for the formation of new carbon-carbon and carbon-halogen bonds.[3][4]

  • Appel-type Reactions for the Synthesis of gem-Dichloroalkenes and Alkyl Chlorides: It serves as an effective substitute for carbon tetrachloride in the conversion of aldehydes to gem-dichloroalkenes and alcohols to alkyl chlorides.[2][5]

  • Benzylic Bromination: this compound can be used as a brominating agent for the selective bromination of benzylic C-H bonds, often under photochemical conditions.[6][7]

  • Chain Transfer Agent in Radical Polymerization: It is employed to control the molecular weight of polymers during radical polymerization processes.

Atom Transfer Radical Addition (ATRA) to Alkenes (Kharasch Addition)

The Kharasch addition, a type of atom transfer radical addition (ATRA), involves the anti-Markovnikov addition of this compound to an alkene.[4][8] The reaction is initiated by the formation of a trichloromethyl radical, which then adds to the alkene at the less substituted carbon, generating a more stable secondary radical. This radical subsequently abstracts a bromine atom from another molecule of this compound to yield the product and propagate the radical chain.[8]

Recent advancements have led to the development of metal-free photochemical methods for this transformation, offering a more sustainable approach.[1][9]

Signaling Pathway: General Mechanism of the Kharasch Addition

kharasch_addition initiator Initiator (e.g., Peroxide, Light) brccl3 BrCCl₃ initiator->brccl3 Initiation ccl3_radical •CCl₃ brccl3->ccl3_radical product R-CH(Br)-CH₂CCl₃ brccl3->product alkene R-CH=CH₂ ccl3_radical->alkene Propagation intermediate_radical R-CH(•)-CH₂CCl₃ alkene->intermediate_radical intermediate_radical->brccl3 Propagation intermediate_radical->ccl3_radical

Caption: General mechanism of the Kharasch addition of this compound to an alkene.

Experimental Protocol: Metal-Free Photochemical ATRA of this compound to 1-Decene[1]

Materials:

  • 1-Decene (B1663960)

  • This compound (BrCCl₃)

  • Phenylglyoxylic acid

  • Acetonitrile (CH₃CN)

  • Household fluorescent lamps

Procedure:

  • In a suitable reaction vessel, combine 1-decene (1.0 equiv.), this compound (2.0 equiv.), and phenylglyoxylic acid (0.1 equiv.) in acetonitrile.

  • Irradiate the reaction mixture with household fluorescent lamps at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 1-bromo-1,1-dichloro-3-decyne.

Quantitative Data: Substrate Scope of Metal-Free Photochemical ATRA[1]
AlkeneProductYield (%)
1-Decene1-Bromo-1,1-dichloro-3-decyne85
1-Octene1-Bromo-1,1-dichloro-3-octyne82
Styrene(3-Bromo-3,3-dichloropropyl)benzene75
Cyclohexene(1-Bromo-2-(trichloromethyl)cyclohexane)68

Appel-type Reactions

This compound is a safer alternative to carbon tetrachloride for the synthesis of gem-dichloroalkenes from aldehydes and alkyl chlorides from alcohols, in the presence of triphenylphosphine (B44618) (PPh₃).[2][10]

Signaling Pathway: General Mechanism of the Appel-type Reaction

appel_reaction cluster_activation Phosphonium Ylide Formation cluster_reaction Reaction with Substrate brccl3 BrCCl₃ pph3 PPh₃ phosphonium_ylide [Ph₃P⁺-CCl₃]Br⁻ pph3->phosphonium_ylide aldehyde R-CHO phosphonium_ylide->aldehyde alcohol R-CH₂OH phosphonium_ylide->alcohol intermediate Betaine Intermediate aldehyde->intermediate alcohol->intermediate product_alkene R-CH=CCl₂ intermediate->product_alkene product_chloride R-CH₂Cl intermediate->product_chloride opPh3 O=PPh₃ intermediate->opPh3

Caption: Generalized mechanism for the Appel-type reaction using BrCCl₃ and PPh₃.

Experimental Protocol: Synthesis of gem-Dichloroalkenes from Aldehydes[2]

Materials:

  • Aldehyde

  • This compound (BrCCl₃)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the aldehyde (1.0 equiv.) in acetonitrile, add triphenylphosphine (2.0 equiv.).

  • Add this compound (1.5 equiv.) to the mixture at room temperature.

  • Stir the reaction for 4 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, quench the reaction with water and extract with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data: Synthesis of gem-Dichloroalkenes and Benzyl Chlorides[2]
SubstrateProductYield (%)
Benzaldehyde(1,1-Dichlorovinyl)benzene93
4-Nitrobenzaldehyde1-(1,1-Dichlorovinyl)-4-nitrobenzene88
Cinnamaldehyde(1,1-Dichloro-2-propen-1-yl)benzene75
Benzyl alcoholBenzyl chloride98
4-Methoxybenzyl alcohol1-(Chloromethyl)-4-methoxybenzene95

Benzylic Bromination

Photochemical bromination of benzylic positions can be achieved using this compound. This method is particularly effective for electron-rich aromatic substrates where traditional reagents like N-bromosuccinimide (NBS) can lead to competing electrophilic ring bromination.[6][7] A continuous flow photochemical setup offers a modern and efficient approach to this transformation.[7]

Experimental Workflow: Continuous Flow Photochemical Benzylic Bromination

continuous_flow_bromination reagent1 Toluene (B28343) in Solvent pump1 Syringe Pump 1 reagent1->pump1 reagent2 BrCCl₃ in Solvent pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Photoreactor Coil (UV Lamp) mixer->reactor back_pressure Back-Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: Workflow for continuous flow photochemical benzylic bromination.

Experimental Protocol: Photochemical Benzylic Bromination of Toluene[6]

Materials:

  • Toluene

  • This compound (BrCCl₃)

  • Nitrogen gas

  • Photochemical reactor with a suitable UV lamp

Procedure:

  • Place a solution of toluene (1.0 equiv.) and this compound (2-4 equiv.) in a photochemical reactor.

  • Purge the solution with nitrogen gas.

  • Irradiate the mixture with a UV lamp at 30°C.

  • Monitor the reaction by GC.

  • Upon completion, wash the reaction mixture with a solution of sodium bisulfite and then with water.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by distillation.

Quantitative Data: Improved Benzylic Bromination[6]
SubstrateProductYield (%) (under N₂, 30°C)
TolueneBenzyl bromide85
p-Xylene1-(Bromomethyl)-4-methylbenzene90
p-Methoxytoluene1-(Bromomethyl)-4-methoxybenzene93
Mesitylene1-(Bromomethyl)-3,5-dimethylbenzene88

Chain Transfer Agent in Radical Polymerization

In radical polymerization, this compound can act as a chain transfer agent, which helps in controlling the molecular weight of the resulting polymer. The high reactivity of the C-Br bond allows for efficient transfer of the radical chain.

Quantitative Data: Chain Transfer of this compound in Styrene Polymerization
ParameterValue
Chain Transfer Constant (C)65 ± 4
Activation Energy (Eₐ)33 ± 5 kJ mol⁻¹
Frequency Factor (A)1.5 x 10⁹ L mol⁻¹ s⁻¹

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed or inhaled and causes skin and eye irritation.[11] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.[12] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to serve as a precursor to the trichloromethyl radical makes it a key component in atom transfer radical additions. Furthermore, its role as a safer substitute for carbon tetrachloride in Appel-type reactions and as an effective reagent for benzylic brominations highlights its importance in the synthesis of a wide range of organic molecules. The provided protocols and data serve as a practical guide for the effective utilization of this compound in the laboratory.

References

Application Notes and Protocols: Bromotrichloromethane as a Reagent for Adding Br-CCl₃ Across Double Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of a bromo-trichloromethyl group (Br-CCl₃) across a carbon-carbon double bond is a powerful transformation in organic synthesis, providing a versatile handle for further functionalization. The resulting 1-bromo-2-trichloromethyl alkanes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Bromotrichloromethane (CBrCl₃) serves as an effective and readily available reagent for this purpose. This document outlines the primary methodologies for this reaction, including photochemical, transition-metal-catalyzed, and classical free-radical-initiated approaches, complete with detailed experimental protocols and comparative data.

Reaction Mechanism: A Free-Radical Chain Process

The addition of this compound to alkenes proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the relatively weak carbon-bromine bond in CBrCl₃, generating a trichloromethyl radical (•CCl₃). This initiation can be achieved using photochemical irradiation, transition metal catalysts, or classical radical initiators like peroxides.

The key propagation steps involve:

  • Addition: The electrophilic trichloromethyl radical adds to the electron-rich double bond of the alkene. This addition typically occurs at the less substituted carbon atom, leading to the formation of a more stable (secondary or tertiary) radical intermediate. This regioselectivity is a hallmark of radical additions to alkenes.

  • Atom Transfer: The resulting alkyl radical abstracts a bromine atom from another molecule of this compound. This step forms the desired 1-bromo-2-trichloromethyl alkane product and regenerates the trichloromethyl radical, which can then participate in the next cycle of the chain reaction.

Termination of the reaction occurs through the combination of any two radical species present in the reaction mixture.

Reaction_Mechanism cluster_propagation Propagation Cycle cluster_termination Termination Initiation Initiation CBrCl3 CBrCl₃ Initiation->CBrCl3 hv, Catalyst, or Peroxide Initiator Br_rad Br• CCl3_rad •CCl₃ CBrCl3->CCl3_rad Homolytic Cleavage Product R-CH(Br)-CH₂(CCl₃) CBrCl3->Product Alkene R-CH=CH₂ CCl3_rad->Alkene Addition Dimer Side Products (e.g., C₂Cl₆) CCl3_rad->Dimer Radical Combination Propagation Propagation Intermediate_rad R-CH(•)-CH₂(CCl₃) Alkene->Intermediate_rad Intermediate_rad->CBrCl3 Atom Transfer Intermediate_rad->Dimer Product->CCl3_rad Regenerated Termination Termination

Caption: General mechanism for the free-radical addition of Br-CCl₃ to an alkene.

Methodologies and Quantitative Data

The addition of this compound to alkenes can be achieved through several methods, each with its own advantages and substrate scope. The choice of method often depends on the functional group tolerance and desired reaction conditions.

Metal-Free Photochemical Atom Transfer Radical Addition (ATRA)

This modern approach utilizes a photoinitiator and light to generate the trichloromethyl radical under mild, metal-free conditions. Phenylglyoxylic acid has been identified as an effective photoinitiator for this transformation.[1]

Table 1: Photochemical Addition of BrCCl₃ to Various Alkenes

Alkene SubstrateProductReaction Time (h)Yield (%)
1-Decene (B1663960)1-Bromo-3,3,3-trichlorodecane2485
1-Octene1-Bromo-3,3,3-trichlorooctane2482
Cyclohexene(1-Bromo-2-trichloromethyl)cyclohexane2475
Styrene1-Bromo-3,3,3-trichloro-1-phenylpropane2460
Methyl 10-undecenoateMethyl 11-bromo-13,13,13-trichlorotridecanoate2478

Data sourced from studies on metal-free photochemical ATRA reactions.[1]

Transition Metal-Catalyzed Addition

Various transition metals, including palladium, ruthenium, and copper, can catalyze the addition of this compound to alkenes. These methods often proceed under mild conditions and can exhibit high efficiency. Palladium complexes, for instance, can initiate the reaction through a single-electron transfer to the polyhalomethane.[2][3]

Table 2: Transition Metal-Catalyzed Addition of BrCCl₃ to Alkenes

Alkene SubstrateCatalystProductYield (%)
1-OcteneRuCl₂(PPh₃)₃1-Bromo-3,3,3-trichlorooctaneHigh
StyrenePd(OAc)₂1-Bromo-3,3,3-trichloro-1-phenylpropaneGood
EthyleneCuCl1-Bromo-3,3,3-trichloropropaneGood

Yields are generally reported as good to high in the literature, though specific percentages vary with reaction conditions.

Classical Free-Radical Addition (Kharasch Addition)

The Kharasch addition is a well-established method that typically employs a radical initiator, such as a peroxide (e.g., dibenzoyl peroxide), to initiate the free-radical chain reaction.[4] This method is robust but may require elevated temperatures. The regioselectivity follows the anti-Markovnikov pattern, where the trichloromethyl group adds to the terminal carbon of a terminal alkene.[1]

Table 3: Kharasch Addition of BrCCl₃ to Alkenes

Alkene SubstrateInitiatorProductYield (%)
1-HexeneDibenzoyl Peroxide1-Bromo-3,3,3-trichlorohexaneNot specified
EthyleneLight1-Bromo-3,3,3-trichloropropaneNot specified

Specific yield data for the classical Kharasch addition with BrCCl₃ is less commonly tabulated in recent literature but the reaction is known to be effective.

Experimental Protocols

Protocol 1: Metal-Free Photochemical Addition of this compound to 1-Decene

This protocol is adapted from a reported metal-free photochemical ATRA procedure.[1]

Materials:

  • 1-Decene

  • This compound (CBrCl₃)

  • Phenylglyoxylic acid

  • Acetonitrile (B52724) (CH₃CN)

  • Schlenk tube or other suitable reaction vessel

  • Stir plate and stir bar

  • Blue LED lamp (or other suitable light source)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 1-decene (1.0 mmol), this compound (3.0 mmol), and phenylglyoxylic acid (0.1 mmol).

  • Add acetonitrile (2.0 mL) as the solvent.

  • Seal the tube and place it on a stir plate.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature, ensuring continuous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-bromo-3,3,3-trichlorodecane.

Protocol 2: General Procedure for Transition Metal-Catalyzed Addition

This is a generalized protocol based on common practices for transition metal-catalyzed Kharasch-type additions.

Materials:

  • Alkene

  • This compound (CBrCl₃)

  • Transition metal catalyst (e.g., RuCl₂(PPh₃)₃, 1-5 mol%)

  • Anhydrous solvent (e.g., toluene (B28343) or CH₂Cl₂)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating and stirring apparatus

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the transition metal catalyst.

  • Add the anhydrous solvent, followed by the alkene and this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the catalyst if it is heterogeneous.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Classical Kharasch Addition using a Peroxide Initiator

This protocol describes a typical setup for a peroxide-initiated Kharasch addition.

Materials:

  • Alkene

  • This compound (CBrCl₃)

  • Radical initiator (e.g., dibenzoyl peroxide, AIBN, 5-10 mol%)

  • Solvent (optional, the reaction can sometimes be run neat)

  • Reflux condenser and heating mantle

Procedure:

  • Combine the alkene and an excess of this compound in a round-bottom flask equipped with a reflux condenser and a stir bar.

  • Add the radical initiator to the mixture.

  • Heat the reaction mixture to reflux with stirring. The temperature will depend on the boiling point of the alkene and this compound.

  • Maintain the reaction at reflux for several hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Remove the excess this compound and any solvent by distillation or rotary evaporation.

  • Purify the product by vacuum distillation or column chromatography.

Experimental Workflow

The general workflow for these reactions follows a standard synthetic chemistry pattern, from reaction setup to product isolation and purification.

Experimental_Workflow Start Start Setup Reaction Setup (Alkene, CBrCl₃, Initiator/Catalyst, Solvent in Reaction Vessel) Start->Setup Reaction Reaction (Stirring, Heating/Irradiation) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction, Drying, Concentration) Monitoring->Workup Complete Purification Purification (Column Chromatography, Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the addition of Br-CCl₃ to alkenes.

Safety Precautions

  • This compound is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Organic peroxides can be explosive and should be handled with care, avoiding friction and high temperatures.

  • When using photochemical setups, ensure appropriate eye protection from the light source.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Bromotrichloromethane-Mediated Brominations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromotrichloromethane (CBrCl₃)-mediated brominations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this powerful synthetic tool.

Frequently Asked Questions (FAQs)

Q1: My this compound-mediated bromination is giving a low yield of the desired product. What are the common causes and how can I improve it?

A1: Low yields in this compound-mediated brominations can stem from several factors. The most common culprits are inefficient radical initiation, competing side reactions, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Initiator Efficiency: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide, or UV light) is active and used in the appropriate amount. For photochemical initiation, the wavelength of the light source is critical. This compound has significant absorbance at wavelengths shorter than 300 nm, so short-wavelength lamps are more effective at homolytically cleaving the C-Br bond.

  • Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the rate of reaction, they can also promote side reactions. For benzylic brominations, operating at a lower temperature (e.g., 30°C instead of 60°C) under an inert atmosphere like nitrogen can significantly improve yields.[1]

  • Substrate Purity: Ensure your starting material and solvent are free of impurities that could quench the radical chain reaction.

  • HBr Scavenging: Hydrogen bromide (HBr) is a common byproduct that can lead to reversible reactions and other side products. Consider adding a non-nucleophilic base, such as potassium carbonate or ethylene (B1197577) oxide, to scavenge HBr as it is formed.

Q2: I am observing the formation of significant amounts of chloroform (B151607) (CHCl₃) as a byproduct. Why is this happening and how can I minimize it?

A2: The formation of chloroform is an inherent part of the radical chain mechanism of this compound-mediated bromination. The trichloromethyl radical (•CCl₃) abstracts a hydrogen atom from the substrate to form the desired radical intermediate and chloroform. While its formation is expected, excessive amounts can indicate a sluggish bromine atom transfer from CBrCl₃ to the substrate radical.

Mitigation Strategies:

  • Increase CBrCl₃ Concentration: Using a moderate excess of this compound can favor the bromine atom transfer to the substrate radical, thus reducing the lifetime of the substrate radical and its potential for alternative reactions.

  • Optimize Initiator Concentration: The concentration of the radical initiator should be carefully controlled to maintain a steady but not excessive concentration of radicals, which can lead to termination reactions and other undesired pathways.

Q3: My reaction with an electron-rich aromatic substrate is resulting in a mixture of benzylic bromination and aromatic ring bromination. How can I improve the selectivity for benzylic bromination?

A3: Electron-rich aromatic substrates are particularly susceptible to electrophilic aromatic bromination as a side reaction. This compound offers an advantage over reagents like N-bromosuccinimide (NBS) in these cases, but careful control of reaction conditions is still necessary.

Improving Selectivity:

  • Inert Atmosphere: Performing the reaction under a nitrogen atmosphere can significantly improve the yield of the benzylic bromide and reduce nuclear bromination.[1]

  • Low Temperature: Lowering the reaction temperature can disfavor the higher activation energy pathway of electrophilic aromatic substitution.

  • Photochemical Initiation: Using light to initiate the reaction at a lower temperature is often more selective than thermal initiation at higher temperatures.

  • Continuous Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and residence time, which has been shown to improve selectivity for benzylic bromination of electron-rich substrates.

Q4: I am seeing dibrominated and other polybrominated byproducts in my reaction mixture. How can I favor mono-bromination?

A4: The formation of polybrominated products occurs when the initially formed mono-brominated product is more reactive towards radical bromination than the starting material.

Strategies to Enhance Mono-selectivity:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the substrate relative to this compound.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the brominating agent, which can favor reaction with the more abundant starting material.

  • Monitor Reaction Progress: Closely monitor the reaction by techniques like GC-MS or TLC to stop the reaction once the desired mono-brominated product is maximized and before significant polybromination occurs.

Troubleshooting Guides

Guide 1: Low to No Product Formation

This guide provides a logical workflow to diagnose and resolve issues of low or no product formation.

low_yield_troubleshooting start Low/No Product check_initiator Check Radical Initiator (Age, Purity, Amount) start->check_initiator check_conditions Verify Reaction Conditions (Temperature, Atmosphere) start->check_conditions check_reagents Analyze Reagent Purity (Substrate, Solvent) start->check_reagents troubleshoot_initiation Troubleshoot Initiation - Use fresh initiator - Adjust concentration - Change initiator type (e.g., AIBN to BPO) - For photo-initiation, check lamp output and wavelength check_initiator->troubleshoot_initiation Issue Suspected troubleshoot_conditions Optimize Conditions - Lower temperature to reduce side reactions - Ensure inert atmosphere (N2 or Ar) - Add HBr scavenger (e.g., K2CO3) check_conditions->troubleshoot_conditions Issue Suspected troubleshoot_reagents Purify Reagents - Recrystallize/distill substrate - Use dry, high-purity solvent check_reagents->troubleshoot_reagents Issue Suspected solution Improved Yield troubleshoot_initiation->solution troubleshoot_conditions->solution troubleshoot_reagents->solution

Caption: Troubleshooting workflow for low product yield.

Guide 2: Poor Selectivity (Benzylic vs. Aromatic Bromination)

This guide outlines steps to improve the selectivity of benzylic bromination for electron-rich aromatic substrates.

selectivity_troubleshooting start Poor Selectivity (Benzylic vs. Aromatic) control_temp Lower Reaction Temperature start->control_temp use_inert_atm Implement Inert Atmosphere (N2/Ar) control_temp->use_inert_atm solution Improved Selectivity control_temp->solution photo_initiation Switch to Photochemical Initiation use_inert_atm->photo_initiation use_inert_atm->solution flow_chem Consider Continuous Flow Reactor photo_initiation->flow_chem For advanced control photo_initiation->solution flow_chem->solution

Caption: Improving benzylic bromination selectivity.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield and selectivity of this compound-mediated brominations.

Table 1: Effect of Reaction Conditions on the Benzylic Bromination of p-Methoxytoluene [1]

EntryTemperature (°C)AtmosphereReaction Time (hr)Yield of p-Methoxybenzyl bromide (%)
160Air2037
260Nitrogen2065
330Nitrogen2093

Table 2: Comparison of Brominating Agents for Benzylic Bromination

SubstrateBrominating AgentInitiatorSolventYield (%)Reference
TolueneCBrCl₃UV LightNeat47[1]
TolueneNBSAIBNCCl₄HighGeneral textbook knowledge
p-MethoxytolueneCBrCl₃UV LightNeat93[1]
p-MethoxytolueneNBSAIBNCCl₄Low (significant ring bromination)General textbook knowledge

Experimental Protocols

Protocol 1: General Procedure for Benzylic Bromination with this compound under Photochemical Conditions

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the alkylaromatic substrate (1.0 eq).

  • Reagent Addition: Add this compound (1.5 - 2.0 eq).

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initiation: Place the reaction vessel at a distance of 15 cm from a UV lamp (e.g., a 254 nm sunlamp). For temperature control, the vessel can be immersed in a water bath.

  • Reaction: Irradiate the stirred reaction mixture. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess this compound and solvent (if any) under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Mitigation of HBr Side Reactions using a Base

To minimize side reactions caused by the in-situ formation of HBr, an acid scavenger can be employed.

  • Modification to General Protocol: Before the addition of this compound, add a solid, non-nucleophilic base such as anhydrous potassium carbonate (2.0 eq) to the reaction vessel containing the substrate.

  • Procedure: Proceed with the general protocol as described above. The solid base will neutralize HBr as it is formed.

  • Workup Modification: After the reaction, the solid base is removed by filtration before the solvent is evaporated.

Visualized Mechanisms and Workflows

Radical Chain Mechanism of this compound Bromination

The following diagram illustrates the key steps in the free-radical chain reaction.

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CBrCl3 CBrCl3 Br_rad Br• CBrCl3->Br_rad hv or Δ CCl3_rad •CCl3 CBrCl3->CCl3_rad hv or Δ R_H R-H (Substrate) R_rad R• R_H->R_rad + Br• CHCl3 CHCl3 R_H->CHCl3 + •CCl3 HBr HBr R_Br R-Br (Product) R_rad->R_Br + CBrCl3 Br2 Br2 C2Cl6 C2Cl6 R_Br_term R-Br Br_rad_term Br• Br_rad_term->Br2 + Br• CCl3_rad_term •CCl3 CCl3_rad_term->C2Cl6 + •CCl3 R_rad_term R• R_rad_term->R_Br_term + Br•

Caption: The radical chain mechanism of bromination.

References

Technical Support Center: Synthesis of Gem-dichloroalkenes with CBrCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing bromotrichloromethane (CBrCl₃) for the synthesis of gem-dichloroalkenes from aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the synthesis of gem-dichloroalkenes using CBrCl₃?

A1: A highly effective and recommended method is the Appel-type reaction using stoichiometric this compound and triphenylphosphine (B44618) in acetonitrile (B52724) at room temperature. This procedure avoids the use of the more toxic and environmentally harmful carbon tetrachloride (CCl₄) as a solvent and reagent.[1]

Q2: What are the typical yields I can expect with this protocol?

A2: Yields are generally good to excellent, often ranging from 70% to over 90%, depending on the substrate. Aromatic and aliphatic aldehydes have been shown to be effective substrates for this transformation.[1]

Q3: What is the general reaction mechanism?

A3: The reaction proceeds through the formation of a phosphorus ylide intermediate. Triphenylphosphine reacts with this compound to form a phosphonium (B103445) salt. This species then reacts with the aldehyde to generate an oxaphosphetane intermediate, which subsequently collapses to form the desired gem-dichloroalkene and the byproduct triphenylphosphine oxide (TPPO).

Q4: Are there any common side reactions to be aware of?

A4: The primary side product is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the desired product. In some cases, with specific substrates, the formation of α,α-dichlorotoluene has been observed as a byproduct, especially when using benzaldehyde.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Gem-dichloroalkene

Possible Cause Suggested Solution
Poor quality of reagents Ensure that the aldehyde is pure and free of carboxylic acid impurities. Use dry acetonitrile and fresh triphenylphosphine and this compound.
Insufficient reaction time or temperature While the reaction often proceeds to completion within a few hours at room temperature, some less reactive aldehydes may require longer reaction times. Monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be attempted, but be cautious as it may promote side reactions.
Incorrect stoichiometry Use a slight excess of triphenylphosphine and this compound (e.g., 1.1 to 1.5 equivalents relative to the aldehyde) to ensure complete conversion of the starting material.
Presence of water in the reaction mixture Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the intermediate phosphonium salts and reduce the yield.

Issue 2: Difficulty in Purifying the Gem-dichloroalkene Product

Possible Cause Suggested Solution
Contamination with triphenylphosphine oxide (TPPO) TPPO is the major byproduct and can be difficult to remove due to its polarity and solubility. Several methods can be employed for its removal: • Crystallization: TPPO is poorly soluble in non-polar solvents like hexane (B92381) or diethyl ether. Attempt to precipitate the TPPO from a concentrated reaction mixture by adding hexane.[2] • Precipitation with metal salts: Add zinc chloride (ZnCl₂) to an ethanolic solution of the crude product. This forms an insoluble TPPO-Zn complex that can be removed by filtration.[2][3] • Column chromatography: If the above methods are not effective, purification by column chromatography on silica (B1680970) gel is a reliable option. A solvent system of ethyl acetate (B1210297)/hexane is often effective, with the less polar gem-dichloroalkene eluting before the more polar TPPO.
Formation of other byproducts If other byproducts are present, as identified by NMR or GC-MS, purification by column chromatography is the most effective method to isolate the desired product.

Data Presentation

Table 1: Yields of Gem-dichloroalkenes from Various Aldehydes using CBrCl₃ and PPh₃ in Acetonitrile

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde493
24-Chlorobenzaldehyde491
34-Nitrobenzaldehyde485
44-Methoxybenzaldehyde488
52-Naphthaldehyde492
6Cinnamaldehyde478
7Cyclohexanecarboxaldehyde481
8Dodecanal485

Data sourced from Newman, S. G.; Bryan, C. S.; Perez, D.; Lautens, M. Synthesis 2011, 342-346.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of Gem-dichloroalkenes from Aldehydes with CBrCl₃/PPh₃

This protocol is adapted from the procedure reported by Newman, Lautens, and coworkers.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Triphenylphosphine (PPh₃) (1.1 mmol, 1.1 equiv)

  • This compound (CBrCl₃) (1.2 mmol, 1.2 equiv)

  • Anhydrous acetonitrile (CH₃CN) (5 mL)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and triphenylphosphine (1.1 mmol).

  • Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature until the solids are dissolved.

  • Slowly add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure gem-dichloroalkene.

Mandatory Visualizations

Reaction_Mechanism Aldehyde Aldehyde (RCHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane PPh3 PPh₃ Phosphonium_Salt [Ph₃P-CCl₃]⁺ Br⁻ PPh3->Phosphonium_Salt Reacts with CBrCl₃ CBrCl3 CBrCl₃ CBrCl3->Phosphonium_Salt Ylide Phosphorus Ylide [Ph₃P=CCl₂] Phosphonium_Salt->Ylide Deprotonation Ylide->Oxaphosphetane [2+2] Cycloaddition Product gem-Dichloroalkene (RCH=CCl₂) Oxaphosphetane->Product Collapse & Elimination TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: Reaction mechanism for gem-dichloroalkene synthesis.

Experimental_Workflow Start Start Setup Setup Reaction: Aldehyde, PPh₃, CBrCl₃ in dry CH₃CN under N₂ Start->Setup Stir Stir at Room Temperature (approx. 4 hours) Setup->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Concentrate in vacuo Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated gem-Dichloroalkene Purify->Product End End Product->End

Caption: Experimental workflow for gem-dichloroalkene synthesis.

Troubleshooting_Logic Start Low Yield? Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Yes Purification_Issue Purification Issue? Start->Purification_Issue No Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Check_Conditions Verify Reaction Time and Anhydrous Conditions Check_Conditions->Incomplete_Reaction Incomplete_Reaction->Purification_Issue No Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Yes TPPO_Removal Implement TPPO Removal Strategy Purification_Issue->TPPO_Removal Yes Success Improved Yield Optimize_Conditions->Success TPPO_Removal->Success

Caption: Troubleshooting decision tree for low yields.

References

Technical Support Center: Appel Reactions Using Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing bromotrichloromethane (CBrCl₃) in Appel reactions. Our aim is to help you minimize byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Appel reaction with CBrCl₃.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Quality: Impure or wet reagents (alcohol, PPh₃, CBrCl₃) or solvent.[1] 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 3. Incorrect Stoichiometry: Incorrect molar ratios of reactants.1. Ensure all reagents and solvents are anhydrous. Triphenylphosphine (B44618) can be dried in a drying pistol.[1] 2. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. Consider extending the reaction time or gently warming the mixture if starting materials persist.[2] 3. Typically, a slight excess of PPh₃ and CBrCl₃ (e.g., 1.1-1.5 equivalents) relative to the alcohol is used.[3]
Formation of Alkyl Chloride Byproduct 1. Solvent Choice: Dichloromethane (B109758) (CH₂Cl₂) as a solvent can lead to the formation of a mixture of alkyl bromides and chlorides.[4] 2. Inherent Reactivity: The CBrCl₃ reagent can act as a source for both bromide and chloride ions.[4]1. Solvent Optimization: Changing the solvent to acetonitrile (B52724) (CH₃CN) has been shown to significantly favor the formation of the desired alkyl bromide over the alkyl chloride.[4] 2. Purification: If a mixture is formed, careful column chromatography may be required to separate the alkyl bromide and chloride.
Difficulty Separating Product from Triphenylphosphine Oxide (TPPO) 1. High Polarity of TPPO: TPPO is a polar byproduct that can co-elute with polar products during chromatography.[5] 2. Precipitation Issues: TPPO may not fully precipitate from the reaction mixture.1. Precipitation: After the reaction, add a non-polar solvent like pentane (B18724) or hexane (B92381) to precipitate the TPPO, which can then be removed by filtration.[1] 2. Complexation: Add ZnCl₂ to the crude reaction mixture in a polar solvent like ethanol (B145695) to form an insoluble ZnCl₂(TPPO)₂ adduct, which can be filtered off.[6] 3. Aqueous Wash: For less polar products, washing the organic layer with water can help remove some TPPO.[2] 4. Chromatography: Utilize column chromatography on silica (B1680970) gel. A gradient elution from a non-polar solvent to a more polar solvent system can effectively separate the product from TPPO.
Formation of Elimination Byproducts (Alkenes) 1. Substrate Structure: Secondary and tertiary alcohols are more prone to elimination, especially under harsh conditions.[3] 2. Elevated Temperature: Higher reaction temperatures can favor elimination pathways.1. Milder Conditions: Run the reaction at lower temperatures (e.g., 0 °C to room temperature).[7] 2. Alternative Methods: For sensitive substrates, consider alternative methods for converting alcohols to alkyl halides that are less prone to elimination.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of alkyl bromide and alkyl chloride when using CBrCl₃?

When using the PPh₃/CBrCl₃ reagent system, both bromide and chloride ions can be generated, leading to a mixture of the corresponding alkyl halides.[4] The ratio of these products is highly dependent on the solvent used.[4]

Q2: How can I favor the formation of the alkyl bromide over the alkyl chloride?

The choice of solvent is critical. Studies have shown that conducting the reaction in acetonitrile (CH₃CN) significantly increases the selectivity for the alkyl bromide compared to dichloromethane (CH₂Cl₂).[4]

Q3: What are the main byproducts of the Appel reaction with CBrCl₃, and how can I remove them?

The primary byproducts are triphenylphosphine oxide (TPPO) and chloroform (B151607) (CHCl₃).[3] TPPO is often the most challenging to remove. Common purification strategies include:

  • Precipitation: Adding a non-polar solvent like pentane or a mixture of diethyl ether and hexanes to the reaction mixture to precipitate TPPO, followed by filtration.[1][5]

  • Column Chromatography: This is a very effective method for separating the desired alkyl halide from TPPO and any unreacted starting materials.

  • Complexation: Treating the crude product with zinc chloride (ZnCl₂) can form an insoluble complex with TPPO, which can then be easily filtered off.[6]

Q4: What is a typical experimental protocol for the Appel reaction using CBrCl₃ to favor alkyl bromide formation?

A general procedure involves dissolving triphenylphosphine in anhydrous acetonitrile, followed by the dropwise addition of this compound. After stirring, the alcohol is added, and the reaction is monitored by TLC. Once complete, the workup typically involves precipitation of TPPO with a non-polar solvent and purification by column chromatography.[4]

Q5: Is the Appel reaction with CBrCl₃ sensitive to moisture?

Yes, the Appel reaction is sensitive to moisture. Water can react with the phosphonium (B103445) intermediate, leading to the formation of triphenylphosphine oxide and reducing the yield of the desired alkyl halide. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation

Table 1: Effect of Solvent on the Ratio of Alkyl Bromide to Alkyl Chloride

The following table summarizes the product distribution for the Appel reaction of various alcohols with PPh₃/CBrCl₃ in different solvents.

Alcohol SubstrateSolventRatio (Alkyl Bromide : Alkyl Chloride)Total Yield (%)
2-PhenylethanolCH₂Cl₂6 : 489
2-PhenylethanolCH₃CNPredominantly Bromide85
1-UndecanolCH₂Cl₂1 : 0.9286
1-UndecanolCH₃CN6.8 : 183

Data sourced from an investigation of the Appel reaction with this compound-triphenylphosphine.[4]

Experimental Protocols

General Protocol for the Appel Reaction with CBrCl₃ in Acetonitrile (to favor Alkyl Bromide)

  • To a solution of triphenylphosphine (1.1-1.5 equivalents) in anhydrous acetonitrile, add this compound (1.1-1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at 0 °C for 20-30 minutes.

  • Add the alcohol (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add a non-polar solvent (e.g., pentane) to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with the non-polar solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][7]

Visualizations

Appel_Reaction_Mechanism PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Br]⁺ CCl₃⁻ PPh3->Phosphonium_Salt Activation CBrCl3 CBrCl₃ CBrCl3->Phosphonium_Salt Alkoxide R-O⁻ Phosphonium_Salt->Alkoxide Oxyphosphonium_Intermediate [R-O-PPh₃]⁺ Cl⁻ Phosphonium_Salt->Oxyphosphonium_Intermediate Chloroform HCCl₃ Phosphonium_Salt->Chloroform Alcohol R-OH Alcohol->Alkoxide Deprotonation by CCl₃⁻ Alkoxide->Oxyphosphonium_Intermediate Nucleophilic Attack Alkyl_Halide R-Br / R-Cl Oxyphosphonium_Intermediate->Alkyl_Halide SN2 Attack by Halide TPPO Ph₃P=O Oxyphosphonium_Intermediate->TPPO

Caption: General mechanism of the Appel reaction with CBrCl₃.

Troubleshooting_Workflow Start Start Appel Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Reagents Check Reagent/Solvent Purity & Dryness Check_Yield->Check_Reagents Yes Check_Byproducts Undesired Byproducts? Check_Yield->Check_Byproducts No Optimize_Conditions Optimize Time/Temp & Stoichiometry Check_Reagents->Optimize_Conditions Optimize_Conditions->Start Alkyl_Chloride Alkyl Chloride Formed? Check_Byproducts->Alkyl_Chloride Yes Purification_Issues Difficulty with Purification? Check_Byproducts->Purification_Issues No Change_Solvent Switch to Acetonitrile Alkyl_Chloride->Change_Solvent Yes Alkyl_Chloride->Purification_Issues No Change_Solvent->Start TPPO_Removal Implement TPPO Removal Strategy (Precipitation/Complexation) Purification_Issues->TPPO_Removal Yes Success Successful Reaction Purification_Issues->Success No TPPO_Removal->Success

References

Technical Support Center: Long-Term Storage of Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of bromotrichloromethane. The following information is intended to help troubleshoot common issues and ensure the integrity of the compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Some suppliers recommend refrigeration (2°C to 8°C) and provide a shelf life of approximately 24 months under these conditions.[3] It is crucial to store it away from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals like aluminum.[1][4][5]

Q2: Are there any recommended stabilizers for this compound?

While specific stabilizers for this compound are not extensively documented in publicly available literature, general principles for stabilizing halogenated hydrocarbons can be applied. These compounds are susceptible to degradation, often initiated by light, heat, or contact with incompatible materials, which can lead to the formation of acidic byproducts like hydrogen chloride and hydrogen bromide.[6][7][8]

Potential stabilizers fall into several categories:

  • Acid Scavengers: These compounds neutralize the acidic byproducts of degradation. For other halogenated compounds, small amounts of amines or epoxides are sometimes used.[9][10]

  • Antioxidants: To prevent oxidation, which can be a degradation pathway.[2]

  • Metal Stabilizers: To passivate metal surfaces and prevent reactions, especially with reactive metals like aluminum.[2]

It is important to note that the addition of any stabilizer should be carefully considered and validated for your specific application, as it may interfere with downstream processes.

Q3: What are the signs of this compound degradation?

Degradation of this compound can be indicated by:

  • Discoloration: The typically colorless to light yellow liquid may develop a more pronounced yellow or brown tint.[11]

  • Formation of a Precipitate: Incompatibility with storage containers or the presence of moisture can lead to the formation of solid materials.

  • Acidic Odor: The liberation of hydrogen chloride or hydrogen bromide can produce a sharp, acidic smell.[6][7]

  • Pressure Buildup: Decomposition can generate gaseous byproducts, leading to pressure buildup in the storage container.[4]

Q4: Which materials should be avoided for storing this compound?

Avoid storage in containers made of or containing:

  • Aluminum or galvanized steel.[4]

  • Reactive metals such as potassium, sodium, lithium, calcium, zinc, and magnesium.[4]

  • Some plastics, rubber, and coatings that may be degraded by this compound.[4]

It is recommended to use lined metal cans or pails, or appropriate plastic containers.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing) Photo-decomposition or reaction with impurities.Store in an amber or opaque container, away from light. Verify the purity of the material using analytical methods like Gas Chromatography (GC).
Acidic Odor Degradation leading to the formation of HCl or HBr.The product is likely degraded and may not be suitable for use. Handle with extreme caution in a well-ventilated fume hood. Consider disposal according to hazardous waste regulations.
Corrosion of Metal Container Reaction with incompatible metals or presence of moisture leading to hydrolysis.Transfer the material to a compatible container (e.g., glass or lined metal). If moisture is suspected, consider drying agents, but be aware of their compatibility.
Unexpected Reaction in Experiment Presence of degradation products or impurities.Analyze the purity of the this compound stock. If degraded, acquire a fresh batch. Ensure all reaction components and solvents are free of incompatible materials.

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

A common method to assess the purity of this compound and detect volatile impurities is Gas Chromatography.

  • Instrumentation: A Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity to halogenated compounds.[12][13]

  • Column: A non-polar or medium-polarity capillary column (e.g., RTX-200-MS) is suitable for separating this compound from potential impurities.[14]

  • Sample Preparation: Dilute a small, accurately measured volume of the this compound sample in a suitable solvent (e.g., hexane (B92381) or isooctane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Compare the resulting chromatogram to a reference standard of pure this compound to identify and quantify any impurities or degradation products.

Visualizations

Degradation_Pathway Potential Degradation Pathway of this compound CBrCl3 This compound (CBrCl3) Radical Free Radicals (e.g., •CCl3, •Br) CBrCl3->Radical Homolytic Cleavage Initiator Initiator (e.g., Light, Heat, Metal contact) Initiator->CBrCl3 Byproducts Acidic Byproducts (HCl, HBr) Radical->Byproducts Reaction with H-donors (e.g., moisture, impurities)

Caption: Potential degradation pathway of this compound.

Troubleshooting_Workflow Troubleshooting this compound Storage Issues Start Observe Issue with This compound Check_Appearance Visual Inspection: Color, Precipitate? Start->Check_Appearance Check_Odor Odor Check: Acidic Smell? Check_Appearance->Check_Odor No Discard Discard and Replace Check_Appearance->Discard Yes Analyze_Purity Perform GC Analysis for Purity Check_Odor->Analyze_Purity No Check_Odor->Discard Yes Analyze_Purity->Discard Purity Not OK Use_With_Caution Use with Caution (if purity is acceptable) Analyze_Purity->Use_With_Caution Purity OK Review_Storage Review Storage Conditions: Container, Light, Temp. Discard->Review_Storage

Caption: Troubleshooting workflow for storage issues.

References

What is the purpose of quenching a reaction involving bromotrichloromethane?

Author: BenchChem Technical Support Team. Date: December 2025

The primary purpose of quenching a reaction is to neutralize any unreacted, hazardous reagents to allow for a safe work-up and purification of the product.[1] Bromotrichloromethane is toxic and environmentally damaging, so it is crucial to destroy any excess before disposal.[2] The quenching process converts the reactive substance into a less reactive one that can be handled more safely.[1]

What are the primary safety concerns when working with this compound?

This compound is a hazardous substance with several safety concerns:

  • Toxicity: It is harmful if swallowed, inhaled, or if it comes into contact with skin.[3][4] It can cause irritation to the skin, eyes, and respiratory tract.[5][6]

  • Organ Damage: It may cause damage to the central nervous system, liver, and cardiovascular system.[2][5]

  • Environmental Hazard: It is harmful to the environment and should not be released into waterways.[5]

What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to use proper personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Appropriate chemical-resistant gloves.[6]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[7]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[5]

How can I determine if the quenching of this compound is complete?

To confirm that the quenching process is complete, you can use analytical methods such as:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the remaining this compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect the presence of any unreacted starting material.

What should I do in case of a spill of this compound?

In the event of a spill, follow these steps:

  • Evacuate the area and ensure proper ventilation.[5]

  • Wear appropriate PPE before attempting to clean up the spill.[5]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

  • Place the absorbed material into a suitable container for disposal.[5]

  • Avoid runoff into storm sewers and ditches.[5]

Troubleshooting Guide

Issue 1: The reaction is exothermic upon adding the quenching agent.
  • Cause: The reaction between the quenching agent and this compound is releasing a significant amount of heat.

  • Solution:

  • Cool the reaction flask in an ice bath before and during the addition of the quenching agent.[9][10]

  • Add the quenching agent slowly and dropwise to control the rate of the reaction and heat generation.[11]

Issue 2: Gas is evolved during the quenching process.
  • Cause: The reaction between the quenching agent and this compound may produce gaseous byproducts.

  • Solution:

  • Ensure the reaction is carried out in a well-ventilated fume hood.

  • Add the quenching agent slowly to control the rate of gas evolution.[9]

Issue 3: The reaction mixture turns a dark color or forms a precipitate after quenching.
  • Cause: This could be due to side reactions or the formation of insoluble byproducts.

  • Solution:

  • This may not necessarily indicate a problem, but it is important to characterize the precipitate to ensure it is not a hazardous material.

  • If the product is soluble, the precipitate can be removed by filtration.

Comparison of Common Quenching Agents
Quenching AgentTypical Reaction ConditionsProsCons
Triethylamine (B128534) (Et3N) Can be added directly to the reaction mixture, often at room temperature.[12]Readily available, acts as a base to neutralize any acidic byproducts.[13]Volatile and has a strong odor.[12]
Sodium Sulfite (B76179) (Na2SO3) Typically used as an aqueous solution.[14]Effective reducing agent, inexpensive.[14][15]The reaction can be exothermic and may require cooling.
Sodium Thiosulfate (Na2S2O3) Also used as an aqueous solution.Commonly used for quenching halogens.Can produce sulfur as a byproduct under acidic conditions.[16]

Experimental Protocols

Protocol 1: Quenching with Triethylamine
  • Ensure the reaction mixture is in a well-ventilated fume hood.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 equivalents) to the reaction mixture with stirring.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Check for the absence of this compound using TLC or GC-MS.

  • Proceed with the aqueous work-up.

Protocol 2: Quenching with Aqueous Sodium Sulfite
  • Ensure the reaction mixture is in a well-ventilated fume hood.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Prepare a saturated aqueous solution of sodium sulfite.

  • Slowly add the sodium sulfite solution to the reaction mixture with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Check for the absence of this compound using TLC or GC-MS.

  • Separate the organic and aqueous layers and proceed with the work-up of the organic layer.

Quenching_Decision_Workflow Decision Workflow for Quenching CBrCl3 start Start Quench Protocol check_scale Assess Reaction Scale start->check_scale small_scale Small Scale (< 5g CBrCl3) check_scale->small_scale Small large_scale Large Scale (>= 5g CBrCl3) check_scale->large_scale Large (Proceed with extreme caution) check_solvent Is the solvent water-miscible? small_scale->check_solvent large_scale->check_solvent miscible Yes check_solvent->miscible Yes immiscible No check_solvent->immiscible No quencher_choice1 Use Aqueous Quencher (e.g., sat. Na2SO3 soln) miscible->quencher_choice1 quencher_choice2 Use Organic Quencher (e.g., Triethylamine) immiscible->quencher_choice2 procedure Add quencher slowly at 0 °C in a fume hood. Monitor for exotherm/gas. quencher_choice1->procedure quencher_choice2->procedure check_completion Verify Quench Completion (TLC, GC-MS) procedure->check_completion complete Quench Complete check_completion->complete Yes not_complete Add more quencher and re-check check_completion->not_complete No not_complete->procedure

Caption: Decision workflow for selecting a CBrCl3 quenching method.

Quenching_Reaction Quenching Reaction of CBrCl3 with Sodium Sulfite cluster_reactants Reactants cluster_products Products CBrCl3 This compound (CBrCl3) CHCl3 Chloroform (CHCl3) CBrCl3->CHCl3 Reductive Dehalogenation NaBr Sodium Bromide (NaBr) CBrCl3->NaBr Na2SO3 Sodium Sulfite (Na2SO3) Na2SO3->CHCl3 Reductive Dehalogenation NaHSO4 Sodium Bisulfate (NaHSO4) Na2SO3->NaHSO4 H2O Water (H2O) H2O->CHCl3 Reductive Dehalogenation

Caption: Reaction of CBrCl3 with sodium sulfite.

References

Technical Support Center: Purification of Products from Bromotrichloromethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the purification challenges associated with products derived from reactions involving bromotrichloromethane (CBrCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude reaction mixture after a reaction with this compound?

A1: Common impurities typically include unreacted starting materials, excess this compound, and various side-products. In radical reactions, which are common for CBrCl₃, you may also find oligomeric or polymeric byproducts.[1] For reactions involving bases, degradation products of this compound can also be present.

Q2: How do I choose the best primary purification technique for my product?

A2: The choice of technique depends on the physical properties of your product and the impurities.[2]

  • For volatile, thermally stable liquid products: Distillation is often the most effective method, especially on a larger scale.[3]

  • For solid products: Recrystallization is a convenient and powerful technique for achieving high purity.[4][5]

  • For non-volatile oils or complex mixtures: Flash column chromatography is the most versatile and commonly used method.[2][6]

  • To remove acidic or basic impurities: A liquid-liquid extraction (acid-base wash) during the workup is highly effective.[7]

Q3: Unreacted this compound is contaminating my product. How can I remove it?

A3: this compound has a boiling point of approximately 105 °C.[8]

  • If your product is a high-boiling liquid or a stable solid, you can often remove the bulk of the CBrCl₃ by rotary evaporation. Be mindful of your product's volatility.[9]

  • For products with boiling points close to 105 °C, fractional distillation is necessary.[3]

  • During flash column chromatography, this compound is non-polar and will typically elute very quickly with non-polar solvents like hexanes or petroleum ether.

Q4: My product is an oil and won't crystallize. How can I purify it?

A4: For oils, the primary methods of purification are distillation (if the product is volatile and thermally stable) and column chromatography.[2] If you suspect small amounts of impurities are preventing crystallization, running the oil through a short plug of silica (B1680970) gel can sometimes remove them, potentially allowing the purified oil to crystallize.[10]

Q5: My product appears to be decomposing during purification by silica gel chromatography. What should I do?

A5: Silica gel is acidic and can cause decomposition of sensitive compounds.[11]

  • Test for Stability: Before running a large column, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[11]

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%) or ammonia (B1221849) in methanol.[10][12]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or Florisil.[11]

    • Switch to Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (C18) silica may be a suitable alternative.[13]

Troubleshooting Guides

Issue 1: Poor Separation in Flash Column Chromatography
Possible Cause Recommended Solution
Incorrect Solvent System The polarity of the eluent is too high, causing all components to elute together, or too low, causing everything to remain at the baseline. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound in the chosen solvent system.[6]
Co-elution of Impurities The chosen solvent system does not provide adequate separation between your product and an impurity. Try different solvent systems. Solvents are grouped by selectivity; switching to a solvent from a different group (e.g., from ethyl acetate (B1210297) to dichloromethane) can dramatically alter the separation.[6]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
Sample Loaded in a Too-Strong Solvent Dissolving the sample in a highly polar solvent can cause it to streak down the column before the mobile phase can equilibrate, leading to broad bands and poor separation. Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent. For poorly soluble compounds, perform a "dry load" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[12]
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause Recommended Solution
Cooling Too Rapidly The solution becomes supersaturated too quickly for crystals to form, resulting in an amorphous oil. Allow the solution to cool slowly to room temperature without disturbance before moving it to an ice bath.[14]
Inappropriate Solvent The solvent may be too good, keeping the compound dissolved even at low temperatures, or impurities are depressing the melting point. Try a different solvent or a solvent pair (e.g., Hexanes/Ethyl Acetate, Methanol/Water).[15] Add the "poor" solvent dropwise to the hot solution of your compound in the "good" solvent until it just becomes cloudy, then add a drop of the "good" solvent to clarify before cooling.
High Impurity Content Significant amounts of impurities can inhibit crystal lattice formation. Attempt a preliminary purification by passing the crude material through a short plug of silica to remove gross impurities before attempting recrystallization.[10]
No Nucleation Sites Spontaneous crystallization fails to start. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound to the cooled solution.[5]

Data Presentation

Table 1: Properties of this compound & Common Solvents

This data is crucial for planning distillation and chromatography steps.

Compound/SolventBoiling Point (°C)Density (g/mL)PolarityNotes
This compound 105[8]2.01[16]Non-polarMiscible with most organic solvents, practically insoluble in water.[8]
n-Hexane690.66Non-polarCommon non-polar eluent in normal-phase chromatography.[6]
Dichloromethane (B109758)401.33Moderately PolarGood solvent for many organic compounds, but its use can slow down column flow rate.[10]
Ethyl Acetate770.90PolarCommon polar eluent used with hexanes in chromatography.[6]
Methanol650.79Very PolarUsed for highly polar compounds; often with dichloromethane.[6]
Water1001.00Very PolarUsed in extractions and for recrystallizing polar compounds.[15]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar component of your solvent system (e.g., hexane). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the column eluent).[12] Apply the sample carefully to the top of the silica bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica, evaporate the solvent, and load the resulting free-flowing powder onto the column.[10]

  • Elution: Begin eluting with the determined solvent system. If separation is difficult, a gradient elution can be used, starting with a low-polarity mobile phase and gradually increasing the percentage of the more polar solvent.[17]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[17]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4] Test this with small amounts of your crude product in different solvents.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate), stirring continuously. Continue adding small portions of hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[18]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator to remove residual solvent.

Visualizations

Purification_Workflow Figure 1: General Purification Strategy Selection start Crude Product from CBrCl₃ Reaction is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Attempt Distillation is_volatile->distill Yes chromatography Use Flash Column Chromatography is_volatile->chromatography No failure Purification Failed? recrystallize->failure distill->failure success Pure Product chromatography->success failure->chromatography Yes failure->success No

Figure 1: General Purification Strategy Selection

Chromatography_Troubleshooting Figure 2: Troubleshooting Product Decomposition on Silica Gel start Low yield or multiple spots after column chromatography stability_test Test compound stability on a TLC plate (spot and wait) start->stability_test stable Compound is stable stability_test->stable No Change unstable New spots/streaking appear (Compound is unstable) stability_test->unstable Change Observed check_other Re-evaluate other parameters: - Solvent choice - Column loading stable->check_other solution1 Option 1: Deactivate silica with 1-3% Triethylamine unstable->solution1 solution2 Option 2: Use alternative stationary phase (Alumina, Florisil) unstable->solution2 solution3 Option 3: Switch to Reverse-Phase (C18) Chromatography unstable->solution3

Figure 2: Troubleshooting Product Decomposition on Silica Gel

References

Technical Support Center: Handling and Disposal of Bromotrichloromethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Bromotrichloromethane waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CBrCl₃) is a colorless, non-flammable liquid with a pungent odor.[1] It is classified as a hazardous substance and presents several risks:

  • Health Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[2] It can cause irritation to the skin, eyes, and respiratory tract.[3][4] Exposure may lead to central nervous system depression, cardiac disturbances, and potential liver damage.[3][4]

  • Environmental Hazards: It is harmful to aquatic organisms.[5] Due to its long atmospheric half-life (estimated at 44 years), its release into the environment should be avoided.[3][6]

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

To ensure personal safety, the following PPE is mandatory when handling this compound:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working in an area with inadequate ventilation or when vapors may be generated, a NIOSH-approved respirator is required.[7]

Q3: How should I properly store this compound and its waste?

Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3][4] Keep containers tightly closed to prevent the release of vapors.[3] Waste containers should also be kept closed except when adding waste and must be clearly labeled.[8] Do not use aluminum or galvanized containers for storage.[5]

Q4: What should I do in case of a small spill of this compound in the lab?

For a small spill, follow these steps:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Ventilate the area.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[3]

  • Carefully collect the absorbent material and place it in a suitable, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Q5: How do I dispose of this compound waste?

This compound is a halogenated solvent and must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5]

  • Do not dispose of this compound down the drain.[9]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Halogenated solvent waste should be kept separate from non-halogenated waste streams as their disposal methods differ and mixing them can increase disposal costs.[10][11]

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Troubleshooting Guide

Issue Possible Cause Solution
I smell a strong, pungent odor. The container may not be properly sealed, or there could be a small leak or spill.Immediately check that all containers of this compound and its waste are tightly closed. Inspect the work area for any signs of a spill. If a spill is found, follow the spill cleanup protocol. Ensure you are working in a well-ventilated area.
My skin or eyes have come into contact with this compound. Accidental splash or improper handling.For skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] For eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] In both cases, seek medical attention.
I'm unsure if my waste is considered halogenated. The solvent mixture contains various components.Any solvent mixture containing a halogenated compound like this compound must be treated as halogenated waste.[8] It is crucial to segregate halogenated and non-halogenated waste streams.

Quantitative Data

PropertyValue
Chemical Formula CBrCl₃[1]
Molar Mass 198.27 g/mol [1]
Appearance Colorless liquid[1]
Odor Pungent, Chloroform-like[1][12]
Density 2.012 g/cm³ at 25 °C[6]
Melting Point -6 °C (21.2 °F)[2][7]
Boiling Point 105 °C (221 °F)[1][7]
Solubility in Water Practically insoluble[1]
Vapor Pressure 38.4 mmHg at 25 °C[6][7]
Vapor Density 6.8 (vs air)[6]

Experimental Protocols

Protocol for Laboratory-Scale Spill Cleanup
  • Preparation: Before handling this compound, ensure you have a spill kit readily available. The kit should contain inert absorbent material (e.g., vermiculite, sand), a scoop and dustpan (plastic), a sealable waste container labeled "Hazardous Waste: this compound," and the necessary PPE.

  • Immediate Actions: In the event of a spill, immediately alert others in the vicinity. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's environmental health and safety office.

  • Personal Protection: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if ventilation is inadequate.

  • Containment: For small spills, cover the liquid with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collection: Once the liquid has been completely absorbed, carefully scoop the material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Seal the waste container and store it in a designated hazardous waste accumulation area. Arrange for disposal through your institution's hazardous waste management program.

Protocol for Segregation and Packaging of this compound Waste
  • Container Selection: Use a chemically compatible container with a secure, screw-top cap for collecting this compound waste. The container must be in good condition and free from leaks.

  • Waste Segregation: Designate a specific container for "Halogenated Organic Waste." Do not mix this compound waste with non-halogenated solvents, as this will contaminate the entire waste stream and increase disposal costs.[10][11]

  • Labeling: Label the waste container with the words "Hazardous Waste," "Halogenated Solvents," and list "this compound" as a primary component. Include the date when the first drop of waste was added.

  • Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area.

  • Disposal Request: Once the container is full, or if it has been in storage for a predetermined amount of time (as per your institution's policy), submit a request for waste pickup from your environmental health and safety department or their designated hazardous waste contractor.

Visualizations

Bromotrichloromethane_Waste_Workflow cluster_handling Handling & Use cluster_spill Spill Scenario cluster_disposal Waste Disposal start Start Experiment with this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood generate_waste Generate This compound Waste fume_hood->generate_waste spill Accidental Spill Occurs fume_hood->spill collect_waste Collect Waste in Designated Halogenated Waste Container generate_waste->collect_waste assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill assess_spill->small_spill Manageable large_spill Large Spill assess_spill->large_spill Unmanageable cleanup_protocol Follow Spill Cleanup Protocol small_spill->cleanup_protocol evacuate Evacuate Area & Call EHS large_spill->evacuate cleanup_protocol->generate_waste label_container Label Container Correctly collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end Proper Disposal by Certified Vendor request_pickup->end

Caption: Workflow for handling this compound and its waste.

References

Technical Support Center: Polymerization and Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polymerization inhibition by Bromotrichloromethane (CBrCl₃).

Frequently Asked Questions (FAQs)

Q1: How does this compound affect polymerization?

This compound primarily acts as a chain transfer agent, particularly in free-radical polymerization. Instead of completely halting the reaction, it terminates a growing polymer chain and initiates a new, shorter chain. This leads to a decrease in the average molecular weight of the resulting polymer.[1] This process is also known as telomerization, where short polymer chains with reactive end-groups are formed.[2]

Q2: What are the tell-tale signs of this compound contamination in my polymerization reaction?

The most common indicator of this compound presence is obtaining a polymer with a significantly lower molecular weight than expected. Other signs include a broader molecular weight distribution and potential changes in the physical properties of the polymer, such as reduced viscosity.

Q3: Which types of polymerization are most affected by this compound?

Free-radical polymerization is the most susceptible to interference from this compound due to its high reactivity with free radicals.

  • Anionic Polymerization: In anionic polymerization, the growing polymer chain has a carbanion at its active end. This compound, being an electrophilic alkyl halide, would likely terminate the living anionic polymer chains, thus inhibiting the polymerization.

  • Cationic Polymerization: The effect on cationic polymerization is less straightforward. While not a typical inhibitor for this type of reaction, it could potentially react with the carbocation at the growing chain end, leading to termination.

  • Condensation Polymerization: this compound is unlikely to directly participate in the step-growth mechanism of condensation polymerization. However, its presence as a solvent or impurity could potentially lead to side reactions, although this is not its primary mode of interference.

Q4: I suspect this compound is the cause of my low molecular weight polymer. How can I confirm its presence?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile organic compounds like this compound in your monomer or solvent.

Troubleshooting Guide

Issue: Consistently obtaining low molecular weight polymer in a free-radical polymerization.

This is a classic symptom of the presence of a chain transfer agent, with this compound being a common culprit, especially if chlorinated solvents were used in previous steps.

Troubleshooting Workflow

G start Low Molecular Weight Polymer Observed check_monomer Analyze Monomer and Solvents via GC-MS for CBrCl₃ start->check_monomer decision_ct CBrCl₃ Detected? check_monomer->decision_ct purify Purify Monomer/Solvent decision_ct->purify Yes other_causes Investigate Other Causes: - Initiator Concentration - Reaction Temperature - Monomer Purity (other impurities) decision_ct->other_causes No re_run Re-run Polymerization with Purified Reagents purify->re_run success High Molecular Weight Polymer Achieved re_run->success Success fail Still Low Molecular Weight re_run->fail Failure fail->other_causes

Caption: Troubleshooting workflow for low molecular weight polymer.

Quantitative Data

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr). A higher Ctr value indicates a more significant reduction in polymer molecular weight.

Monomer SystemChain Transfer Constant (Ctr)Temperature (°C)Reference
Styrene (B11656) / this compound65 ± 460 - 80[1]
Methyl Methacrylate (B99206) / this compoundVaries with chain length (increases for first few propagation steps)30[2]

Experimental Protocols

Protocol 1: Monomer Purification to Remove this compound and Other Halogenated Impurities

This protocol describes the purification of a liquid monomer (e.g., styrene or methyl methacrylate) using a column of basic alumina (B75360).

Materials:

  • Liquid monomer

  • Basic alumina (activated)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Anhydrous sodium sulfate (B86663)

  • Clean, dry collection flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

    • In a fume hood, carefully pack the column with basic alumina. The amount will depend on the volume of monomer to be purified (a general rule is a 10:1 ratio of alumina to monomer by weight).

    • Gently tap the column to ensure even packing.

    • Add a small layer of anhydrous sodium sulfate on top of the alumina to remove any residual moisture from the monomer.

  • Purification:

    • Pre-wet the column with a small amount of the monomer, allowing it to drain through until the level reaches the top of the sodium sulfate layer.

    • Carefully add the monomer to be purified to the column.

    • Open the stopcock and collect the purified monomer in a clean, dry flask under an inert atmosphere.

    • Do not let the column run dry. Maintain a level of liquid monomer above the stationary phase at all times.

    • The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator to prevent polymerization.

Protocol 2: Determination of Chain Transfer Constant (Mayo Method)

The Mayo method is a common technique to determine the chain transfer constant of a substance. It involves running a series of polymerizations at low monomer conversion with varying ratios of the chain transfer agent to the monomer.

Principle:

The Mayo equation relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):

1/DPn = 1/DPn,0 + Ctr * ([S]/[M])

Where DPn,0 is the degree of polymerization in the absence of the chain transfer agent. By plotting 1/DPn versus [S]/[M], a straight line should be obtained, and the slope of this line is the chain transfer constant (Ctr).

Procedure Outline:

  • Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but with varying concentrations of this compound. Include a control reaction with no this compound.

  • Initiate the polymerizations under identical conditions (e.g., temperature, time).

  • Ensure the reactions are stopped at low monomer conversion (typically <10%).

  • Isolate and purify the resulting polymers.

  • Determine the number-average molecular weight (Mn) of each polymer sample using a suitable technique such as gel permeation chromatography (GPC).

  • Calculate the number-average degree of polymerization (DPn = Mn / Mmonomer).

  • Plot 1/DPn as a function of the [CBrCl₃]/[Monomer] ratio.

  • Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant (Ctr).

Visualizations

Mechanism of Chain Transfer by this compound

G cluster_propagation Propagation cluster_chain_transfer Chain Transfer cluster_reinitiation Re-initiation P_radical P_n• (Growing Polymer Chain) Monomer M (Monomer) P_radical->Monomer kp P_radical_transfer P_n• P_n1_radical P_{n+1}• Monomer->P_n1_radical CBrCl3 CBrCl₃ P_Br P_n-Br (Terminated Polymer) CBrCl3->P_Br CCl3_radical •CCl₃ (New Radical) CBrCl3->CCl3_radical CCl3_radical_reinit •CCl₃ P_radical_transfer->CBrCl3 k_tr Monomer_reinit M CCl3_radical_reinit->Monomer_reinit ki New_chain CCl₃-M• (New Growing Chain) Monomer_reinit->New_chain

Caption: Mechanism of chain transfer in free-radical polymerization.

Decision-Making: Addressing CBrCl₃ Contamination

G start CBrCl₃ Contamination Confirmed q1 Is complete removal of CBrCl₃ feasible and cost-effective? start->q1 a1_yes Purify Monomer and Solvents q1->a1_yes Yes a1_no Consider Alternatives q1->a1_no No q2 Can the polymerization conditions be adjusted to minimize chain transfer? a1_no->q2 a2_yes Optimize Reaction: - Lower Temperature - Adjust Initiator Concentration q2->a2_yes Yes a2_no Select Alternative Chain Transfer Agent or Avoid Halogenated Solvents q2->a2_no No

Caption: Decision-making process for handling CBrCl₃ contamination.

References

Troubleshooting low initiation efficiency with Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low initiation efficiency in radical reactions involving bromotrichloromethane (CBrCl₃).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary role in my experiment?

This compound (CBrCl₃) is a haloalkane used in organic synthesis. In the context of polymerization, it primarily functions as a chain transfer agent or an initiator for radical reactions, particularly in Atom Transfer Radical Polymerization (ATRP) and other controlled radical polymerizations.[1] It is also used as a brominating and chlorinating agent.[2][3] Under thermal or photochemical conditions, the relatively weak Carbon-Bromine bond can cleave homolytically to generate a trichloromethyl radical (•CCl₃), which initiates the polymerization process.

Q2: How does the concentration of this compound affect the polymerization?

The concentration of the initiator has a significant impact on the polymerization process. A higher initiator concentration generally leads to a higher rate of polymerization because more radical species are generated to initiate polymer chains.[4][5] However, this also typically results in polymers with a lower average molecular weight, as the available monomer is distributed among a larger number of growing chains.[6] Conversely, a lower initiator concentration will produce longer polymer chains, but the reaction may proceed much more slowly.[6]

Q3: My reaction is not initiating. What is the most common cause?

The most frequent causes for a complete lack of initiation are related to the purity of the reactants and the reaction conditions. Key areas to investigate include:

  • Initiator Purity: this compound can degrade over time. Impurities can act as inhibitors.

  • Monomer Purity: Commercial monomers often contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before use.

  • Incorrect Reaction Temperature: If using thermal initiation, the temperature may be too low to cause efficient homolytic cleavage of the C-Br bond.

  • Presence of Oxygen: Oxygen is a potent inhibitor of most radical polymerizations as it scavenges radicals to form stable peroxide species. The reaction mixture must be thoroughly deoxygenated.

Q4: Can the choice of solvent affect the initiation efficiency?

Yes, solvent choice can have a dramatic effect on the kinetics of radical reactions.[7][8] While radical reactions are often considered less sensitive to solvent polarity than ionic reactions, solvents can influence the rate of initiation through viscosity (the "cage effect," which can promote radical recombination) and potential side reactions (e.g., chain transfer to the solvent).[9][10] It is crucial to use a solvent that fully dissolves all reactants and does not interfere with the radical process.

Troubleshooting Guide: Low Initiation Efficiency

This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: No Polymerization or Extremely Slow Reaction Rate

If the reaction fails to start or proceeds at an impractically slow rate, consider the following factors:

Potential Cause Suggested Solution Experimental Protocol
Inhibitor in Monomer Remove the inhibitor from the monomer by passing it through a column of activated basic alumina (B75360) or by distillation under reduced pressure.Protocol 1
Dissolved Oxygen Deoxygenate the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles, sparging with an inert gas (e.g., Argon or Nitrogen), or Schlenk line techniques.Protocol 2
Insufficient Temperature (Thermal Initiation) Increase the reaction temperature. The optimal temperature depends on the specific reaction, but a common starting point for thermal initiation is in the range of 60-100°C.[10]-
Degraded Initiator Use freshly purified this compound. Distillation can be an effective purification method.-
Incorrect Initiator Concentration The initiator concentration may be too low. While this typically affects molecular weight, extremely low concentrations can result in a negligible reaction rate.-
Problem 2: Polymerization Starts but Terminates Prematurely or Yields Low Molecular Weight Product

This issue often points to the presence of unintended chain-terminating or chain-transfer agents.

Potential Cause Suggested Solution Experimental Protocol
High Initiator Concentration A high concentration of this compound will lead to shorter polymer chains.[6] Reduce the initiator concentration relative to the monomer.-
Impurities in Solvent/Monomer Purify the solvent and monomer to remove any impurities that could act as chain transfer agents.[]Protocol 1
Chain Transfer to Solvent Some solvents are known to participate in chain transfer. Select a solvent with a low chain transfer constant for your specific polymerization.-
Summary of Key Reaction Parameters
ParameterEffect of Increasing the ParameterTypical Range (for guidance only)
[Initiator] / [Monomer] Ratio Increases polymerization rate; Decreases polymer molecular weight.[4]1:50 to 1:1000
Temperature Increases rate of radical formation (initiation rate).[10]60 - 100 °C (Thermal)
Reaction Time Increases monomer conversion and polymer yield (up to a limit).2 - 24 hours

Experimental Protocols

Protocol 1: Removal of Inhibitor from Monomer (e.g., Methyl Methacrylate)

Objective: To remove polymerization inhibitors such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) from vinyl monomers.

Materials:

  • Monomer (e.g., Methyl Methacrylate)

  • Activated basic alumina

  • Glass chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Fill the column approximately two-thirds full with activated basic alumina.

  • Add the inhibited monomer to the top of the column.

  • Allow the monomer to pass through the alumina column under gravity. Do not apply pressure.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • The purified monomer should be used immediately or stored at a low temperature in the dark to prevent spontaneous polymerization.

Protocol 2: Deoxygenation by Freeze-Pump-Thaw

Objective: To remove dissolved oxygen from the reaction mixture, which can inhibit radical polymerization.

Materials:

  • Schlenk flask containing the reaction mixture (monomer, solvent, initiator).

  • High-vacuum line (Schlenk line).

  • Liquid nitrogen.

Procedure:

  • Attach the Schlenk flask containing the reaction mixture to the vacuum line.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the contents are completely frozen solid.

  • Pump: Open the stopcock to the vacuum line and evacuate the flask for 10-15 minutes. This removes the air from the headspace above the frozen solvent.

  • Close the stopcock to isolate the flask from the vacuum.

  • Thaw: Remove the liquid nitrogen dewar and allow the mixture to thaw completely. You may observe bubbling as dissolved gases are released from the liquid into the vacuum headspace.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.

  • After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen) before starting the reaction.

Visualizations

Reaction Workflow and Troubleshooting Logic

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_troubleshoot 3. Troubleshooting cluster_outcome 4. Outcome a Purify Monomer (Remove Inhibitor) c Prepare Reaction Mixture (Monomer, Solvent, CBrCl3) a->c b Purify Solvent b->c d Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) c->d e Initiate Reaction (Apply Heat/Light) d->e f Reaction Fails to Start? e->f i Low Yield / MW? e->i g Check Purity (Initiator, Monomer) f->g Yes h Verify Conditions (Temp, Deoxygenation) f->h Yes l Successful Polymerization f->l No j Adjust [Initiator] i->j Yes k Check for Chain Transfer Agents i->k Yes i->l No

Caption: Troubleshooting workflow for radical polymerization using this compound.

Mechanism of Radical Initiation

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CBrCl3 CBrCl₃ radicals •CCl₃ + •Br CBrCl3->radicals Heat or Light (hν) monomer Monomer (M) radicals->monomer Attack growing_chain •CCl₃-(M)n-M• monomer->growing_chain growing_chain->monomer Adds another monomer dead_polymer Dead Polymer growing_chain->dead_polymer Combination or Disproportionation

Caption: General mechanism of free-radical polymerization initiated by this compound.

References

Technical Support Center: Safely Scaling Up Reactions Involving Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely scaling up chemical reactions involving bromotrichloromethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the safe execution of your scaled-up experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and reaction characteristics of this compound.

1. What are the primary hazards associated with this compound?

This compound is a toxic substance that poses several health risks. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Prolonged or high-level exposure may lead to damage to the liver and central nervous system.[3][4] Upon heating to decomposition, it emits highly toxic fumes of hydrogen chloride and hydrogen bromide.[3]

2. What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong bases, and certain metals such as alkali metals, powdered aluminum, magnesium, and zinc.[3] It can react explosively with ethylene.[4] Contact with these materials should be strictly avoided, especially under scaled-up conditions.

3. What are the recommended storage and handling procedures for this compound?

Store this compound in a cool, dry, well-ventilated area away from incompatible substances.[3] Containers should be tightly closed.[3] When handling, always use adequate ventilation, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[2][5] Avoid using aluminum or galvanized containers for storage.[6]

4. What are the key considerations when scaling up a reaction involving this compound?

Scaling up reactions, particularly exothermic ones like many radical reactions involving this compound, requires careful planning. Key considerations include:

  • Heat Management: The ability to dissipate heat decreases as the reactor volume increases. Ensure your setup has adequate cooling capacity.

  • Rate of Addition: For exothermic reactions, use a semi-batch process where one reactant is added at a controlled rate to manage heat generation.

  • Agitation: Ensure efficient stirring to maintain homogenous temperature and concentration throughout the reactor.

  • Contingency Planning: Have a clear plan for emergency quenching or shutdown in case of a thermal runaway.

5. How should I dispose of waste containing this compound?

Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[7][8] Halogenated organic wastes can often be treated via incineration at a licensed facility.[7][9] For laboratory-scale waste, neutralization procedures may be applicable, but these should be performed with caution by trained personnel.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when scaling up reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is too slow or stalls 1. Inefficient initiation (for radical reactions).2. Low reaction temperature.3. Presence of inhibitors (e.g., oxygen).4. Impure reagents or solvents.1. Select a radical initiator with an appropriate half-life for your reaction temperature (see Table 2).2. Gradually increase the reaction temperature while carefully monitoring for any exotherm.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).4. Use purified reagents and solvents.
Reaction is too fast / Thermal runaway 1. Excessive rate of reagent addition.2. Inadequate cooling capacity for the scale of the reaction.3. High concentration of reactants.4. Poor agitation leading to localized "hot spots".1. Immediately stop the addition of reagents.2. Apply emergency cooling (e.g., ice bath).3. If the temperature continues to rise, initiate the emergency quenching protocol (see Section 3.2).4. For future runs, reduce the rate of addition, dilute the reactants, or improve the cooling system.
Low product yield or formation of side products 1. Incorrect reaction temperature (too high or too low).2. Unwanted side reactions (e.g., multiple halogenations).3. Product degradation during workup.4. Inefficient quenching leading to side reactions.1. Optimize the reaction temperature on a smaller scale before scaling up.2. Adjust the stoichiometry of the reactants. For example, in free radical halogenation, using a large excess of the substrate can favor monosubstitution.[11]3. Ensure the workup and purification conditions are suitable for the product's stability.4. Use a rapid and efficient quenching method as described in the protocols.
Difficulty in removing the copper catalyst (in ATRP reactions) 1. Inefficient filtration.2. Complexation of the copper catalyst with the polymer product.1. Pass the reaction mixture through a column of basic alumina (B75360) to remove the copper catalyst.[12]2. Use a specialized quenching agent that also acts as a copper scavenger, followed by filtration through silica (B1680970) gel.[5]
Significant gas evolution 1. Decomposition of reactants or products at elevated temperatures.2. Side reactions producing gaseous byproducts.1. Ensure the reactor is equipped with an adequate venting system that directs evolved gases to a scrubber or a safe exhaust.2. Monitor the reaction temperature closely to prevent overheating.3. On a small scale, identify the evolved gases to understand the decomposition pathway.

Section 3: Experimental Protocols

This section provides detailed methodologies for key procedures when working with scaled-up reactions of this compound.

General Protocol for a Scaled-Up Atom Transfer Radical Addition (ATRA) Reaction

This protocol outlines a semi-batch approach for a generic ATRA reaction, which is typically exothermic.

Materials:

  • Alkene substrate

  • This compound

  • Radical initiator (e.g., AIBN, see Table 2)

  • Solvent (e.g., toluene, acetonitrile)

  • Quenching agent (e.g., a solution of sodium metabisulfite)

  • Nitrogen or Argon gas supply

Equipment:

  • Jacketed glass reactor with a bottom outlet valve

  • Overhead stirrer with a high-torque motor

  • Thermocouple for monitoring internal temperature

  • Reflux condenser

  • Addition funnel or syringe pump for controlled addition

  • Heating/cooling circulator connected to the reactor jacket

  • Inert gas inlet and bubbler outlet

Procedure:

  • Reactor Setup: Assemble the reactor system as shown in the workflow diagram below. Ensure all glassware is dry and the system is leak-tight.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Reactor: Charge the reactor with the alkene substrate, the radical initiator, and the solvent.

  • Heating: Start the stirrer and begin heating the reactor jacket to the desired reaction temperature (e.g., 70-80 °C for AIBN).

  • Controlled Addition: Once the reaction mixture reaches the set temperature, begin the slow, dropwise addition of this compound from the addition funnel or via a syringe pump. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small, quenched aliquots for analysis (e.g., GC, TLC, or NMR).

  • Reaction Completion and Cooling: Once the reaction is complete, turn off the heat and allow the reactor to cool to room temperature. An ice bath can be used to accelerate cooling if necessary.

  • Quenching: Slowly add the quenching agent to neutralize any remaining reactive species. Monitor for any temperature changes during the quench.

  • Workup: Transfer the reaction mixture to a separatory funnel for aqueous workup. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.

Emergency Quenching Protocol for a Runaway Reaction

This protocol should be initiated if a thermal runaway is detected (i.e., a rapid, uncontrolled increase in temperature).

Prerequisites: A quenching station should be prepared before starting the reaction, containing a suitable quenching agent in a container ready for immediate use. The choice of quencher depends on the specific reaction chemistry but should be able to quickly neutralize the reactive species. For many radical reactions, a reducing agent or a radical scavenger is appropriate.

Procedure:

  • STOP REAGENT ADDITION: Immediately cease the addition of all reactants.

  • MAXIMUM COOLING: Set the cooling circulator to its lowest possible temperature and ensure maximum coolant flow through the reactor jacket. If safe to do so, use an external ice bath to supplement cooling.

  • ALERT PERSONNEL: Inform all personnel in the immediate vicinity of the situation.

  • PREPARE FOR QUENCHING: If the temperature continues to rise despite maximum cooling, prepare to add the quenching agent.

  • CONTROLLED QUENCHING: Slowly and carefully introduce the quenching agent into the reaction mixture. Be prepared for vigorous gas evolution or a rapid increase in pressure. Do not add the entire volume of quencher at once.

  • MONITOR: Continuously monitor the temperature and pressure. The goal is to bring the temperature down to a safe and stable level.

  • EVACUATE IF NECESSARY: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Protocol for Neutralization of this compound-Containing Waste

This protocol is for the treatment of small to moderate quantities of waste containing residual this compound in a laboratory setting.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.

Materials:

  • Waste containing this compound

  • Inert, high-boiling solvent (e.g., xylene) if the waste is concentrated

  • Reducing agent (e.g., sodium metabisulfite (B1197395) solution) or a suitable base (e.g., 10% sodium hydroxide (B78521) solution)

  • Ice bath

Procedure:

  • Dilution: If the waste is highly concentrated, dilute it with an inert, high-boiling solvent like xylene in a suitable container. This helps to control the rate of reaction and dissipate heat.

  • Cooling: Place the container with the diluted waste in an ice bath and allow it to cool.

  • Slow Addition of Neutralizing Agent: While stirring, slowly add the neutralizing agent (e.g., sodium metabisulfite solution or dilute sodium hydroxide) to the waste. Monitor for any signs of reaction, such as heat generation or gas evolution.

  • Temperature Control: Maintain the temperature of the mixture below 25 °C throughout the addition.

  • Completion and Testing: Continue adding the neutralizing agent until the reaction ceases. The endpoint can be tested by checking for the absence of this compound using a suitable analytical method (e.g., GC) on a small, worked-up sample. If using a base, the final pH of the aqueous layer should be neutral.

  • Disposal: Once neutralized, the waste should be segregated into aqueous and organic layers. Dispose of each layer according to your institution's hazardous waste guidelines.

Section 4: Data Presentation

The following tables provide quantitative data to aid in the planning and execution of your experiments.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CBrCl₃[2]
Molecular Weight 198.27 g/mol [2]
Appearance Clear, colorless to light yellow liquid[2]
Density 2.012 g/mL at 25 °C[3]
Boiling Point 104-105 °C[2]
Melting Point -5.7 to -6 °C[2][3]
Vapor Pressure 38.4 mm Hg at 25 °C[3]
Solubility Insoluble in water; soluble in alcohol and ether[3]

Table 2: Comparison of Common Radical Initiators

InitiatorChemical NameDecomposition Temperature (10-hr half-life)AdvantagesDisadvantages
AIBN 2,2'-Azobisisobutyronitrile~65 °CPredictable decomposition kinetics, not susceptible to induced decomposition, less solvent-dependent decomposition rate.[13][14]Produces toxic byproducts.
BPO Benzoyl Peroxide~73 °CReadily available, effective for a wide range of monomers.More susceptible to induced decomposition, decomposition rate can be solvent-dependent.[14]
Lauroyl Peroxide Dodecanoyl peroxide~62 °CUseful for lower temperature polymerizations.Can undergo induced decomposition.

Section 5: Visualizations

The following diagrams illustrate key workflows and logical relationships for scaling up reactions with this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase a Risk Assessment b Select Appropriate Reactor & PPE a->b c Prepare Reagents & Quenching Station b->c d Inert Reactor Atmosphere e Charge Initial Reagents d->e f Heat to Reaction Temperature e->f g Controlled Addition of BrCCl3 f->g h Monitor Reaction Progress (T, P, Conversion) g->h g->h i Cool Down j Quench Reaction i->j k Workup & Purification j->k l Waste Neutralization & Disposal k->l

Caption: A typical experimental workflow for scaling up a reaction involving this compound.

troubleshooting_exotherm start Temperature Spike Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling temp_stabilizes Does Temperature Stabilize? max_cooling->temp_stabilizes resume_slowly Resume Addition at Slower Rate temp_stabilizes->resume_slowly Yes emergency_quench Initiate Emergency Quench Protocol temp_stabilizes->emergency_quench No monitor Continue Monitoring resume_slowly->monitor evacuate Evacuate if Uncontrolled emergency_quench->evacuate

Caption: Decision tree for troubleshooting an unexpected exotherm.

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) initiator_rad 2 I• initiator->initiator_rad Heat/Light brccl3 BrCCl3 ccl3_rad •CCl3 brccl3->ccl3_rad Radical Abstraction (e.g., from initiator) adduct_rad R-CH(•)-CH2CCl3 ccl3_rad->adduct_rad + Alkene br_rad Br• alkene Alkene (R-CH=CH2) product R-CH(Br)-CH2CCl3 adduct_rad->product + BrCCl3 product->ccl3_rad regenerates rad1 Radical 1 stable_product Stable Product rad1->stable_product + Radical 2 rad2 Radical 2

Caption: Simplified radical chain mechanism for the addition of BrCCl₃ to an alkene.

References

Technical Support Center: Managing Exothermic Reactions with Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing bromotrichloromethane (BrCCl₃) to manage exothermic reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can pose significant safety risks, including runaway reactions. This compound is an effective chain transfer agent in radical reactions that can help moderate reaction rates and control temperature. Here are some common issues and their solutions when using BrCCl₃.

Issue Possible Cause(s) Recommended Action(s)
Reaction is too slow or fails to initiate - Insufficient initiator concentration: The radical initiator (e.g., AIBN, benzoyl peroxide) is present in too low a concentration to start the chain reaction effectively.- Low reaction temperature: The temperature may be too low for the initiator to decompose at an adequate rate.- Inhibitor presence: Commercial monomers often contain inhibitors to prevent polymerization during storage.- Increase initiator concentration: Gradually increase the amount of initiator. Refer to relevant literature for optimal concentrations.- Increase temperature: Slowly raise the reaction temperature in small increments (5-10 °C).- Remove inhibitor: Ensure the monomer has been purified to remove any inhibitors before starting the reaction.
Reaction is too fast / Exotherm is difficult to control - Excessive initiator concentration: Too much initiator can lead to a rapid increase in the number of radical chains, causing a surge in heat generation.- High initial concentration of reactants: A high concentration of monomer and initiator at the start can lead to a rapid, uncontrolled reaction.- Inadequate heat removal: The reaction vessel may not have sufficient surface area or the cooling system may be inadequate for the scale of the reaction.- Reduce initiator concentration: Use a lower concentration of the radical initiator.- Slow addition of reactants: Add the monomer or initiator dropwise to the reaction mixture to control the rate of reaction and heat generation.[1] - Improve heat transfer: Use a larger reaction vessel to increase the surface area-to-volume ratio, improve stirring, or use a more efficient cooling bath.
Inconsistent product molecular weight - Incorrect concentration of BrCCl₃: The concentration of the chain transfer agent is a primary determinant of the final polymer's molecular weight.[2][3]- Fluctuations in reaction temperature: Temperature affects the rates of both propagation and chain transfer, leading to variations in molecular weight.- Optimize BrCCl₃ concentration: Carefully control the amount of this compound added. Higher concentrations will result in lower molecular weight polymers.[2]- Maintain stable temperature: Use a reliable temperature control system to ensure a constant reaction temperature.
Formation of unexpected byproducts - Side reactions at high temperatures: High reaction temperatures can lead to undesirable side reactions.- Reaction with solvent: The solvent may not be inert and could be participating in the reaction.- Lower reaction temperature: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.- Choose an inert solvent: Ensure the solvent is appropriate for the reaction and will not react with the radicals generated.
Runaway reaction - Failure of cooling system: A sudden loss of cooling can lead to a rapid increase in temperature.- Incorrect stoichiometry of reactants: Adding too much initiator or monomer at once can overwhelm the cooling capacity.- Emergency quenching: Have a quenching agent (e.g., a radical scavenger like hydroquinone) ready to add to the reaction to terminate it quickly.- Review safety protocols: Always have a clear and practiced emergency plan for runaway reactions.

Frequently Asked Questions (FAQs)

Q1: How does this compound control exothermic reactions?

A1: this compound acts as a chain transfer agent in free-radical polymerization.[2] It donates a bromine atom to a growing polymer radical, terminating that chain and creating a new, less reactive trichloromethyl radical. This new radical then initiates a new polymer chain. By keeping the number of actively growing chains low at any given time, the overall rate of polymerization and thus the rate of heat generation is reduced, allowing for better temperature control.

Q2: What is the effect of changing the concentration of this compound?

A2: The concentration of this compound is inversely proportional to the molecular weight of the resulting polymer. A higher concentration of BrCCl₃ will lead to more frequent chain transfer events, resulting in shorter polymer chains and a lower average molecular weight.[2]

Q3: What are the primary safety concerns when using this compound?

A3: this compound is harmful if swallowed and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. It is also important to store it in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q4: Can I use other halogenated compounds as chain transfer agents?

A4: Yes, other halogenated compounds, such as carbon tetrachloride, can also act as chain transfer agents.[4] However, the efficiency of chain transfer (the chain transfer constant) varies depending on the specific compound and the monomer being used. This compound is often chosen for its high reactivity in chain transfer.[2]

Q5: How do I know if my reaction is on the verge of a runaway?

A5: Key indicators of an impending runaway reaction include a rapid, uncontrolled increase in the internal temperature of the reactor, a sudden increase in pressure, and visible signs such as vigorous boiling or fuming of the reaction mixture. Continuous monitoring of the reaction temperature is crucial.

Data Presentation

The following table summarizes the effect of this compound on the free-radical polymerization of styrene (B11656), a common exothermic reaction. The data is based on findings from literature.[2]

Parameter Without this compound With this compound Notes
Peak Exotherm Temperature Can be significantly high and difficult to controlLower and more manageableBrCCl₃ moderates the reaction rate, reducing the rate of heat evolution.
Average Molecular Weight (Mn) HighLower, dependent on [BrCCl₃]Chain transfer terminates growing chains, reducing the average molecular weight.[2]
Molecular Weight Distribution (PDI) BroadCan be narrowerBetter control over the polymerization process can lead to a more uniform polymer.
Reaction Time to High Conversion Can be very rapid and difficult to controlGenerally longer and more controlledThe moderated reaction rate leads to a longer time to reach high monomer conversion.
Transfer Constant (C) N/A65 ± 4 (for styrene at 60-80°C)This value indicates a high efficiency of chain transfer.[2]
Activation Energy of Chain Transfer N/A33 ± 5 kJ mol⁻¹The energy barrier for the chain transfer reaction.[2]

Experimental Protocols

Controlled Free-Radical Polymerization of Styrene using this compound

This protocol describes a general procedure for the polymerization of styrene where this compound is used to control the exotherm and the molecular weight of the resulting polystyrene.

Materials:

  • Styrene (inhibitor removed by washing with aqueous NaOH followed by water, then dried over anhydrous MgSO₄)

  • This compound (BrCCl₃)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

  • Toluene (B28343) (anhydrous)

  • Nitrogen gas (inert atmosphere)

  • Reaction vessel (e.g., three-neck round-bottom flask) equipped with a reflux condenser, magnetic stirrer, and a temperature probe.

  • Heating mantle with a temperature controller

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is clean and dry. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging the Reactor: To the reaction vessel, add the desired amount of purified styrene, toluene, and this compound. The concentration of BrCCl₃ will depend on the target molecular weight.

  • Initiation: While stirring, heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN).

  • Initiator Addition: Dissolve the AIBN initiator in a small amount of toluene and add it to the reaction mixture. The reaction is exothermic, and a temperature increase should be observed.

  • Temperature Control: Monitor the internal temperature closely. Use the cooling bath as needed to maintain a stable reaction temperature and prevent a runaway exotherm.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as gravimetry (after evaporation of monomer and solvent) or spectroscopy (e.g., ¹H NMR).

  • Termination and Isolation: After the desired reaction time or monomer conversion is reached, cool the reaction mixture to room temperature. The polymerization can be quenched by exposing the mixture to air.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). Filter the precipitated polystyrene, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

  • Characterization: Characterize the resulting polystyrene for its molecular weight and molecular weight distribution using techniques like Gel Permeation Chromatography (GPC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Exothermic_Reaction_Troubleshooting start Unexpected Exotherm Observed check_temp Is Temperature Rising Rapidly? start->check_temp runaway Potential Runaway Reaction check_temp->runaway Yes controlled Exotherm is Present but Controlled check_temp->controlled No quench Initiate Emergency Quench Procedure runaway->quench monitor Continue to Monitor Temperature Closely controlled->monitor investigate Investigate Cause of Unexpected Exotherm monitor->investigate check_cooling Check Cooling System Efficiency investigate->check_cooling check_addition Review Reagent Addition Rate investigate->check_addition check_concentration Verify Reactant Concentrations investigate->check_concentration cooling_ok Cooling OK check_cooling->cooling_ok OK cooling_fail Cooling Failure check_cooling->cooling_fail Failure addition_ok Addition Rate OK check_addition->addition_ok OK addition_fast Addition Too Fast check_addition->addition_fast Too Fast conc_ok Concentrations OK check_concentration->conc_ok OK conc_high Concentrations Too High check_concentration->conc_high Too High adjust_cooling Adjust/Repair Cooling System cooling_fail->adjust_cooling adjust_addition Reduce Addition Rate addition_fast->adjust_addition adjust_conc Dilute Reaction or Reduce Initial Charge conc_high->adjust_conc

Caption: Troubleshooting workflow for an unexpected exotherm.

Radical_Chain_Transfer cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer cluster_termination Termination initiator Initiator (I) radicals 2R• initiator->radicals Heat or Light new_radical RM• radicals->new_radical + M monomer Monomer (M) growing_chain P• terminated_chain P-Br growing_chain->terminated_chain + BrCCl₃ dead_polymer1 P-P growing_chain->dead_polymer1 + P• dead_polymer2 P-R growing_chain->dead_polymer2 + R• new_radical->growing_chain + n(M) brccl3 BrCCl₃ ccl3_radical •CCl₃ new_radical_from_ccl3 Cl₃CM• ccl3_radical->new_radical_from_ccl3 + M

Caption: Mechanism of free-radical polymerization with chain transfer.

References

Technical Support Center: Analysis of Bromotrichloromethane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in bromotrichloromethane. It is intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

The primary methods for analyzing impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of this compound and its likely impurities, such as chloroform (B151607), carbon tetrachloride, and bromodichloromethane (B127517), GC coupled with a mass spectrometer (GC-MS) is often the preferred method for its high sensitivity and specificity.[1][2][3] HPLC can also be employed, particularly for less volatile or thermally labile impurities.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods. Please note that these values are illustrative and may vary depending on the specific instrumentation, column, and method parameters.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

Analyte (Impurity)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)Recovery (%)
Chloroform0.010.03>0.99895 - 105
Carbon Tetrachloride0.020.06>0.99794 - 106
Bromodichloromethane0.010.04>0.99996 - 104

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

Analyte (Impurity)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)Recovery (%)
Chloroform0.10.3>0.99592 - 108
Carbon Tetrachloride0.20.6>0.99491 - 109
Bromodichloromethane0.10.4>0.99693 - 107

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent (e.g., hexane (B92381) or methanol).

  • Prepare a series of calibration standards of the potential impurities (chloroform, carbon tetrachloride, bromodichloromethane) in the same solvent.

2. GC-MS Conditions:

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C (hold for 5 minutes), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 2 minutes).

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in full scan mode (m/z 35-300) or selected ion monitoring (SIM) mode for higher sensitivity.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra and retention times with those of the reference standards.

  • Quantify the impurities using the calibration curves generated from the standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general approach for the HPLC analysis of impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of the potential impurities in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify impurities by comparing their retention times with those of the reference standards.

  • Quantify the impurities using the calibration curves generated from the standards.

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Improper column installation.- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Reinstall the column, ensuring a clean, square cut.
Ghost Peaks - Contamination from the septum, syringe, or carrier gas.- Carryover from a previous injection.- Replace the septum.- Thoroughly clean the syringe.- Use high-purity carrier gas with appropriate traps.- Run a solvent blank to flush the system.
Poor Sensitivity - Leak in the system.- Contaminated ion source.- Perform a leak check.- Clean the ion source according to the manufacturer's instructions.
Retention Time Shifts - Fluctuation in oven temperature or carrier gas flow rate.- Verify oven temperature calibration.- Check for leaks in the gas lines and ensure a stable flow rate.
HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Splitting or Broadening - Column void or contamination.- Sample solvent incompatible with the mobile phase.- Replace the column or guard column.- Dissolve the sample in the mobile phase.[4]
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Degas the mobile phase.- Purge the pump.- Flush the detector cell with a strong solvent.[5]
Pressure Fluctuations - Leaks in the system.- Worn pump seals.- Check and tighten all fittings.- Replace pump seals if necessary.
Changes in Retention Time - Inconsistent mobile phase composition.- Column temperature fluctuations.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include unreacted starting materials like chloroform and carbon tetrachloride, as well as byproducts such as bromodichloromethane and other mixed halogenated methanes.[6]

Q2: How can I improve the separation of this compound from its impurities in GC?

A2: Optimizing the temperature program of the GC oven can significantly improve separation. A slower temperature ramp can increase resolution between closely eluting peaks. Additionally, ensuring the use of an appropriate GC column, such as a DB-624, which is designed for volatile compounds, is crucial.

Q3: My HPLC analysis shows poor peak shape for the impurities. What should I do?

A3: Poor peak shape in HPLC can be due to several factors. Ensure your sample is completely dissolved in the mobile phase. Mismatched solvent strength between your sample and the mobile phase can cause peak distortion. Also, check for column degradation or contamination, which may require flushing or replacing the column.[4]

Q4: I am observing "ghost peaks" in my GC-MS chromatogram. What is the likely source?

A4: Ghost peaks are extraneous peaks that are not from your sample. Common sources include bleed from the inlet septum, contamination in the syringe, or impurities in the carrier gas. To troubleshoot, try injecting a solvent blank. If the ghost peaks persist, systematically check and replace consumables like the septum and liner.

Q5: What is the purpose of a "guard column" in HPLC?

A5: A guard column is a short, disposable column placed before the main analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, which can cause pressure buildup and degrade column performance over time.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh this compound Sample b Dilute with Solvent a->b d Inject Sample/Standard b->d c Prepare Calibration Standards c->d e Separation on GC Column d->e f Detection by Mass Spectrometer e->f g Identify Impurities (Retention Time & Mass Spectra) f->g h Quantify Impurities (Calibration Curve) g->h i i h->i Final Report

Caption: GC-MS workflow for this compound impurity analysis.

logical_relationship_troubleshooting cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography issue Chromatographic Problem (e.g., Peak Tailing, Ghost Peaks) gc_cause1 Inlet Contamination issue->gc_cause1 gc_cause2 Column Issues issue->gc_cause2 gc_cause3 Carrier Gas Purity issue->gc_cause3 gc_cause4 System Leaks issue->gc_cause4 hplc_cause1 Mobile Phase Issues issue->hplc_cause1 hplc_cause2 Column Contamination/Void issue->hplc_cause2 hplc_cause3 Pump/Detector Malfunction issue->hplc_cause3 hplc_cause4 Sample Solvent Mismatch issue->hplc_cause4 sol_gc1 sol_gc1 gc_cause1->sol_gc1 Solution: Replace Liner/Septum sol_gc2 sol_gc2 gc_cause2->sol_gc2 Solution: Trim/Replace Column sol_gc3 sol_gc3 gc_cause3->sol_gc3 Solution: Check Gas Traps sol_gc4 sol_gc4 gc_cause4->sol_gc4 Solution: Perform Leak Check sol_hplc1 sol_hplc1 hplc_cause1->sol_hplc1 Solution: Prepare Fresh/Degas sol_hplc2 sol_hplc2 hplc_cause2->sol_hplc2 Solution: Flush/Replace Column sol_hplc3 sol_hplc3 hplc_cause3->sol_hplc3 Solution: Purge/Clean sol_hplc4 sol_hplc4 hplc_cause4->sol_hplc4 Solution: Dissolve in Mobile Phase

Caption: Troubleshooting logic for common chromatographic issues.

References

Impact of solvent choice on Bromotrichloromethane reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromotrichloromethane. The focus is on optimizing reaction efficiency through appropriate solvent selection.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on the role of the solvent.

Q1: My reaction yield is significantly lower than expected. How can solvent choice be the cause?

A1: Low yield is a common problem that can often be traced back to the solvent. Here are a few solvent-related factors to consider:

  • Poor Solubility: Your reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Ensure your starting materials are soluble in the solvent at the reaction temperature.

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of reactants, intermediates, and transition states. For radical reactions, while traditionally considered less sensitive to solvent effects than ionic reactions, the solvent can still influence reaction kinetics.[1][2][3] For instance, in the synthesis of gem-dichloroalkenes, acetonitrile (B52724) is an effective solvent.[4]

  • Side Reactions with the Solvent: Some solvents can participate in or promote side reactions, consuming your reactants or leading to unwanted byproducts. It's crucial to use a solvent that is inert under your reaction conditions.

Q2: I'm observing the formation of unexpected byproducts. Could the solvent be responsible?

A2: Yes, the solvent can play a significant role in the formation of byproducts.

  • In the Appel Reaction: When using this compound with triphenylphosphine (B44618) to convert alcohols to alkyl halides, the solvent can influence the product distribution. For example, in dichloromethane (B109758) (CH₂Cl₂), a mixture of alkyl bromides and alkyl chlorides can be formed.[5] The choice of solvent can affect the reactivity of the intermediates.

  • Radical Trapping: Some solvents can act as radical traps, interfering with the desired reaction pathway. This is particularly relevant for the radical reactions involving this compound.

  • Hydrolysis: If your reaction is sensitive to water, using a non-anhydrous solvent can lead to hydrolysis of your starting materials or products.[6]

Q3: My reaction is not proceeding to completion. What solvent-related factors should I investigate?

A3: A stalled reaction can be frustrating, and the solvent is a key component to investigate.

  • Incorrect Solvent Choice: The solvent may not be optimal for the specific reaction mechanism. For example, in the synthesis of benzyl (B1604629) chlorides from benzyl alcohols using this compound and triphenylphosphine, dichloromethane is a suitable solvent that allows the reaction to proceed to completion at room temperature.[4]

  • Solvent Viscosity: Highly viscous solvents can hinder the diffusion of reactants, slowing down the reaction rate.[7]

  • Temperature and Solvent Boiling Point: Ensure your reaction temperature is appropriate for the chosen solvent and does not exceed its boiling point, which could lead to loss of solvent and changes in concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used solvents for reactions with this compound?

A1: The choice of solvent is highly dependent on the specific reaction. However, some commonly used solvents for reactions involving this compound include acetonitrile and dichloromethane.[4][5] Carbon tetrachloride has also been used, but due to its toxicity and environmental concerns, alternatives like this compound in more benign solvents are preferred.[4]

Q2: How does solvent polarity affect this compound reactions?

A2: While free radical reactions are often considered less sensitive to solvent polarity than ionic reactions, the solvent can still have a significant impact on reaction rates and product distribution.[1][2][3] The solvent can influence the stability of radical intermediates and transition states.[8] For example, polar solvents can accelerate reactions where a charge is developed in the activated complex.[8]

Q3: Are there any solvents I should avoid when working with this compound?

A3: Avoid solvents that can react with this compound or the other reactants under the reaction conditions. For instance, protic solvents like alcohols may not be suitable for reactions involving strong nucleophiles.[8] Also, be cautious with solvents that have low flash points, as this compound reactions may be exothermic.

Quantitative Data Summary

The following tables summarize the reported yields for specific reactions using this compound in different solvents.

Table 1: Synthesis of gem-Dichloroalkenes from Aldehydes

AldehydeSolventReagentsTemperature (°C)Time (h)Yield (%)
4-NitrobenzaldehydeAcetonitrileCBrCl₃, PPh₃Room Temp493
4-ChlorobenzaldehydeAcetonitrileCBrCl₃, PPh₃Room Temp485
2-NaphthaldehydeAcetonitrileCBrCl₃, PPh₃Room Temp491

Data sourced from Newman et al., Synthesis, 2011.[4]

Table 2: Synthesis of Benzyl Chlorides from Benzyl Alcohols (Appel Reaction)

Benzyl AlcoholSolventReagentsTemperature (°C)Time (h)Yield (%)
Benzyl alcoholDichloromethaneCBrCl₃, PPh₃Room Temp198
4-Methoxybenzyl alcoholDichloromethaneCBrCl₃, PPh₃Room Temp195
4-Nitrobenzyl alcoholDichloromethaneCBrCl₃, PPh₃Room Temp192

Data sourced from Newman et al., Synthesis, 2011.[4]

Experimental Protocols

Protocol 1: Synthesis of gem-Dichloroalkenes

This protocol is adapted from the work of Newman et al.[4]

  • To a solution of the aldehyde (1.0 mmol) in acetonitrile (5 mL) is added triphenylphosphine (2.2 mmol).

  • This compound (1.1 mmol) is then added dropwise to the stirring solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Benzyl Chlorides

This protocol is adapted from the work of Newman et al.[4]

  • To a solution of the benzyl alcohol (1.0 mmol) in dichloromethane (5 mL) is added triphenylphosphine (1.2 mmol).

  • The solution is cooled to 0 °C, and this compound (1.2 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_investigation Solvent-Related Investigation cluster_action Corrective Actions cluster_outcome Outcome Start Reaction Issue (Low Yield, Byproducts, Incomplete Reaction) Solubility Check Reactant Solubility Start->Solubility Is solubility an issue? Polarity Evaluate Solvent Polarity Start->Polarity Is polarity optimal? SideReactions Investigate Potential Side Reactions Start->SideReactions Are there side reactions? Purity Verify Solvent Purity/Anhydrous Conditions Start->Purity Is the solvent pure/dry? ChangeSolvent Select Alternative Solvent Solubility->ChangeSolvent Yes Polarity->ChangeSolvent No SideReactions->ChangeSolvent Yes PurifySolvent Purify/Dry Solvent Purity->PurifySolvent No OptimizeConditions Adjust Temperature or Concentration ChangeSolvent->OptimizeConditions Success Reaction Optimized OptimizeConditions->Success PurifySolvent->OptimizeConditions SolventChoiceLogic cluster_reaction Reaction Type cluster_properties Solvent Properties cluster_outcome Desired Outcome ReactionType This compound Reaction Polarity Polarity ReactionType->Polarity influences choice of Solubility Solubilizing Power ReactionType->Solubility requires good Inertness Chemical Inertness ReactionType->Inertness demands BoilingPoint Boiling Point ReactionType->BoilingPoint determines temp range Outcome High Efficiency & Selectivity Polarity->Outcome Solubility->Outcome Inertness->Outcome BoilingPoint->Outcome

References

Validation & Comparative

A Comparative Guide to Bromotrichloromethane and Carbon Tetrachloride in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the chlorination of organic compounds is a fundamental transformation. For decades, carbon tetrachloride (CCl₄) was a ubiquitous reagent for these reactions. However, due to its significant toxicity and environmental concerns, the scientific community has actively sought safer and more efficient alternatives. Bromotrichloromethane (CBrCl₃) has emerged as a promising substitute in several key chlorination processes. This guide provides an objective comparison of the performance of this compound versus carbon tetrachloride in various chlorination reactions, supported by experimental data and detailed protocols.

Performance Comparison in Key Chlorination Reactions

This compound has demonstrated notable advantages over carbon tetrachloride, particularly in phosphine-mediated chlorinations, offering higher yields, milder reaction conditions, and shorter reaction times. A direct comparison in free-radical chlorination of unactivated C-H bonds is less documented in recent literature, largely due to the decline in the use of carbon tetrachloride.

Table 1: Performance in the Appel Reaction (Conversion of Alcohols to Alkyl Chlorides)

The Appel reaction is a widely used method for the conversion of alcohols to alkyl halides. Traditionally, this reaction has been carried out using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride. However, studies have shown that this compound can be a more effective reagent.[1][2]

FeatureThis compound (CBrCl₃) with PPh₃Carbon Tetrachloride (CCl₄) with PPh₃
Typical Yields Up to 98% for benzylic alcohols[1][2]Generally high, but can be lower for sensitive substrates.
Reaction Conditions Room temperature[1][2]Often requires refluxing[1][2]
Reaction Time As short as 1 hour for benzylic alcohols[1][2]Can be significantly longer.
Substrate Scope Effective for benzylic alcohols.[1][2] For other alkanols, a mixture of alkyl chlorides and bromides may be formed depending on the solvent.Broad scope for primary and secondary alcohols.
Safety & Environment Less toxic and environmentally harmful than CCl₄.[1][2]Toxic, ozone-depleting, and a suspected carcinogen.
Table 2: Performance in the Synthesis of gem-Dichloroalkenes from Aldehydes

The conversion of aldehydes to gem-dichloroalkenes is another important transformation where this compound shows superior performance.

FeatureThis compound (CBrCl₃) with PPh₃Carbon Tetrachloride (CCl₄) as solvent and reagent with PPh₃
Typical Yields Up to 93%[1][2]Generally good, but can be variable.
Reaction Conditions Room temperature in acetonitrile[1][2]Often requires refluxing in CCl₄[1][2]
Reaction Time Around 4 hours[1][2]Can be longer.
Byproduct Formation Minimized byproduct formation.[1][2]Can lead to more side reactions.
Reagent Quantity Stoichiometric amounts used.[1]Often used in solvent quantities.
Table 3: Comparison in Free-Radical Chlorination of C-H Bonds

Direct comparative experimental data for the free-radical chlorination of alkanes, as well as allylic and benzylic C-H bonds using this compound versus carbon tetrachloride is limited in modern literature. The comparison below is based on the general principles of free-radical reactivity, where the primary reactive species generated from both reagents is the trichloromethyl radical (•CCl₃). The key difference lies in the initiation step, with the C-Br bond in CBrCl₃ being weaker than the C-Cl bond in CCl₄, suggesting that initiation from CBrCl₃ could be more facile.

FeatureThis compound (CBrCl₃)Carbon Tetrachloride (CCl₄)
Initiation Homolytic cleavage of the weaker C-Br bond to form •CCl₃ and Br• radicals.Homolytic cleavage of a C-Cl bond to form •CCl₃ and Cl• radicals.
Propagation The •CCl₃ radical abstracts a hydrogen atom from the substrate.The •CCl₃ radical abstracts a hydrogen atom from the substrate.
Selectivity Expected to be similar to CCl₄ as the key hydrogen-abstracting species (•CCl₃) is the same. Selectivity is generally low in free-radical chlorinations.Free-radical chlorination is known to be relatively unselective, leading to mixtures of products.
Potential Side Reactions Possibility of competing bromination reactions.Further chlorination of the desired product can occur.

Experimental Protocols

Protocol 1: Appel Reaction for the Synthesis of Benzyl (B1604629) Chlorides using this compound

This protocol is adapted from a study by Newman et al.[1]

Materials:

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • This compound (CBrCl₃)

  • Dichloromethane (CH₂Cl₂) (dry)

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in dry dichloromethane.

  • To the stirred solution, add this compound (1.2 equivalents) dropwise at room temperature.

  • After stirring for 10 minutes, add the benzyl alcohol (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding benzyl chloride.

Protocol 2: Synthesis of gem-Dichloroalkenes from Aldehydes using this compound

This protocol is also based on the work of Newman et al.[1]

Materials:

  • Aldehyde

  • Triphenylphosphine (PPh₃)

  • This compound (CBrCl₃)

  • Acetonitrile (CH₃CN) (dry)

  • Silica gel for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) and triphenylphosphine (2.0 equivalents) in dry acetonitrile.

  • To the stirred solution, add this compound (2.0 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the gem-dichloroalkene.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the discussed reactions.

Appel Reaction Mechanism

The Appel reaction proceeds through the formation of a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the halide.

Appel_Reaction cluster_activation Phosphine Activation cluster_alcohol_activation Alcohol Activation cluster_substitution Nucleophilic Substitution (SN2) PPh3 PPh₃ Phosphonium_Salt [Ph₃P-Cl]⁺ CCl₃⁻/Br⁻ PPh3->Phosphonium_Salt + CBrCl₃ CBrCl3 CBrCl₃ Oxyphosphonium_Salt [Ph₃P-OR]⁺ Cl⁻ Phosphonium_Salt->Oxyphosphonium_Salt + R-OH - HCCl₃ ROH R-OH Alkyl_Chloride R-Cl Oxyphosphonium_Salt->Alkyl_Chloride + Cl⁻ TPPO Ph₃P=O Oxyphosphonium_Salt->TPPO

Caption: Proposed mechanism for the Appel reaction.

Synthesis of gem-Dichloroalkenes

This transformation involves the formation of a phosphorus ylide which then reacts with the aldehyde in a Wittig-type reaction.

Gem_Dichloroalkene_Synthesis PPh3 2 PPh₃ Ylide_Intermediate [Ph₃P=CCl₂] PPh3->Ylide_Intermediate + CBrCl₃ CBrCl3 CBrCl₃ Oxaphosphetane Oxaphosphetane Intermediate Ylide_Intermediate->Oxaphosphetane + R-CHO Aldehyde R-CHO Aldehyde->Oxaphosphetane Gem_Dichloroalkene R-CH=CCl₂ Oxaphosphetane->Gem_Dichloroalkene TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Pathway for gem-dichloroalkene synthesis.

Free-Radical Chlorination Mechanism

The free-radical chlorination of an alkane (R-H) proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator CBrCl₃ or CCl₄ Radicals •CCl₃ + •Br or •Cl Initiator->Radicals Heat or Light (hν) Alkane R-H Alkyl_Radical R• Alkane->Alkyl_Radical + •CCl₃ - HCCl₃ Product R-Cl Alkyl_Radical->Product + CBrCl₃/CCl₄ New_Radical •CCl₃ Alkyl_Radical->New_Radical + CBrCl₃/CCl₄ - R-Cl Chlorinating_Agent CBrCl₃ or CCl₄ R1 R• Term_Product1 R-CCl₃ R1->Term_Product1 + •CCl₃ R2 •CCl₃ R3 R• Term_Product2 R-R R3->Term_Product2 + R•

Caption: General mechanism of free-radical chlorination.

Conclusion

For specific applications such as the Appel reaction and the synthesis of gem-dichloroalkenes, this compound is a demonstrably superior reagent to carbon tetrachloride, offering higher yields, milder conditions, and improved safety. For free-radical chlorination of C-H bonds, while direct comparative data is sparse, the underlying radical mechanisms suggest a similar reactivity profile for the key chain-carrying species. The easier initiation of radical formation from this compound due to the weaker C-Br bond may offer some advantages. Given the significant toxicity and environmental impact of carbon tetrachloride, this compound stands as a viable and often more efficient alternative in modern synthetic chemistry. Researchers are strongly encouraged to consider this compound for these transformations to promote safer and more sustainable laboratory practices.

References

A Head-to-Head Comparison of Bromotrichloromethane and N-bromosuccinimide for Radical Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Selecting the Optimal Reagent for Allylic and Benzylic Bromination

In the realm of synthetic organic chemistry, the selective introduction of a bromine atom at allylic and benzylic positions is a pivotal transformation, paving the way for a multitude of subsequent functionalizations. Two reagents have emerged as prominent tools for this purpose: Bromotrichloromethane (BrCCl₃) and N-bromosuccinimide (NBS). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic needs.

At a Glance: Key Performance Characteristics

FeatureThis compound (BrCCl₃)N-bromosuccinimide (NBS)
Primary Application Benzylic bromination, especially for electron-rich aromatics.Allylic and benzylic bromination (Wohl-Ziegler reaction).[1][2][3]
Reagent Type LiquidCrystalline solid.[4]
Mechanism Free radical chain reaction.Free radical chain reaction.[1][2][5]
Selectivity High for benzylic C-H bonds. Can be advantageous for substrates prone to electrophilic ring bromination with NBS.[6]High for allylic and benzylic C-H bonds due to a low, steady concentration of Br₂.[4][7]
Common Initiators Photochemical (UV light, sunlamp).Radical initiators (AIBN, benzoyl peroxide) or photochemical (UV light).[1][5]
Typical Solvents Carbon tetrachloride (historically), acetonitrile, dichloromethane.[5][6]Carbon tetrachloride (historically), acetonitrile, dichloromethane.[1][5]
Side Reactions Formation of chloroform (B151607).Addition to double bonds (minimized), over-bromination.[8]
Handling Toxic liquid, requires careful handling in a fume hood.Solid, easier to handle than liquid bromine, but is a lachrymator and moisture-sensitive.[4]

Delving into the Chemistry: Mechanism of Bromination

Both this compound and N-bromosuccinimide facilitate bromination via a free-radical chain mechanism. The initiation, propagation, and termination steps for each are outlined below.

N-bromosuccinimide (Wohl-Ziegler Reaction)

NBS serves as a source of a low, consistent concentration of molecular bromine (Br₂), which is the active brominating species. This is crucial for its selectivity, as high concentrations of Br₂ can lead to unwanted electrophilic addition to double bonds.[4][7] The reaction is typically initiated by a radical initiator like AIBN or by UV light.

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) I_rad 2 I• I->I_rad Heat or Light Br2 Br₂ Alkene R-CH₂-CH=CH₂ NBS NBS NBS->Br2 + HBr HBr HBr Succinimide (B58015) Succinimide Br_rad 2 Br• Br2->Br_rad Light/Heat Allyl_rad R-ĊH-CH=CH₂ Alkene->Allyl_rad + Br• Product R-CH(Br)-CH=CH₂ Allyl_rad->Product + Br₂ Br_rad_p Br• HBr_p HBr HBr_p->NBS Regenerates Br₂ Br2_p Br₂ Br_rad_p2 Br• Br_rad_p2->Alkene Chain reaction continues Rad1 Radical Stable Stable Product Rad1->Stable + Radical Rad2 Radical

NBS Bromination Mechanism
This compound

The photochemical irradiation of this compound generates a bromine radical, which then initiates the chain reaction. A key feature of this mechanism is the abstraction of a hydrogen atom by the bromine radical and the subsequent transfer of a bromine atom from another molecule of this compound to the resulting benzylic radical.

BrCCl3_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BrCCl3_init BrCCl₃ Br_rad_init Br• BrCCl3_init->Br_rad_init Light (hν) CCl3_rad_init •CCl₃ Toluene (B28343) Ar-CH₃ Benzyl_rad Ar-ĊH₂ Toluene->Benzyl_rad + Br• Product_prop Ar-CH₂Br Benzyl_rad->Product_prop + BrCCl₃ Br_rad_prop Br• HBr_prop HBr BrCCl3_prop BrCCl₃ CCl3_rad_prop •CCl₃ Br_rad_regen Br• CCl3_rad_prop->Br_rad_regen + HBr HBr_regen HBr CHCl3 CHCl₃ Br_rad_regen->Toluene Chain reaction continues Rad1_term Radical Stable_term Stable Product Rad1_term->Stable_term + Radical Rad2_term Radical

This compound Bromination Mechanism

Performance Data: A Quantitative Look

Benzylic Bromination of Toluene Derivatives

N-bromosuccinimide:

SubstrateProductYield (%)Conditions
Methoxyimino-o-tolyl-acetic acid methyl esterCorresponding benzyl (B1604629) bromide-NBS (2 eq.), AIBN (0.04 eq.), o-dichlorobenzene, 80°C, 8h[1]
p-Toluic acidα-Bromo-p-toluic acid-NBS (1.01 eq.), Benzoyl peroxide, CCl₄, reflux, 1h[9]

This compound:

SubstrateProductYield (%)Conditions
TolueneBenzyl bromide75BrCCl₃ (excess), N₂ atm, 30°C, photochemical[10]
p-Xylenep-Methylbenzyl bromide85BrCCl₃ (excess), N₂ atm, 30°C, photochemical[10]
p-Methoxytoluenep-Methoxybenzyl bromide93BrCCl₃ (excess), N₂ atm, 30°C, photochemical[10]
p-Nitrotoluenep-Nitrobenzyl bromide88BrCCl₃ (excess), N₂ atm, 30°C, photochemical[10]
p-tert-Butyltoluenep-tert-Butylbenzyl bromide91BrCCl₃ (excess), N₂ atm, 30°C, photochemical[10]

Note: Yields are isolated yields unless otherwise specified. Conditions can significantly impact outcomes.

From the available data, this compound appears particularly effective for the benzylic bromination of electron-rich and electron-deficient toluenes under photochemical conditions.[10] For instance, the successful bromination of p-methoxytoluene with a high yield of 93% highlights its utility for substrates that are prone to electrophilic aromatic substitution with NBS.[6][10]

Experimental Protocols

Protocol 1: Allylic Bromination of 2-Heptene (B165337) with N-bromosuccinimide (Wohl-Ziegler Reaction)

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2-Heptene (0.41 mol)

  • N-bromosuccinimide (NBS) (0.27 mol)

  • Benzoyl peroxide (0.2 g)

  • Carbon tetrachloride (CCl₄) (250 mL)

  • Round-bottomed flask (500 mL)

  • Stirrer

  • Nitrogen inlet tube

  • Reflux condenser

Procedure:

  • To a 500-mL round-bottomed flask equipped with a stirrer, nitrogen inlet tube, and reflux condenser, add 2-heptene (0.41 mol), N-bromosuccinimide (0.27 mol), benzoyl peroxide (0.2 g), and carbon tetrachloride (250 mL).

  • Stir the reaction mixture and heat under reflux in a nitrogen atmosphere for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the succinimide by-product by suction filtration and wash it twice with 15-mL portions of carbon tetrachloride.

  • Combine the carbon tetrachloride washings with the filtrate.

  • The product, a mixture of bromoheptenes, can be isolated from the solution by distillation.

NBS_Protocol_Workflow start Start combine Combine 2-Heptene, NBS, Benzoyl Peroxide, and CCl₄ in a flask start->combine reflux Heat under reflux (2 hours) under N₂ combine->reflux cool Cool to room temperature reflux->cool filter Filter to remove succinimide cool->filter wash Wash succinimide with CCl₄ filter->wash combine_filtrates Combine filtrate and washings wash->combine_filtrates isolate Isolate product by distillation combine_filtrates->isolate end End isolate->end

Workflow for Allylic Bromination with NBS
Protocol 2: Photochemical Benzylic Bromination of Toluene with this compound

This protocol is based on a general procedure for the photochemical bromination of alkylaromatics.[10]

Materials:

  • Toluene

  • This compound (BrCCl₃) (2-4 fold excess)

  • Photochemical reactor (e.g., with a sunlamp)

  • Reaction vessel (e.g., Pyrex)

  • Stirrer

  • Nitrogen source

Procedure:

  • Place the toluene in a suitable reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Add a 2-4 fold excess of this compound to the vessel.

  • Purge the reaction mixture with nitrogen.

  • Irradiate the mixture with a suitable light source (e.g., a sunlamp) at 30°C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the excess this compound and the chloroform by-product can be removed by distillation.

  • The resulting benzyl bromide can be further purified if necessary.

BrCCl3_Protocol_Workflow start Start combine Combine Toluene and excess BrCCl₃ in a vessel start->combine purge Purge with Nitrogen combine->purge irradiate Irradiate with light at 30°C with stirring purge->irradiate monitor Monitor reaction progress irradiate->monitor workup Remove excess BrCCl₃ and chloroform by distillation monitor->workup Reaction complete purify Purify benzyl bromide workup->purify end End purify->end

Workflow for Benzylic Bromination with BrCCl₃

Conclusion and Recommendations

Both this compound and N-bromosuccinimide are effective reagents for free-radical bromination at allylic and benzylic positions. The choice between them hinges on the specific substrate and desired outcome.

N-bromosuccinimide (NBS) is the more versatile and commonly used reagent for general allylic and benzylic bromination. Its solid form and the ability to maintain a low concentration of bromine make it highly selective and relatively easy to handle. It is the reagent of choice for most standard applications.

This compound (BrCCl₃) carves out a valuable niche for the benzylic bromination of electron-rich aromatic compounds that are susceptible to electrophilic attack on the aromatic ring by NBS. Under photochemical conditions, it provides excellent yields for such challenging substrates.

For drug development professionals and researchers, a thorough understanding of the reactivity profiles of both reagents is essential for the efficient and selective synthesis of brominated intermediates. When faced with a novel substrate, small-scale screening of both reagents and reaction conditions is recommended to identify the optimal path forward.

References

Bromotrichloromethane vs. Carbon Tetrachloride: A Comparative Guide on Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of bromotrichloromethane (BrCCl₃) and carbon tetrachloride (CCl₄), two haloalkanes known for their hepatotoxic effects and use in experimental models of liver injury. While both compounds are valuable tools in toxicological research, understanding their relative potency and mechanisms of action is crucial for experimental design and safety considerations. This document summarizes key experimental data, outlines detailed methodologies for inducing liver injury, and visualizes the underlying signaling pathways.

Executive Summary

Experimental evidence indicates that this compound is a more potent hepatotoxin than carbon tetrachloride.[1] This increased potency is reflected in its lower lethal dose (LD₅₀) in rats. Both compounds share a common mechanism of toxicity, initiated by metabolic activation in the liver, which leads to the formation of free radicals and subsequent cellular damage. Therefore, the assertion that this compound is a "safer" alternative to carbon tetrachloride is not supported by current data; in fact, it appears to be more acutely toxic.

Quantitative Comparison of Toxicity

The following table summarizes the acute toxicity data for this compound and carbon tetrachloride in rats.

CompoundAdministration RouteLD₅₀ (mg/kg)SpeciesReference
This compoundOral695Rat[2]
Carbon TetrachlorideOral2350Rat[3][4][5]

Mechanism of Hepatotoxicity: A Shared Pathway

Both this compound and carbon tetrachloride induce liver damage through a similar mechanism of action.[6][7][8][9][10] The process is initiated by the metabolic activation of these compounds by cytochrome P-450 enzymes, primarily CYP2E1, in the endoplasmic reticulum of hepatocytes.[11][12] This bioactivation leads to the formation of highly reactive free radicals, the trichloromethyl radical (•CCl₃) in the case of CCl₄.[11][12]

These free radicals can then initiate a cascade of damaging events, including:

  • Lipid Peroxidation: The free radicals attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation. This compromises the integrity of the plasma membrane and organelles like the endoplasmic reticulum and mitochondria.

  • Covalent Binding: The reactive metabolites can covalently bind to cellular macromolecules such as proteins, lipids, and DNA, impairing their function.

  • Disruption of Calcium Homeostasis: Damage to cellular membranes can lead to a loss of calcium sequestration, resulting in an influx of calcium ions and subsequent activation of degradative enzymes.

These initial events trigger downstream signaling pathways involving inflammatory cytokines and ultimately lead to hepatocyte necrosis and apoptosis.[11]

Signaling Pathway of Haloalkane-Induced Hepatotoxicity

Hepatotoxicity_Pathway Haloalkane This compound or Carbon Tetrachloride CYP450 Cytochrome P450 (e.g., CYP2E1) Haloalkane->CYP450 Metabolism FreeRadical Trichloromethyl Radical (•CCl3) CYP450->FreeRadical Bioactivation LipidPeroxidation Lipid Peroxidation FreeRadical->LipidPeroxidation CovalentBinding Covalent Binding to Macromolecules FreeRadical->CovalentBinding MembraneDamage Cellular Membrane Damage LipidPeroxidation->MembraneDamage CovalentBinding->MembraneDamage CalciumInflux ↑ Intracellular Ca²⁺ MembraneDamage->CalciumInflux MitochondrialDysfunction Mitochondrial Dysfunction MembraneDamage->MitochondrialDysfunction CalciumInflux->MitochondrialDysfunction InflammatoryResponse Inflammatory Response (e.g., TNF-α) MitochondrialDysfunction->InflammatoryResponse CellDeath Hepatocyte Necrosis & Apoptosis MitochondrialDysfunction->CellDeath InflammatoryResponse->CellDeath

Caption: Metabolic activation and downstream signaling in haloalkane-induced hepatotoxicity.

Experimental Protocols

The following are detailed protocols for inducing acute hepatotoxicity in rats using either this compound or carbon tetrachloride. These protocols are based on established methodologies in the scientific literature.

This compound-Induced Acute Hepatotoxicity

This protocol is adapted from studies investigating the hepatotoxicity of this compound.[1][13]

Objective: To induce acute liver injury in rats for the evaluation of hepatoprotective agents or to study the mechanisms of hepatotoxicity.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (BrCCl₃)

  • Corn oil (vehicle)

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood collection and serum separation

  • Reagents for measuring serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)

  • Formalin for tissue fixation

  • Equipment for histopathological analysis

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Prepare a dosing solution of BrCCl₃ in corn oil. A common dose is 30 µl/kg body weight.[1]

  • Administer a single intraperitoneal (i.p.) injection of the BrCCl₃ solution to the treatment group. The control group should receive an equivalent volume of corn oil.

  • At selected time points post-injection (e.g., 24, 48, 72 hours), euthanize the animals.

  • Collect blood via cardiac puncture and prepare serum for the analysis of ALT and AST levels.

  • Perfuse the liver with saline and excise a portion for histopathological examination. Fix the liver tissue in 10% neutral buffered formalin.

Workflow for this compound-Induced Hepatotoxicity Study

BrCCl3_Workflow Acclimatization Acclimatization of Rats (1 week) Dosing Single i.p. Injection (30 µl/kg BrCCl₃ or Vehicle) Acclimatization->Dosing TimeCourse Euthanasia at 24, 48, 72 hours Dosing->TimeCourse SampleCollection Blood and Liver Sample Collection TimeCourse->SampleCollection SerumAnalysis Serum ALT/AST Analysis SampleCollection->SerumAnalysis Histopathology Histopathological Examination of Liver SampleCollection->Histopathology DataAnalysis Data Analysis and Comparison SerumAnalysis->DataAnalysis Histopathology->DataAnalysis

References

A Mechanistic Showdown: Unpacking Thermal vs. Photochemical Initiation with Bromotrichloromethane (CBrCl3)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise initiation of radical reactions is a critical parameter in chemical synthesis and polymerization. Bromotrichloromethane (CBrCl₃) serves as a versatile source of the trichloromethyl radical (•CCl₃), a key intermediate in various transformations. The generation of this radical can be triggered by either thermal or photochemical means, each with distinct mechanistic pathways and efficiencies. This guide provides an objective comparison of these two initiation methods, supported by experimental data, to aid in the selection of the most suitable approach for specific research applications.

At a Glance: Thermal vs. Photochemical Initiation

FeatureThermal InitiationPhotochemical Initiation
Energy Source HeatUV Light
Primary Process Homolytic cleavage of the C-Br bondPhotoexcitation followed by dissociation
Key Intermediates •CCl₃, •Br, potential for excited states•CCl₃, •Br, •CBrCl₂, •Cl
Selectivity Generally less selective; can lead to multiple fragmentation pathways.Wavelength-dependent; can offer higher selectivity for specific bond cleavage.
Control Temperature-dependent rate.Controlled by light intensity and wavelength.
Typical Conditions Elevated temperatures (e.g., >100°C).Ambient or low temperatures with a suitable UV source (e.g., 193, 234, 248, 265 nm).
Quantum Yield Not applicable.Wavelength-dependent (e.g., Φ(Br*) = 0.68 at 265 nm).[1]

Delving into the Mechanisms

The initiation process, whether by heat or light, hinges on the cleavage of a carbon-halogen bond within the CBrCl₃ molecule to generate reactive radical species. However, the nature of the energetic input dictates the specific bond that breaks and the resulting product distribution.

The Photochemical Pathway: A Light-Driven Cleavage

Photochemical initiation involves the absorption of a photon by the CBrCl₃ molecule, leading to its excitation to a higher electronic state. This excited molecule can then undergo dissociation. The specific outcome is highly dependent on the wavelength of the incident light.

Studies have shown that upon UV irradiation, both the C-Br and C-Cl bonds can be cleaved.

  • At 234 nm and 265 nm , the primary photodissociation channel is the cleavage of the C-Br bond, producing a trichloromethyl radical (•CCl₃) and a bromine atom (Br).[1] The bromine atom can be in either its ground state (²P₃/₂) or an excited state (²P₁/₂), with the quantum yield of the excited state being dependent on the excitation wavelength.[1]

  • At 193 nm , in addition to C-Br bond fission, C-Cl bond cleavage becomes a significant pathway, yielding a bromodichloromethyl radical (•CBrCl₂) and a chlorine atom (Cl).[2] The relative yield of C-Br to C-Cl bond cleavage at this wavelength is approximately 7:3.[2]

The photochemical initiation process can be summarized by the following reactions:

CBrCl₃ + hν → [CBrCl₃]* → •CCl₃ + Br/Br* CBrCl₃ + hν → [CBrCl₃]* → •CBrCl₂ + Cl

Photochemical_Initiation CBrCl3 CBrCl₃ Excited [CBrCl₃] CBrCl3->Excited hν (UV Light) Radicals_Br •CCl₃ + Br/Br Excited->Radicals_Br Dissociation (e.g., 265 nm) Radicals_Cl •CBrCl₂ + Cl Excited->Radicals_Cl Dissociation (e.g., 193 nm)

Caption: Photochemical initiation of CBrCl₃ proceeds via an excited state.

The Thermal Pathway: A Heat-Induced Fragmentation

Thermal initiation relies on providing sufficient thermal energy to overcome the bond dissociation energy of one of the carbon-halogen bonds. When heated, CBrCl₃ undergoes decomposition, leading to the formation of various radical species and stable molecules.[3]

Electron diffraction studies of the gas-phase thermal decomposition of CBrCl₃ have shown that the primary event is the cleavage of the C-Br bond, which is the weakest bond in the molecule. This generates the trichloromethyl radical (•CCl₃) and a bromine atom (•Br).

CBrCl₃ + Δ → •CCl₃ + •Br

However, the high temperatures required for thermal initiation can lead to a cascade of secondary reactions. The initially formed radicals can recombine or react with other CBrCl₃ molecules, leading to a complex mixture of products. Studies have identified species such as CCl₄, C₂Cl₄, C₂Cl₆, Br₂, and BrCl in the reaction mixture, alongside the initial radicals •CCl₃ and •CBrCl₂.[3] There is also evidence for the formation of a long-lived excited state of CBrCl₃ or •CBrCl₂ as an intermediate in the thermal reaction.[3]

Thermal_Initiation CBrCl3 CBrCl₃ Primary_Radicals •CCl₃ + •Br CBrCl3->Primary_Radicals Δ (Heat) Secondary_Products Complex Mixture (CCl₄, C₂Cl₆, etc.) Primary_Radicals->Secondary_Products Secondary Reactions

Caption: Thermal initiation of CBrCl₃ leads to a complex product mixture.

Quantitative Performance Metrics

The efficiency of radical generation is a key factor in the utility of an initiation method. For photochemical processes, this is often quantified by the quantum yield (Φ), which is the number of events (e.g., formation of a specific product) occurring per photon absorbed.[4]

Photochemical Initiation Data
Wavelength (nm)Primary ProductsQuantum Yield (Φ) of Br* (²P₁/₂)Reference
234•CCl₃ + Br/Br0.31 ± 0.01[1]
265•CCl₃ + Br/Br0.68 ± 0.02[1]
193•CCl₃ + Br and •CBrCl₂ + ClNot reported for Br*, relative channel yield C-Br:C-Cl is 7:3[2]
Thermal Initiation Data

Quantitative data for the efficiency of thermal initiation of CBrCl₃, such as initiation rates or efficiency factors, are not as readily available in the literature. The process is primarily described by the temperature required for decomposition. Upon heating, CBrCl₃ is known to decompose, emitting toxic fumes of hydrogen chloride and hydrogen bromide, indicating bond cleavage.[5] An electron diffraction study confirmed the thermal decomposition in the gas phase and identified the resulting mixture of products, but did not provide kinetic parameters.[3]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a generalized workflow for conducting radical reactions initiated by either thermal or photochemical means using CBrCl₃.

Experimental_Workflow cluster_prep Preparation cluster_initiation Initiation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis Reactants Prepare Reactant Mixture (Substrate, CBrCl₃, Solvent) Reactor Charge Reaction Vessel Reactants->Reactor Thermal Thermal Initiation (Heat to specified T) Reactor->Thermal Photo Photochemical Initiation (Irradiate with UV source) Reactor->Photo Monitor Monitor Reaction Progress (TLC, GC, NMR, etc.) Thermal->Monitor Photo->Monitor Workup Reaction Quenching & Work-up Monitor->Workup Purification Purification of Product (Chromatography, Distillation, etc.) Workup->Purification Analysis Product Characterization (NMR, MS, IR, etc.) Purification->Analysis

Caption: Generalized workflow for CBrCl₃ initiated radical reactions.

Protocol for Photochemical Initiation

This protocol is based on general procedures for photochemical reactions.

  • Reactant Preparation: In a quartz reaction vessel, dissolve the substrate and CBrCl₃ in a suitable, degassed solvent. The concentration of reactants will be specific to the desired reaction.

  • System Setup: Place the reaction vessel in a photochemical reactor equipped with a UV lamp of the desired wavelength (e.g., a medium-pressure mercury lamp with appropriate filters).[6] Ensure the system is equipped with a cooling system to maintain the desired reaction temperature.

  • Initiation and Reaction: Purge the system with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench radical reactions. Turn on the UV lamp to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., GC, TLC, NMR).

  • Work-up and Analysis: Once the reaction is complete, turn off the lamp. Quench the reaction if necessary, and perform a standard aqueous work-up. The desired product can then be isolated and purified by methods such as column chromatography or distillation.

Protocol for Thermal Initiation

This protocol is based on general procedures for thermally initiated radical polymerizations.

  • Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the substrate, CBrCl₃, and a high-boiling point solvent.

  • System Setup: Place the flask in a heating mantle or an oil bath with a temperature controller.

  • Initiation and Reaction: Purge the system with an inert gas. Heat the reaction mixture to the desired temperature to initiate the decomposition of CBrCl₃. The optimal temperature will need to be determined experimentally, but would likely be in the range where the C-Br bond homolysis occurs at a reasonable rate.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, NMR, or other suitable methods.

  • Work-up and Analysis: After the desired conversion is reached, cool the reaction mixture to room temperature. Perform an appropriate work-up to remove the solvent and any remaining starting materials. Purify the product using standard techniques.

Conclusion

Both thermal and photochemical methods can be effectively used to generate the •CCl₃ radical from CBrCl₃ for subsequent chemical reactions. The choice between the two depends heavily on the specific requirements of the synthesis.

Photochemical initiation offers a higher degree of control, allowing for wavelength-dependent selectivity of bond cleavage and the ability to conduct reactions at ambient or low temperatures. This can be particularly advantageous for thermally sensitive substrates.

Thermal initiation , while conceptually simpler, is generally less selective and requires elevated temperatures, which may not be suitable for all applications. The potential for a wider range of side reactions also needs to be considered.

For applications requiring high precision and selectivity, photochemical initiation is the superior choice. For robust, large-scale processes where temperature sensitivity is not a major concern, thermal initiation may be a viable and more cost-effective option. The data and protocols presented in this guide provide a foundation for making an informed decision for your specific research needs.

References

A Comparative Guide to Radical Initiators for Bromotrichloromethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a radical initiator is a critical parameter that can significantly influence the yield, efficiency, and selectivity of a chemical reaction. This guide provides a comparative analysis of common radical initiators for the addition of bromotrichloromethane to alkenes, a key transformation in organic synthesis. The comparison is based on experimental data for the reaction of bromotrich-loromethane with 1-decene (B1663960), offering a standardized benchmark for performance evaluation.

The addition of this compound (BrCCl₃) to alkenes is a classic example of a radical chain reaction, providing a versatile method for the formation of carbon-carbon and carbon-halogen bonds. The initiation of this reaction, which involves the generation of the trichloromethyl radical (•CCl₃), is a crucial step that dictates the overall success of the transformation. This guide explores and compares four common initiation methods: photochemical initiation and initiation by azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO), and triethylborane (B153662) (Et₃B) with oxygen.

Performance Comparison of Radical Initiators

The efficacy of a radical initiator is primarily assessed by the yield of the desired product under specific reaction conditions. The following table summarizes the performance of different initiators for the addition of this compound to 1-decene.

Initiator SystemInitiator (mol%)Reaction Time (h)Temperature (°C)Yield (%)
Phenylglyoxylic Acid (Photochemical)1024Room Temp.85
Benzophenone (Photochemical)1024Room Temp.55
Acetophenone (Photochemical)1024Room Temp.45
No Initiator (Photochemical Control)-24Room Temp.<5

Note: Data for AIBN, benzoyl peroxide, and triethylborane for the specific reaction with 1-decene under directly comparable conditions were not available in the cited literature. The presented photochemical data provides a benchmark for this specific transformation.

Reaction Mechanism and Experimental Workflows

The overall mechanism for the radical addition of this compound to an alkene proceeds via a chain reaction involving initiation, propagation, and termination steps. The key difference between the compared methods lies in the initiation step, where the trichloromethyl radical is generated.

Radical_Reaction_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN, BPO, Et3B/O2, hv) Radical_Gen Initiator Radical (R•) Initiator->Radical_Gen Decomposition Alkene Alkene (R'-CH=CH2) CCl3_Radical Trichloromethyl Radical (•CCl3) Radical_Gen->CCl3_Radical Br abstraction from BrCCl3 Adduct_Radical Adduct Radical (R'-CH(•)-CH2CCl3) CCl3_Radical->Adduct_Radical Termination_Products Termination Products (e.g., Radical Coupling) CCl3_Radical->Termination_Products Product Product (R'-CH(Br)-CH2CCl3) Adduct_Radical->Product Br abstraction from BrCCl3 Adduct_Radical->Termination_Products Product->CCl3_Radical regenerates

Caption: General workflow of the radical addition of this compound to an alkene.

The initiation step varies depending on the chosen method:

  • Photochemical Initiation: Utilizes light energy to generate radicals. Phenylglyoxylic acid, upon irradiation, is believed to facilitate the homolytic cleavage of the C-Br bond in this compound.

  • Thermal Initiation (AIBN & Benzoyl Peroxide): These initiators decompose upon heating to generate radicals. AIBN releases nitrogen gas and two cyanoisopropyl radicals, while benzoyl peroxide forms benzoyloxy radicals which can further decarboxylate to form phenyl radicals. These initial radicals then abstract a bromine atom from this compound.

  • Redox Initiation (Triethylborane/O₂): Triethylborane reacts with molecular oxygen to generate ethyl radicals, which then initiate the radical chain by abstracting a bromine atom from this compound.

The propagation and termination steps are common to all initiation methods. In the propagation phase, the trichloromethyl radical adds to the alkene, forming a new carbon-centered radical. This radical then abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating a trichloromethyl radical to continue the chain. Termination occurs through various radical combination pathways.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below is a representative protocol for the photochemical addition of this compound to 1-decene.

Photochemical Addition of this compound to 1-Decene using Phenylglyoxylic Acid

This protocol is adapted from a study by Nikitas, et al.

  • Materials:

    • 1-Decene (0.2 mmol, 1.0 equiv)

    • This compound (0.4 mmol, 2.0 equiv)

    • Phenylglyoxylic acid (0.02 mmol, 0.1 equiv)

    • Acetonitrile (CH₃CN), 2 mL

  • Apparatus:

    • Pyrex vial equipped with a magnetic stir bar

    • 450 nm LED lamp

  • Procedure:

    • To a Pyrex vial, add 1-decene, this compound, phenylglyoxylic acid, and acetonitrile.

    • Seal the vial and stir the reaction mixture at room temperature.

    • Irradiate the mixture with a 450 nm LED lamp for 24 hours.

    • After 24 hours, the reaction mixture is concentrated under reduced pressure.

    • The yield of the product, 1-bromo-1,1,1-trichloro-3-dodecane, is determined by ¹H NMR spectroscopy of the crude reaction mixture. For the reaction initiated by phenylglyoxylic acid, a yield of 85% was reported.

Signaling Pathway Diagram

The initiation process, the defining step for each method, can be visualized as a signaling pathway leading to the generation of the key trichloromethyl radical.

Initiator_Signaling_Pathway cluster_photo Photochemical cluster_thermal Thermal cluster_redox Redox Light Light (hv) Photoinitiator Phenylglyoxylic Acid Light->Photoinitiator Excited_State Excited State Photoinitiator->Excited_State CCl3_Radical •CCl3 Radical Excited_State->CCl3_Radical BrCCl3 Heat Heat (Δ) AIBN AIBN Heat->AIBN BPO Benzoyl Peroxide Heat->BPO Initial_Radicals R• AIBN->Initial_Radicals BPO->Initial_Radicals Initial_Radicals->CCl3_Radical BrCCl3 Et3B Triethylborane (Et3B) Ethyl_Radical Ethyl Radical (Et•) Et3B->Ethyl_Radical O2 Oxygen (O2) O2->Ethyl_Radical Ethyl_Radical->CCl3_Radical BrCCl3

Caption: Initiation pathways for generating the trichloromethyl radical.

Conclusion

The choice of radical initiator has a profound impact on the outcome of this compound addition reactions. Photochemical initiation using phenylglyoxylic acid has been shown to be a highly effective method for the addition to 1-decene, affording a high yield under mild, room temperature conditions. While traditional thermal initiators like AIBN and benzoyl peroxide, and redox systems such as triethylborane/O₂, are widely used in radical chemistry, a direct quantitative comparison for this specific reaction highlights the efficiency of the photochemical approach. The selection of an appropriate initiator will ultimately depend on the specific substrate, desired reaction conditions, and scalability considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

Validation of Spectroscopic Data for Bromotrichloromethane Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for bromotrichloromethane adducts, with a focus on adducts formed with biological nucleophiles. Due to the limited availability of comprehensive public data on specific bromotrich For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for this compound adducts, with a focus on adducts formed with biological nucleophiles. Due to the limited availability of comprehensive public data on specific this compound adducts, this document presents a detailed, representative example of the spectroscopic characterization of a CBrCl3 adduct with N-acetylcysteine, a cysteine surrogate. This is contrasted with available data for adducts of the related compound, carbon tetrachloride. The experimental protocols provided are based on established methodologies for the synthesis and analysis of similar chemical entities.

Introduction

This compound (CBrCl3) is a halogenated hydrocarbon known for its potential toxicity, which is believed to be mediated through the formation of reactive intermediates, such as the trichloromethyl radical (•CCl3). These reactive species can form covalent adducts with biological macromolecules, including proteins and DNA, leading to cellular damage. The validation of the formation and structure of these adducts is crucial for understanding the mechanisms of toxicity and for the development of potential therapeutic interventions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal for the unambiguous characterization of these adducts.

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize key spectroscopic data for a representative this compound adduct and an analogous carbon tetrachloride adduct.

Table 1: Comparative ¹H NMR and ¹³C NMR Data for Halogenated Methane-N-acetylcysteine Adducts

CompoundSpectroscopic FeatureChemical Shift (δ, ppm)Multiplicity / Assignment
S-(trichloromethyl)-N-acetylcysteine ¹H NMR (D₂O)~4.6dd, α-H
~3.3dd, β-H
~3.1dd, β'-H
~2.1s, Acetyl-CH₃
¹³C NMR (D₂O)~175C=O (Carboxyl)
~173C=O (Amide)
~105-CCl₃
~55α-C
~40β-C
~22Acetyl-CH₃
Carbon Tetrachloride-Methyl Oleate Adducts ¹H NMR4.48Isomeric products from the addition of chlorine and trichloromethyl across the double bond.[1]

Table 2: Comparative Mass Spectrometry Data for Halogenated Methane Adducts

Compound/AdductIonization Modem/zFragmentation Pattern
S-(trichloromethyl)-N-acetylcysteine ESI+[M+H]⁺Neutral loss of H₂O, CO, and cleavage of the S-CCl₃ bond.
Trichloromethyl radical adduct of Thymine EI-Products identified include 5-hydroxymethyl uracil (B121893), thymineglycol, and tentatively 5-trichloroethyl uracil and isomeric 5,6-monochloro monohydroxy adducts of thymine.[2]
Carbon Tetrachloride-Methyl Oleate Adducts Ammonia CI / 20 eV EI448Indicated the presence of four chlorine atoms.[1]

Table 3: Comparative FTIR and Raman Spectroscopy Data

Compound/AdductTechniqueKey Vibrational Bands (cm⁻¹)Assignment
S-(trichloromethyl)-N-acetylcysteine FTIR (KBr)~3300N-H stretch
~1720C=O stretch (Carboxyl)
~1650Amide I
~750C-Cl stretch
Carbon Tetrachloride Raman459, 314, 218C-Cl vibrations
L-cysteine Raman2580S-H stretch
685C-S stretch

Experimental Protocols

Synthesis and Purification of S-(trichloromethyl)-N-acetylcysteine

This protocol describes a plausible method for the synthesis of a reference standard for spectroscopic analysis.

  • Reaction Setup: In a round-bottom flask, dissolve N-acetylcysteine (1 equivalent) in a suitable solvent such as a mixture of isopropanol (B130326) and water.

  • Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN).

  • Adduct Formation: Add this compound (1.2 equivalents) to the solution. Heat the reaction mixture under reflux for several hours while stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then redissolved in water and washed with a non-polar solvent like hexane (B92381) to remove unreacted this compound and other non-polar byproducts.

  • Purification: The aqueous layer is then subjected to purification by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile (B52724) gradient to isolate the S-(trichloromethyl)-N-acetylcysteine adduct.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy to confirm its structure and purity.

Mass Spectrometry Protocol for the Identification of this compound-DNA Adducts

This protocol outlines a general approach for the detection and characterization of DNA adducts formed from this compound exposure.

  • DNA Isolation: Isolate DNA from cells or tissues exposed to this compound using a standard DNA isolation kit, ensuring high purity.[3]

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[4]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the deoxynucleoside mixture using a reversed-phase HPLC column (e.g., C18) with a gradient elution, typically using a mixture of water and acetonitrile containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Employ a neutral loss scan to screen for potential adducts. The characteristic neutral loss of the deoxyribose moiety (116.0474 Da) upon collision-induced dissociation (CID) is a strong indicator of a deoxynucleoside adduct.[5]

    • Fragmentation Analysis: For candidate adduct ions, perform product ion scans (MS/MS) to obtain fragmentation patterns. The fragmentation of the adducted base can provide structural information about the modification.

Visualizations

Experimental_Workflow cluster_synthesis Adduct Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_biological Biological Sample Analysis Reactants N-acetylcysteine + CBrCl3 Reaction Radical Reaction Reactants->Reaction Purification HPLC Purification Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR/Raman Spectroscopy Purification->FTIR LCMS LC-MS/MS Analysis MS->LCMS Comparison Exposure Cell/Tissue Exposure to CBrCl3 DNA_Isolation DNA Isolation Exposure->DNA_Isolation Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Hydrolysis Hydrolysis->LCMS

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of a this compound adduct standard and its use in identifying adducts in biological samples.

Signaling_Pathway CBrCl3 This compound Radical Trichloromethyl Radical (•CCl3) CBrCl3->Radical Metabolic Activation Biomolecule Biomolecule (Protein, DNA) Radical->Biomolecule Covalent Binding Adduct Covalent Adduct Biomolecule->Adduct Damage Cellular Damage / Dysfunction Adduct->Damage

Caption: Simplified signaling pathway illustrating the formation of this compound adducts and subsequent cellular damage.

References

Unveiling the Reactive Nature of Bromotrichloromethane: A Comparative Study of its Cross-Reactivity with Key Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules like bromotrichloromethane (BrCCl₃) is paramount for predicting potential interactions with biological macromolecules. This guide provides a comparative analysis of the cross-reactivity of this compound with essential functional groups found in proteins and other biological molecules: thiols, amines, alcohols, and carboxylic acids. The information is supported by established chemical principles and available experimental data, offering insights into the potential for adduct formation and cellular disruption.

This compound is a haloalkane known for its ability to generate free radicals, particularly the trichloromethyl radical (•CCl₃), upon activation by heat, light, or metabolic processes. This high reactivity makes it a molecule of interest in toxicology and chemical synthesis. Its interactions with biological functional groups can lead to the formation of covalent adducts, potentially altering the structure and function of critical proteins and lipids.

Comparative Reactivity of Functional Groups with this compound

The propensity of this compound to react with different functional groups is largely dictated by the nucleophilicity of the functional group and the reaction mechanism. The primary mechanism of this compound's reactivity with the functional groups discussed here is through free-radical pathways initiated by the homolytic cleavage of the C-Br bond.

Based on general principles of nucleophilicity and reactivity towards electrophiles and radicals, the expected order of reactivity of the functional groups with this compound is:

Thiols > Amines > Alcohols > Carboxylic Acids

Thiols are highly nucleophilic and are readily oxidized, making them prime targets for radical reactions.[1][2][3] Amines are also strong nucleophiles, but generally less so than thiols.[1][2] Alcohols are weaker nucleophiles than amines, and carboxylic acids are the least reactive under neutral conditions due to the delocalization of the negative charge in the carboxylate form.

The following table summarizes the anticipated reactivity and products based on available literature. It is important to note that direct quantitative comparative studies under identical conditions are limited; therefore, this comparison is synthesized from general reactivity trends and specific reaction examples.

Functional GroupRepresentative Amino Acid/MoleculeExpected ReactivityPrimary Reaction Type(s)Major ProductsReferences
Thiol (-SH) CysteineHigh Oxidative Coupling, Radical AdditionDisulfides (e.g., Cystine), Sulfenic Acids, Trichloromethyl adducts[1]
Amine (-NH₂) Lysine (ε-amino group), N-terminusModerate Nucleophilic Substitution (with potential for radical reactions)N-alkylated products, potential for adduct formation[2]
Alcohol (-OH) Serine, Threonine, TyrosineLow to Moderate Nucleophilic Substitution (e.g., Appel-type reaction), Radical AbstractionO-alkylated products (e.g., benzyl (B1604629) chlorides from benzylic alcohols), Carbonyls (from oxidation)[4]
Carboxylic Acid (-COOH) Aspartic Acid, Glutamic Acid, C-terminusLow Esterification (under specific conditions)Esters (in the presence of an alcohol and catalyst)

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with these functional groups, a competitive kinetic analysis could be employed. Below are detailed methodologies for key experiments.

Competitive Reactivity Study using GC-MS Analysis

This experiment aims to determine the relative rates of reaction of this compound with model compounds representing the functional groups of interest.

Materials:

  • This compound (BrCCl₃)

  • Ethanethiol (model for thiol)

  • n-Butylamine (model for amine)

  • n-Butanol (model for alcohol)

  • Propionic acid (model for carboxylic acid)

  • A non-reactive solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of ethanethiol, n-butylamine, n-butanol, and propionic acid in acetonitrile.

  • In a series of reaction vials, mix the four stock solutions in equal volumes.

  • Add a known concentration of the internal standard to each vial.

  • Initiate the reaction by adding a specific amount of this compound to each vial. Reactions can be initiated by photolysis (UV light) or thermal decomposition at a controlled temperature.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in one of the vials by adding a suitable quenching agent (e.g., a radical scavenger like hydroquinone).

  • Analyze the quenched reaction mixtures by GC-MS.[5][6]

  • Monitor the disappearance of the starting materials (thiol, amine, alcohol, carboxylic acid) and the appearance of products over time.

  • Quantify the concentration of each reactant relative to the internal standard at each time point.

  • Plot the concentration of each reactant versus time to determine the reaction rates. The relative rates will provide a quantitative measure of the cross-reactivity.

Identification of Protein Adducts by LC-MS/MS

This protocol outlines the steps to identify covalent adducts formed between this compound and a model protein rich in the target amino acids (e.g., Bovine Serum Albumin - BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (BrCCl₃)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin (for protein digestion)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Urea (B33335)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7][8][9]

Procedure:

  • Incubate BSA with this compound in PBS at 37°C for a defined period. A control sample with BSA and PBS but without BrCCl₃ should be run in parallel.

  • Remove excess, unreacted this compound by dialysis or gel filtration.

  • Denature the protein by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Dilute the urea concentration to less than 2 M with PBS.

  • Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

  • Acidify the peptide mixture with formic acid to stop the digestion.

  • Analyze the peptide mixture by LC-MS/MS.[7][8][9]

  • Search the MS/MS data against the BSA protein sequence using a database search engine (e.g., Mascot, Sequest). The search parameters should include variable modifications corresponding to the addition of the trichloromethyl group (•CCl₃) or other potential reaction products on cysteine, lysine, serine, threonine, aspartic acid, and glutamic acid residues.

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the primary reaction mechanism of this compound and a typical experimental workflow for its analysis.

Bromotrichloromethane_Reactivity BrCCl3 This compound (BrCCl₃) Initiation Initiation (e.g., light, heat, metabolism) BrCCl3->Initiation Activation Br_rad •Br Initiation->Br_rad CCl3_rad •CCl₃ Initiation->CCl3_rad FunctionalGroup Functional Group (e.g., R-SH, R-NH₂, R-OH) CCl3_rad->FunctionalGroup Reaction Adduct Covalent Adduct (e.g., R-S-CCl₃) FunctionalGroup->Adduct Adduct Formation OxidizedProduct Oxidized Product (e.g., R-S-S-R) FunctionalGroup->OxidizedProduct Oxidation

Caption: Free radical mechanism of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reactants Mix Functional Groups (Thiol, Amine, Alcohol, Acid) Add_BrCCl3 Add this compound Reactants->Add_BrCCl3 Incubate Incubate (Time Course) Add_BrCCl3->Incubate Quench Quench Reaction Incubate->Quench GCMS GC-MS Analysis Quench->GCMS LCMS LC-MS/MS Analysis (for protein adducts) Quench->LCMS Kinetics Determine Reaction Kinetics GCMS->Kinetics AdductID Identify Covalent Adducts LCMS->AdductID

Caption: Workflow for cross-reactivity analysis.

Impact on Cellular Signaling Pathways

The high reactivity of this compound, particularly its ability to induce lipid peroxidation, can have significant downstream effects on cellular signaling. Lipid peroxidation generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can act as secondary messengers and form adducts with proteins, thereby modulating various signaling pathways.[10][11]

Lipid Peroxidation-Induced Signaling:

  • NF-κB Pathway: Products of lipid peroxidation can activate the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[11] This activation can lead to the transcription of pro-inflammatory cytokines and other genes involved in the cellular stress response.

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also sensitive to oxidative stress.[11] Lipid peroxidation products can activate these pathways, leading to diverse cellular outcomes such as proliferation, differentiation, and apoptosis.

  • Apoptosis: Extensive lipid peroxidation can damage cellular membranes and organelles, leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10][11]

The formation of direct protein adducts by the trichloromethyl radical can also disrupt signaling by modifying key regulatory proteins, such as kinases, phosphatases, and transcription factors. The specific pathways affected would depend on the protein targets of this compound adduction.

Signaling_Pathway cluster_downstream Downstream Effects BrCCl3 This compound Radicals •CCl₃, •Br BrCCl3->Radicals Metabolic Activation LipidP Lipid Peroxidation Radicals->LipidP ProteinA Protein Adducts Radicals->ProteinA MAPK MAPK Pathways (ERK, JNK, p38) LipidP->MAPK NFkB NF-κB Pathway LipidP->NFkB Apoptosis Apoptosis LipidP->Apoptosis CellDamage Cellular Damage ProteinA->CellDamage MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways affected by BrCCl₃.

References

A Researcher's Guide to Quantitative Analysis of Reaction Products: Bromotrichloromethane Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction products is paramount for accurate yield determination, impurity profiling, and overall process optimization. When reactions involve reagents like bromotrichloromethane, known for its utility in radical transformations, selecting the appropriate analytical technique is critical. This guide provides an objective comparison of three primary analytical methods for the quantitative analysis of reaction products: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction to Analytical Strategies

The choice of an analytical method for quantifying the products of a reaction involving this compound hinges on several factors, including the volatility and thermal stability of the products, the presence of chromophores, and the need for absolute versus relative quantification. This compound is often employed in radical addition and atom transfer reactions, leading to a variety of halogenated organic products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation and definitive identification based on mass spectra.[1]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A versatile method suitable for a wide range of compounds, particularly those with UV-absorbing functional groups. It is well-suited for non-volatile or thermally labile products.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of an analyte against an internal standard without the need for a calibration curve of the analyte itself.[3][4]

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantitative analysis of a hypothetical reaction product, 1-bromo-1,1,3,3-tetrachloropropane, formed from the radical addition of this compound to vinylidene chloride.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and partitioning with a stationary phase, followed by mass-based detection and quantification.[1]Separation based on polarity and partitioning between a mobile and stationary phase, with quantification via UV absorbance.[2]Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei.[3]
Selectivity High, especially with Selected Ion Monitoring (SIM).Moderate to High, dependent on chromatographic resolution.High, based on unique chemical shifts of nuclei.
Sensitivity High (ng to pg level).Moderate (µg to ng level).Lower (mg to µg level).
Precision Excellent (RSD <5%).Excellent (RSD <5%).Excellent (RSD <2%).[5]
Accuracy High, dependent on calibration.High, dependent on calibration.Very High, as it is a primary ratio method.[5]
Sample Throughput High, with modern fast GC methods.[6]High.Moderate.
Instrumentation Cost High.Moderate to High.Very High.
Strengths Excellent for volatile and semi-volatile compounds; provides structural information from mass spectra.[7]Broad applicability to non-volatile and thermally sensitive compounds; robust and widely available.Absolute quantification without a specific reference standard for the analyte; provides detailed structural information.[4]
Limitations Not suitable for non-volatile or thermally labile compounds; potential for compound degradation at high temperatures.Requires a chromophore for UV detection; potential for co-elution of impurities.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Add a known amount of an internal standard (e.g., 1,2-dibromopropane).

  • Dilute to the mark with a suitable solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards of the purified product with the same concentration of the internal standard.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the product and internal standard for enhanced sensitivity and selectivity.

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the product in the reaction mixture from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Add a known amount of an internal standard (e.g., benzophenone).

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of the purified product with the same concentration of the internal standard.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined from the UV spectrum of the product (e.g., 220 nm).

Data Analysis: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Calculate the concentration of the product in the reaction mixture using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz).

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the crude reaction mixture into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte or other components in the mixture.[9]

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[3]

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for precise integration), typically 8-32 scans.[9]

  • Acquisition Time: At least 3-4 seconds.

Data Analysis: The concentration of the analyte is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS

Where:

  • C_analyte = Concentration of the analyte

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • m = mass

  • MW = Molecular weight

  • P = Purity of the internal standard

  • IS = Internal Standard

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Reaction Mixture weigh_sample Weigh Sample start->weigh_sample add_solvent Dissolve in Solvent weigh_sample->add_solvent add_is Add Internal Standard add_solvent->add_is dilute Dilute to Volume add_is->dilute gcms GC-MS Analysis dilute->gcms hplc HPLC-UV Analysis dilute->hplc qnmr qNMR Analysis dilute->qnmr Direct Dissolution (no dilution to volume) integrate Peak Integration gcms->integrate hplc->integrate qnmr->integrate calibrate Calibration Curve (for GC-MS/HPLC) integrate->calibrate calculate Direct Calculation (for qNMR) integrate->calculate quantify Quantification calibrate->quantify calculate->quantify result Final Concentration/ Yield quantify->result

Caption: General experimental workflow for quantitative analysis.

decision_tree start Start volatile Is the product volatile & thermally stable? start->volatile chromophore Does the product have a strong UV chromophore? volatile->chromophore Yes absolute_quant Is absolute quantification without a specific standard required? volatile->absolute_quant No gcms GC-MS is a strong candidate chromophore->gcms Yes hplc HPLC-UV is a strong candidate chromophore->hplc No qnmr qNMR is the preferred method absolute_quant->qnmr Yes consider_other Consider derivatization or alternative detectors absolute_quant->consider_other No

Caption: Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of reaction products from syntheses involving this compound can be effectively achieved using GC-MS, HPLC-UV, and qNMR.

  • GC-MS is the method of choice for volatile and thermally stable halogenated products, offering high sensitivity and structural confirmation.

  • HPLC-UV provides a versatile alternative for a broader range of products, particularly those that are non-volatile or possess a UV chromophore.

  • qNMR stands out as a primary method for absolute quantification, providing highly accurate results without the need for product-specific calibration standards, and offering rich structural information.

The selection of the most appropriate technique will depend on the specific properties of the reaction products, the available instrumentation, and the analytical requirements of the research, such as the need for absolute purity determination versus relative yield. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to obtain reliable and accurate quantitative data.

References

Unraveling Bromotrichloromethane's Reactive Path: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of xenobiotics like bromotrichloromethane (CBrCl₃) is paramount for assessing their toxicity and metabolic fate. Isotopic labeling studies serve as a powerful tool to trace the transformation of this molecule, providing invaluable insights into its bioactivation and subsequent interactions with cellular components.

This guide compares the metabolic pathways of this compound elucidated through isotopic labeling, focusing on the formation of the highly reactive trichloromethyl radical (•CCl₃). We will delve into the experimental data that supports these mechanisms and provide detailed protocols for key analytical techniques.

The Central Role of Cytochrome P450 in this compound Bioactivation

The metabolism of this compound is primarily initiated by the cytochrome P450 (P450) superfamily of enzymes, predominantly in the liver. These enzymes catalyze the reductive dehalogenation of CBrCl₃, a critical step in its transformation into a toxicant. This process involves the transfer of an electron to the this compound molecule, leading to the cleavage of the carbon-bromine bond and the formation of the trichloromethyl radical (•CCl₃) and a bromide ion.

The trichloromethyl radical is a highly reactive species that can initiate a cascade of damaging cellular events, including lipid peroxidation and covalent binding to essential macromolecules like proteins and lipids. These downstream effects are believed to be the primary drivers of this compound-induced cellular injury.

Elucidating Reaction Mechanisms with Isotopic Labeling

Isotopic labeling, the technique of replacing an atom in a molecule with its heavier, stable isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H, deuterium), is instrumental in dissecting reaction mechanisms. By tracking the fate of the isotopic label, researchers can determine which bonds are broken and formed during a reaction and identify the resulting metabolic products.

In the context of this compound metabolism, isotopic labeling can be used to:

  • Confirm the origin of metabolites: By using ¹³C-labeled this compound, researchers can definitively identify metabolites containing the carbon atom from the parent compound.

  • Quantify metabolic pathways: The relative abundance of labeled and unlabeled metabolites can provide quantitative information about the flux through different metabolic pathways.

  • Determine kinetic isotope effects (KIEs): A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. Measuring the KIE for the metabolism of deuterated this compound can reveal whether the breaking of a carbon-hydrogen (or carbon-deuterium) bond is a rate-limiting step in the reaction. While CBrCl₃ itself does not have C-H bonds, this technique is broadly applied in P450-mediated reactions. For CBrCl₃, a ¹³C-KIE can be measured to probe the C-Br bond cleavage.

While specific quantitative data directly comparing the metabolism of isotopically labeled versus unlabeled this compound is not abundant in the readily available literature, the principles of these studies are well-established. The following sections will outline the expected outcomes and the experimental approaches used.

Comparing Metabolic Fates: Labeled vs. Unlabeled this compound

The primary metabolic pathway for this compound involves the formation of the trichloromethyl radical. Isotopic labeling with ¹³C or ¹⁴C would be expected to show the incorporation of the labeled carbon into various downstream products.

Metabolic EventUnlabeled this compound (¹²CBrCl₃)¹³C-Labeled this compound (¹³CBrCl₃)Expected Experimental Observation
Primary Metabolite Trichloromethyl radical (•CCl₃)¹³C-Trichloromethyl radical (•¹³CCl₃)Detection of ¹³C-labeled radical adducts using techniques like electron spin resonance (ESR) with spin trapping.
Covalent Binding Adducts with proteins and lipids¹³C-labeled adducts with proteins and lipidsQuantification of ¹³C in protein and lipid fractions after exposure to ¹³CBrCl₃.
Lipid Peroxidation Products Malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE)Unlabeled MDA and 4-HNE (as the radical initiates a chain reaction with unlabeled lipids)While the initial radical is labeled, the subsequent products of lipid peroxidation would be largely unlabeled.
Further Metabolites Chloroform (CHCl₃), Carbon dioxide (CO₂)¹³C-Chloroform (¹³CHCl₃), ¹³C-Carbon dioxide (¹³CO₂)GC-MS analysis would show mass shifts corresponding to the ¹³C isotope in these volatile metabolites.

Experimental Protocols

Synthesis of ¹³C-Labeled this compound

The synthesis of ¹³C-labeled this compound can be achieved through various established organic chemistry methods. A common approach involves the use of a ¹³C-labeled carbon source, such as ¹³C-methane or ¹³C-carbon tetrachloride, as a precursor. The specific synthetic route would be chosen based on the desired position of the label and the required purity for metabolic studies.

In Vitro Metabolism Assay with Liver Microsomes

Objective: To study the metabolism of this compound and the formation of reactive metabolites in a controlled in vitro system.

Materials:

  • Rat liver microsomes (from phenobarbital-induced rats to increase P450 content)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • This compound (labeled or unlabeled)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spin trapping agent (e.g., PBN - α-phenyl-N-tert-butylnitrone) for radical detection

  • Quenching solution (e.g., ice-cold methanol)

Procedure:

  • Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and buffer in a reaction vessel.

  • Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the reaction mixture.

  • For radical detection, include the spin trapping agent in the reaction mixture.

  • Incubate the reaction at 37°C for a specified time period (e.g., 15-60 minutes).

  • Terminate the reaction by adding a quenching solution.

  • Analyze the reaction mixture for metabolites, covalent binding, and radical adducts.

Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile metabolites of this compound.

Procedure:

  • Sample Preparation: For volatile metabolites like chloroform, headspace analysis is often employed. A sample of the reaction mixture is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace.

  • GC Separation: A sample of the headspace gas is injected into a gas chromatograph. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each eluting compound provides a unique fingerprint that can be used for identification by comparison to spectral libraries. For ¹³C-labeled metabolites, a characteristic shift in the mass spectrum will be observed, confirming the presence of the isotope. Quantification can be achieved by comparing the peak areas of the analytes to those of known standards.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the bioactivation of this compound and the subsequent cellular damage.

Bromotrichloromethane_Metabolism CBrCl3 This compound (CBrCl3) P450 Cytochrome P450 CBrCl3->P450 e- Radical Trichloromethyl Radical (•CCl3) P450->Radical Reductive Dehalogenation Lipids Cellular Lipids Radical->Lipids Proteins Cellular Proteins Radical->Proteins LipidPeroxidation Lipid Peroxidation Radical->LipidPeroxidation CovalentBinding Covalent Binding Radical->CovalentBinding CellDamage Cellular Damage LipidPeroxidation->CellDamage CovalentBinding->CellDamage

Caption: Bioactivation of this compound by Cytochrome P450.

Isotopic_Labeling_Workflow cluster_synthesis Synthesis cluster_experiment Metabolism Experiment cluster_analysis Analysis cluster_interpretation Interpretation Precursor 13C-Labeled Precursor LabeledCBrCl3 13C-Bromotrichloromethane Precursor->LabeledCBrCl3 Incubation Incubation with Liver Microsomes LabeledCBrCl3->Incubation GCMS GC-MS Analysis Incubation->GCMS Metabolites ESR ESR Analysis Incubation->ESR Radical Adducts Quantification Quantification of Covalent Binding Incubation->Quantification Proteins/Lipids Mechanism Elucidation of Reaction Mechanism GCMS->Mechanism ESR->Mechanism Quantification->Mechanism

Caption: Experimental workflow for isotopic labeling studies.

By employing these sophisticated isotopic labeling techniques, researchers can continue to unravel the complex mechanisms of this compound toxicity, paving the way for better risk assessment and the development of strategies to mitigate its harmful effects.

A Comparative Guide to the Kinetic Analysis of Bromotrichloromethane Addition to Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetics of bromotrichloromethane (CBrCl₃) addition to a variety of olefins. The data presented is compiled from seminal studies in the field, offering a quantitative basis for understanding the reactivity of the trichloromethyl radical (•CCl₃) and for the application of this reaction in synthesis.

Introduction to this compound Addition

The addition of this compound to olefins is a free-radical chain reaction that serves as a valuable method for the simultaneous introduction of a bromine atom and a trichloromethyl group across a double bond. This process, often initiated photochemically or thermally, proceeds via a trichloromethyl radical intermediate and is a classic example of an atom transfer radical addition (ATRA) reaction. Understanding the kinetics of this addition is crucial for controlling reaction outcomes, predicting product distributions, and designing novel synthetic methodologies.

Reaction Mechanism

The generally accepted mechanism for the free-radical addition of this compound to an olefin involves the following key steps:

  • Initiation: The reaction is initiated by the homolytic cleavage of the weak carbon-bromine bond in this compound, typically induced by UV light or a radical initiator, to generate a trichloromethyl radical.

  • Propagation:

    • The highly reactive trichloromethyl radical adds to the π-bond of the olefin, forming a new carbon-centered radical intermediate. This addition is typically regioselective, with the •CCl₃ group adding to the less substituted carbon of the double bond to form the more stable radical intermediate.

    • This new radical then abstracts a bromine atom from another molecule of this compound, yielding the final addition product and regenerating a trichloromethyl radical, which continues the chain.

  • Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Comparative Kinetic Data

The following table summarizes the Arrhenius parameters for the addition of the trichloromethyl radical to various olefins, providing a quantitative comparison of their relative reactivities. The rate constants are expressed in the form k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant (8.314 J mol⁻¹ K⁻¹), and T is the temperature in Kelvin.

OlefinRate Constant (k) ExpressionActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (L mol⁻¹ s⁻¹)Reference
Ethylene4.17 x 10⁵ * exp(-27.0 / RT)27.04.17 x 10⁵[1]
Propene-26.4 ± 1.710⁷·¹ ± ⁰·³[2]
2-Fluoropropene (B75672)-22.2 ± 2.110⁷·⁰ ± ⁰·³[2]
Hexafluoropropene (B89477)-30.1 ± 2.510⁷·² ± ⁰·³[2]
Vinyl Chloride1.1 x 10⁷ * exp(-28.4 / RT)28.4 ± 1.71.1 x 10⁷[3]
Fluoroethylene-27.2 ± 1.3 (to CH₂) / 34.7 ± 2.1 (to CHF)10⁶·⁹ ± ⁰·² / 10⁷·⁹ ± ⁰·³[4]
1,1-Difluoroethylene-21.8 ± 1.3 (to CH₂) / 41.0 ± 2.9 (to CF₂)10⁶·⁸ ± ⁰·² / 10⁸·⁸ ± ⁰·⁴[4]
Trifluoroethylene-20.9 ± 1.7 (to CHF) / 41.8 ± 3.3 (to CF₂)10⁶·⁹ ± ⁰·² / 10⁸·⁹ ± ⁰·⁴[4]
Tetrafluoroethylene-25.1 ± 1.310⁶·⁸ ± ⁰·²[4]

Note: Some data is presented as reported in the original literature with associated uncertainties.

Experimental Protocols

The kinetic data presented in this guide were primarily obtained through gas-phase experiments utilizing photochemical initiation. A general experimental protocol is outlined below.

General Experimental Setup for Gas-Phase Kinetic Studies:

A typical experimental apparatus consists of a cylindrical quartz reaction vessel enclosed in a furnace for temperature control. A mercury arc lamp is commonly used as the light source for photochemical initiation. The reaction vessel is connected to a vacuum line for evacuation and introduction of reactants.

Procedure:

  • Reactant Preparation: Known partial pressures of the olefin and this compound are introduced into the reaction vessel. The pressures are measured using a manometer.

  • Initiation: The reaction is initiated by irradiating the mixture with UV light from the mercury lamp.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically withdrawing samples from the reaction vessel and analyzing them by gas chromatography (GC). The concentrations of reactants and products are determined by comparing their GC peak areas to those of a known internal standard.

  • Kinetic Analysis: The rate of reaction is determined from the rate of formation of the addition product. By varying the concentrations of the reactants and the temperature, the rate law, rate constants, and Arrhenius parameters can be determined.

Visualizations

Reaction Mechanism Workflow

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CBrCl3 CBrCl₃ hv CBrCl3->hv CCl3_rad •CCl₃ hv->CCl3_rad Br_rad •Br hv->Br_rad Olefin Olefin (R₂C=CR₂) CCl3_rad->Olefin Addition Adduct_rad R₂C(Br)-C(R₂)₂-CCl₃ Olefin->Adduct_rad CBrCl3_prop CBrCl₃ Adduct_rad->CBrCl3_prop Abstraction Product Product (R₂C(Br)CR₂CCl₃) CBrCl3_prop->Product CCl3_rad_regenerated CCl3_rad_regenerated CBrCl3_prop->CCl3_rad_regenerated Regenerated •CCl₃ Rad1 Radical 1 Rad2 Radical 2 Rad1->Rad2 Combination NonRadical Non-Radical Product Rad2->NonRadical

Caption: Free-radical chain mechanism of this compound addition to olefins.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup System Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis ReactVessel Quartz Reaction Vessel Furnace Furnace (Temp Control) ReactVessel->Furnace Vacuum Vacuum Line ReactVessel->Vacuum AddReactants Introduce Olefin & CBrCl₃ Initiate Photochemical Initiation (UV Lamp) AddReactants->Initiate Monitor Sample Withdrawal Initiate->Monitor Analyze Gas Chromatography (GC) Analysis Monitor->Analyze CalcRates Calculate Reaction Rates Analyze->CalcRates DetRateLaw Determine Rate Law & Constants CalcRates->DetRateLaw CalcArrhenius Calculate Arrhenius Parameters DetRateLaw->CalcArrhenius

Caption: General workflow for kinetic analysis of gas-phase radical additions.

Comparison with Other Halogenating Agents

While this guide focuses on this compound, it is important to consider alternative reagents for the bromo- and trichloromethylation of olefins.

  • Carbon Tetrachloride (CCl₄): The addition of carbon tetrachloride, initiated by peroxides, can also introduce a trichloromethyl group, but the other added atom is chlorine. The kinetics of this reaction have also been studied, and a comparison of the relative rates of addition of •CCl₃ radicals generated from CCl₄ versus CBrCl₃ can provide insights into the role of the bromine atom transfer step in the overall reaction rate.

  • N-Bromosuccinimide (NBS): In the presence of a radical initiator, NBS is a common source of bromine radicals for allylic bromination. However, under certain conditions, it can also participate in the addition to double bonds.

  • Other Polyhalogenated Methanes: Compounds like CCl₃I and CF₃I are also used in radical addition reactions. The differing bond strengths of the carbon-halogen bonds in these molecules lead to different initiation efficiencies and propagation rates.

A detailed kinetic comparison with these alternatives would require a separate, dedicated analysis but is a critical consideration for selecting the optimal reagent for a specific synthetic transformation.

Conclusion

The kinetic data for the addition of this compound to olefins reveals important trends in reactivity. The activation energies for the addition of the trichloromethyl radical are relatively low, consistent with a highly exothermic reaction. The reactivity of the olefin is influenced by the substituents on the double bond, with electron-donating groups generally increasing the rate of addition. The data presented in this guide provides a valuable resource for researchers in organic synthesis and drug development, enabling a more rational approach to the design and optimization of reactions involving the addition of this compound to olefins.

References

A Comparative Guide to the Synthetic Utility of Bromotrichloromethane and Other Trihalomethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of bromotrichloromethane (CBrCl₃) against other common trihalomethanes, namely chloroform (B151607) (CHCl₃) and bromoform (B151600) (CHBr₃), in key synthetic transformations. The following sections detail their comparative performance in radical additions and dihalocyclopropanation reactions, supported by experimental data and protocols.

Executive Summary

Trihalomethanes are versatile reagents in organic synthesis, primarily utilized as precursors for radical species and dihalocarbenes. The choice of trihalomethane significantly impacts reaction efficiency, selectivity, and the nature of the final product. This compound distinguishes itself with a labile carbon-bromine bond, facilitating the generation of the trichloromethyl radical under milder conditions compared to the generation of the dichloromethyl radical from chloroform. Bromoform, with its three bromine atoms, is a potent source of dibromocarbene. This guide aims to provide a data-driven comparison to inform the selection of the optimal trihalomethane for specific synthetic applications.

Comparison of Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these trihalomethanes is crucial for their effective application in synthesis.

PropertyThis compoundChloroformBromoform
Formula CBrCl₃CHCl₃CHBr₃
Molar Mass ( g/mol ) 198.27119.38252.73
Density (g/cm³) 2.011.482.89[1]
Boiling Point (°C) 10461.2149.5
C-X Bond Dissociation Energy (kJ/mol) C-Br: ~238C-Cl: ~339[2]C-Br: ~238
Primary Radical Generated •CCl₃•CHCl₂•CHBr₂
Carbene Precursor :CCl₂ (via reduction):CCl₂:CBr₂

Performance in Radical Addition Reactions (Kharasch Addition / ATRA)

The Kharasch addition, or Atom Transfer Radical Addition (ATRA), is a powerful method for the formation of carbon-carbon and carbon-halogen bonds. The efficiency of this reaction is highly dependent on the ease of radical generation from the trihalomethane.

Comparative Data:

TrihalomethaneAlkeneCatalyst/InitiatorSolventTime (h)Yield (%)Reference
This compound 1-OcteneAIBN-485Kharasch et al.
This compound StyreneRuCl₂(PPh₃)₃Benzene295H. Uzar
Chloroform 1-OcteneFe-based catalyst---Kharasch et al.
Chloroform Styrenetert-Butyl hydroperoxide--Good to ExcellentZhang et al.

Discussion:

This compound is a highly effective reagent for ATRA reactions due to the weaker C-Br bond compared to the C-Cl bond in chloroform. This allows for the facile generation of the trichloromethyl radical (•CCl₃) under thermal or photochemical conditions, or with a variety of metal catalysts. The addition of the •CCl₃ radical to alkenes is a key step in the synthesis of a range of functionalized molecules.

Chloroform can also participate in Kharasch additions to form •CHCl₂ radicals, though it often requires more forcing conditions or specific catalytic systems.

Experimental Protocol: Metal-Free Photochemical ATRA of this compound

This protocol describes a sustainable method for the atom transfer radical addition of this compound to alkenes using a photoinitiator.

Materials:

  • Alkene (1.0 mmol)

  • This compound (2.0 mmol)

  • Phenylglyoxylic acid (0.1 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a quartz reaction tube, dissolve the alkene, this compound, and phenylglyoxylic acid in acetonitrile.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Seal the tube and irradiate with a high-pressure mercury lamp (or a suitable visible light source) at room temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Visualizing the ATRA Mechanism

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, Catalyst) CBrCl3 CBrCl3 Initiator->CBrCl3 CCl3_rad •CCl3 CBrCl3->CCl3_rad Homolytic Cleavage Br_ion Br⁻ Alkene R-CH=CH2 CCl3_rad->Alkene Addition CCl3_rad_prop •CCl3 Adduct_rad R-CH(•)-CH2-CCl3 Alkene->Adduct_rad CBrCl3_prop CBrCl3 Adduct_rad->CBrCl3_prop Atom Transfer Product R-CH(Br)-CH2-CCl3 CBrCl3_prop->Product CBrCl3_prop->CCl3_rad_prop Rad_1 Radical Species Rad_2 Radical Species Rad_1->Rad_2 Combination Stable_Product Stable Product

Caption: General mechanism of Atom Transfer Radical Addition (ATRA).

Performance in Dihalocyclopropanation

Trihalomethanes are key reagents for the synthesis of dihalocyclopropanes via the generation of dihalocarbenes in the presence of a strong base.

Comparative Data:

TrihalomethaneAlkeneBaseSolventTime (h)Yield (%)Reference
Chloroform Styrene50% aq. NaOH, TEBAC-475Mąkosza et al.
Bromoform Styrene50% aq. NaOH, TEBAC-285Mąkosza et al.
This compound StyrenePPh₃CH₃CN493 (gem-dichloroalkene)Newman et al.

Discussion:

Both chloroform and bromoform are effective precursors for dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), respectively, under phase-transfer catalysis conditions. Bromoform generally reacts faster and can provide higher yields of the corresponding dibromocyclopropane.

Interestingly, this compound, in combination with triphenylphosphine, does not lead to dichlorocyclopropanes but instead provides a highly efficient route to gem-dichloroalkenes from aldehydes. This highlights the distinct reactivity of this compound and its utility in transformations beyond traditional carbene chemistry.

Experimental Protocol: Dihalocyclopropanation using Bromoform

This protocol describes the synthesis of a dibromocyclopropane from an alkene using bromoform under phase-transfer catalysis.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the alkene, bromoform, and dichloromethane.

  • Add the TEBAC catalyst to the mixture.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise at a rate that maintains the reaction temperature below 40 °C (an ice bath may be necessary).

  • After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, add water (20 mL) and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the dibromocyclopropane.

Visualizing the Dihalocyclopropanation Workflow

Dihalocyclopropanation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Alkene Alkene Mixing Vigorous Mixing Alkene->Mixing Trihalomethane CHX3 (X = Cl, Br) Trihalomethane->Mixing Base Strong Base (e.g., NaOH) Base->Mixing PTC Phase Transfer Catalyst (e.g., TEBAC) PTC->Mixing Carbene_Gen Dihalocarbene Generation (:CX2) Mixing->Carbene_Gen Cycloaddition [1+2] Cycloaddition Carbene_Gen->Cycloaddition Quench Quenching (Water) Cycloaddition->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Dihalocyclopropane Purification->Product

Caption: A typical workflow for dihalocyclopropanation.

Conclusion

This compound serves as a highly efficient precursor for the trichloromethyl radical, often outperforming chloroform in ATRA reactions by providing higher yields under milder conditions. While chloroform and bromoform are the reagents of choice for dichlorocyclopropanation and dibromocyclopropanation, respectively, this compound offers a unique and highly effective pathway to gem-dichloroalkenes. The selection of the appropriate trihalomethane is therefore critical and should be based on the desired synthetic outcome and the specific reactivity profile of the substrate. This guide provides the necessary data and protocols to make an informed decision for the advancement of research and development in chemical synthesis.

References

Unraveling the Reactive Fate of Bromotrichloromethane: A Comparative Guide to its Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction pathways of halogenated compounds like bromotrichloromethane (BrCCl3) is crucial for predicting their metabolic fate, toxicity, and environmental impact. This guide provides a comparative analysis of the primary reaction pathways of BrCCl3—thermal decomposition and oxidation—based on available experimental data and thermochemical principles. While comprehensive computational modeling studies directly comparing these pathways are limited, this guide synthesizes established mechanisms and energetic data to offer valuable insights.

Executive Summary

This compound primarily undergoes decomposition through the homolytic cleavage of its weakest bond, the carbon-bromine (C-Br) bond, to form the trichloromethyl radical (•CCl3) and a bromine radical (Br•). This initial step is central to both its thermal degradation and its role in radical-initiated reactions. In the presence of oxygen, the trichloromethyl radical readily reacts to form the trichloromethylperoxy radical (CCl3O2•), initiating a cascade of oxidative reactions. This guide details these pathways, presenting available energetic data and outlining the experimental and computational methodologies pertinent to their study.

Data Presentation: Thermochemical Properties and Reaction Enthalpies

The following tables summarize key thermochemical data and calculated reaction enthalpies for the elementary steps in the proposed reaction pathways of bromotrich-loromethane. These values are essential for understanding the energetic feasibility of different reaction routes.

Table 1: Standard Enthalpy of Formation of Key Species

SpeciesFormulaStateStandard Enthalpy of Formation (ΔfH°₂₉₈) (kJ/mol)
This compoundCBrCl₃g-42.0 ± 1.0[1]
Trichloromethyl radical•CCl₃g+73.2 ± 4.2
Bromine atomBrg+111.88
Trichloromethylperoxy radicalCCl₃O₂•gData not readily available
Phosgene (B1210022)COCl₂g-219.1
Chlorine atomClg+121.68
Chloroxyl radicalClO•g+101.8 ± 0.1[2][3]

Note: The enthalpy of formation for the trichloromethylperoxy radical is not well-established in the literature reviewed.

Table 2: Calculated Reaction Enthalpies for Key Elementary Steps

Reaction No.ReactionReaction Enthalpy (ΔrH°₂₉₈) (kJ/mol)
(1)CBrCl₃ → •CCl₃ + Br•+227.1
(2)•CCl₃ + O₂ → CCl₃O₂•Cannot be calculated
(3)CCl₃O₂• → COCl₂ + ClO•Cannot be calculated

Calculations are based on the data from Table 1. The endothermicity of Reaction (1) highlights the significant energy input required for the initial bond cleavage.

Reaction Pathway Analysis

Thermal Decomposition Pathway

The primary step in the thermal decomposition of this compound is the cleavage of the C-Br bond, which is the weakest bond in the molecule.[4] This initiation step produces a trichloromethyl radical and a bromine radical.

Initiation: CBrCl₃ → •CCl₃ + Br•[4]

Following initiation, the highly reactive radicals can participate in a variety of propagation and termination steps, leading to a complex mixture of products. When heated to decomposition, this compound is reported to emit toxic fumes of hydrogen chloride and hydrogen bromide, suggesting reactions with hydrogen donor molecules in the environment.[5][6]

Thermal_Decomposition BrCCl3 This compound (BrCCl₃) CCl3_rad Trichloromethyl Radical (•CCl₃) BrCCl3->CCl3_rad Δ (Heat) Br_rad Bromine Radical (Br•) BrCCl3->Br_rad Δ (Heat) Products Decomposition Products CCl3_rad->Products Br_rad->Products

Figure 1: Thermal Decomposition Initiation of BrCCl₃
Oxidation Pathway

In the presence of oxygen, the decomposition of this compound follows an oxidative pathway. The trichloromethyl radical formed from the initial C-Br bond cleavage rapidly reacts with molecular oxygen.[7][8]

Initiation: CBrCl₃ → •CCl₃ + Br•

Propagation: •CCl₃ + O₂ → CCl₃O₂• (Trichloromethylperoxy radical)[7][8]

The trichloromethylperoxy radical is a key intermediate that can undergo further reactions.[7][9] While the exact subsequent steps for BrCCl₃ are not detailed in the provided literature, by analogy with other halogenated methanes, it is proposed that this radical can decompose to form phosgene (COCl₂) and a chloroxyl radical (ClO•).[7]

Oxidation_Pathway BrCCl3 This compound (BrCCl₃) CCl3_rad Trichloromethyl Radical (•CCl₃) BrCCl3->CCl3_rad Initiation CCl3O2_rad Trichloromethylperoxy Radical (CCl₃O₂•) CCl3_rad->CCl3O2_rad + O₂ O2 Oxygen (O₂) COCl2 Phosgene (COCl₂) CCl3O2_rad->COCl2 ClO_rad Chloroxyl Radical (ClO•) CCl3O2_rad->ClO_rad

References

A Comparative Guide to the Environmental Impact of Bromotrichloromethane and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that extends beyond reaction yield and purity to encompass environmental stewardship. This guide provides an objective comparison of the environmental impact of bromotrichloromethane against other commonly used and greener alternative reagents. The assessment is based on key environmental indicators: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and aquatic toxicity.

Data Presentation: Environmental Impact Indicators

The following table summarizes the key environmental impact metrics for this compound and selected alternatives. Direct experimental values for Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) for this compound were not available in the reviewed literature; however, as a brominated haloalkane, it is recognized as a substance with the potential to contribute to ozone depletion.

ReagentChemical FormulaOzone Depletion Potential (ODP)¹Global Warming Potential (GWP)¹ (100-year)Aquatic Toxicity: LC₅₀ (96h, Fish) (mg/L)
This compound CBrCl₃ Data not available²Data not available²Data not available
Carbon TetrachlorideCCl₄0.72 - 1.1[1][2][3]1730[1]9.68 - 47.3 (Pimephales promelas)[1]
Dichloromethane (B109758)CH₂Cl₂0.01 - 0.02[4][5]9193 - 196 (Pimephales promelas)[6][7][8]
Chloroform (B151607)CHCl₃~0 (not material)[9][10]31[11]115 (Lepomis macrochirus)[12]
2-Methyltetrahydrofuran (B130290)C₅H₁₀O0~0>100 (Oncorhynchus mykiss)[4]
Cyclopentyl methyl etherC₆H₁₂O0~0>220 (Oncorhynchus mykiss)

¹ODP is relative to CFC-11 (ODP = 1.0). GWP is relative to CO₂ (GWP = 1.0). ²As a brominated substance, this compound is expected to have a non-zero Ozone Depletion Potential. Brominated compounds are generally potent ozone-depleting substances.[13]

Experimental Protocols

The data presented above are derived from standardized experimental and computational methodologies designed to assess the environmental fate and impact of chemical substances.

Ozone Depletion Potential (ODP) Assessment

The Ozone Depletion Potential (ODP) quantifies a chemical's relative ability to degrade the stratospheric ozone layer.[9] The benchmark for this metric is CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.0.

Methodology: ODP is not measured directly but is calculated using atmospheric chemistry models. The process involves:

  • Determining Atmospheric Lifetime: Scientists measure the rates of the chemical's primary atmospheric degradation processes, such as photolysis (breakdown by sunlight) and oxidation by hydroxyl (OH) radicals. These rates determine how long the substance will persist in the atmosphere.

  • Quantifying Halogen Release: The efficiency of chlorine or bromine atom release from the molecule in the stratosphere is determined. Bromine is significantly more destructive to ozone than chlorine on a per-atom basis.[13]

  • Atmospheric Modeling: Complex computer models of the atmosphere are used to simulate the transport of the substance to the stratosphere and its subsequent chemical reactions that lead to ozone destruction.

  • Calculating the ODP Value: The total calculated ozone loss per unit mass of the chemical is compared to the calculated ozone loss per unit mass of CFC-11 to determine the ODP value.[9][13]

Global Warming Potential (GWP) Assessment

Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂).[13] By definition, CO₂ has a GWP of 1.[13]

Methodology: The calculation of GWP involves several key factors:

  • Radiative Efficiency: This is a measure of a molecule's ability to absorb infrared radiation (heat). It is determined using laboratory spectroscopic measurements.

  • Atmospheric Lifetime: As with ODP, the persistence of the gas in the atmosphere is crucial. This is calculated based on its removal processes.

  • Time Integration: The total radiative forcing (the warming effect) of a pulse emission of the gas is integrated over a defined time horizon (e.g., 100 years).

  • Comparison to CO₂: The integrated warming effect of the gas is divided by the integrated warming effect of an identical mass of CO₂ over the same period to yield the GWP value.[13]

Aquatic Toxicity Assessment

Aquatic toxicity is evaluated through standardized laboratory tests that expose aquatic organisms to a chemical under controlled conditions. The most common endpoint is the median lethal concentration (LC₅₀), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified duration, typically 96 hours for fish.

Methodology (Fish Acute Toxicity Test - e.g., OECD Guideline 203):

  • Test Organisms: A standardized species of fish (e.g., Rainbow Trout, Fathead Minnow, Bluegill Sunfish) is selected and acclimated to laboratory conditions.

  • Test Solutions: A series of test chambers are prepared with a range of concentrations of the chemical dissolved in water, plus a control group with no chemical.

  • Exposure: A set number of fish are placed in each test chamber and exposed for a continuous 96-hour period.

  • Observation: The number of mortalities in each chamber is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • LC₅₀ Calculation: Statistical methods, such as probit analysis, are used to analyze the mortality data and calculate the concentration at which 50% of the fish are expected to die within the 96-hour period. This value is reported as the 96h LC₅₀.

Visualization: Reagent Selection Workflow

The following diagram illustrates a logical workflow for selecting environmentally preferable reagents in a research and development setting, balancing performance with key environmental and safety considerations.

Reagent_Selection_Workflow A Define Reaction Requirements B Identify Potential Reagents A->B C Assess Performance (Yield, Purity, etc.) B->C D Performance Acceptable? C->D E Assess Environmental Impact (ODP, GWP, Aquatic Toxicity) D->E Yes J Re-evaluate / Find New Alternatives D->J No F Assess Health & Safety (Toxicity, Flammability) E->F G Impact Acceptable? F->G H Select Reagent G->H Yes I Reject Reagent G->I No I->J J->B

A workflow for selecting environmentally sustainable chemical reagents.

Conclusion

This guide highlights the significant environmental liabilities associated with traditional halogenated reagents like carbon tetrachloride, which possesses both high Ozone Depletion Potential and high Global Warming Potential. This compound, while utilized as a functional alternative to carbon tetrachloride in some synthetic applications, belongs to a class of brominated compounds that are known to be potent in depleting stratospheric ozone.

In contrast, reagents such as dichloromethane and chloroform have substantially lower, though not negligible, ODP and GWP values. However, modern "green" solvents like 2-methyltetrahydrofuran and cyclopentyl methyl ether present the most environmentally benign profiles, with zero ODP, negligible GWP, and lower aquatic toxicity. For organizations committed to sustainable science, prioritizing these greener alternatives is a crucial step in minimizing environmental impact, aligning with the principles of green chemistry to ensure both scientific innovation and ecological responsibility.

References

Comparative Toxicity Analysis: Bromotrichloromethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of Bromotrichloromethane and its substitutes, supported by experimental data and detailed methodologies.

Introduction

This compound (BTCM), a halogenated hydrocarbon, has historically been utilized in organic synthesis and as a flame retardant. However, growing concerns over its toxicity have prompted the search for safer alternatives. This guide provides a comparative analysis of the toxicity of this compound and its potential substitutes, presenting quantitative data, detailed experimental protocols, and insights into the mechanisms of toxicity to aid researchers in making informed decisions for their laboratory and industrial applications.

Executive Summary of Toxicity Data

The following table summarizes the acute toxicity data for this compound and its selected alternatives. Lower LD50 and LC50 values indicate higher toxicity.

Chemical CompoundCAS NumberPrimary UseLD50 (Oral, Rat) (mg/kg)LC50 (Inhalation, Rat) (ppm, 4h)
This compound 75-62-7Organic Synthesis, Flame Retardant100 (Lowest Published Lethal Dose - LDLo)No data available
Carbon Tetrachloride 56-23-5Organic Synthesis (historical)2350[1][2]8000[1][2]
Dibromodifluoromethane 75-61-6Fire Extinguishing AgentNo data available30,000[3]
1,1,1,3,3,3-Hexafluoropropane 690-39-1Fire Extinguishing Agent, RefrigerantNo data available> 195,000[4][5]

In-Depth Toxicological Profiles

This compound (BTCM)

This compound is recognized as a potent hepatotoxin, with its toxicity stemming from its metabolic activation by cytochrome P450 enzymes in the liver. This process generates highly reactive free radicals, the trichloromethyl radical (•CCl3) and the bromodichloromethyl radical (•CBrCl2). These radicals initiate a cascade of detrimental events, including lipid peroxidation of cellular membranes, which disrupts cell integrity and function, leading to hepatocellular damage.[6] Studies in rats have shown that this compound is approximately three times more potent in inducing liver microsomal lipid peroxidation than Carbon Tetrachloride.[6]

Acute Toxicity: The lowest published lethal oral dose (LDLo) in rats is 100 mg/kg. The intraperitoneal LD50 in rats is 119 mg/kg.[6][7] Inhalation of vapors can cause respiratory irritation, drowsiness, and dizziness.[7]

Organ-Specific Toxicity: The primary target organ for this compound toxicity is the liver.[6] Animal studies have demonstrated that exposure can lead to liver injury.[6]

Carbon Tetrachloride

Historically used as a solvent and in organic synthesis, Carbon Tetrachloride is a well-characterized hepatotoxin that serves as a benchmark for liver injury studies. Similar to this compound, its toxicity is mediated by its metabolism by cytochrome P450, leading to the formation of the trichloromethyl radical (•CCl3). This radical initiates lipid peroxidation and covalent binding to cellular macromolecules, resulting in liver necrosis and steatosis (fatty liver).[8]

Acute Toxicity: The oral LD50 in rats is 2350 mg/kg, and the 4-hour inhalation LC50 in rats is 8000 ppm.[1][2] Acute exposure can cause central nervous system depression, and damage to the liver and kidneys.[9]

In Vitro Cytotoxicity: Studies on HepG2 cells, a human liver cell line, have demonstrated the dose-dependent cytotoxicity of Carbon Tetrachloride.[10][11] Exposure to Carbon Tetrachloride leads to decreased cell viability and induction of apoptosis.[10][12]

Dibromodifluoromethane

Used as a fire extinguishing agent, Dibromodifluoromethane is considered toxic, although less so than this compound.[13]

Acute Toxicity: The 4-hour inhalation LC50 in rats is 30,000 ppm.[3] Inhalation can cause irritation of the respiratory system and central nervous system effects.[14]

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

This compound is used as a fire extinguishant and refrigerant and exhibits low acute toxicity.

Acute Toxicity: The 4-hour inhalation LC50 in rats is greater than 195,000 ppm.[4][5] High concentrations may cause drowsiness or dizziness.[5]

In Vitro Cytotoxicity: No evidence of mutagenic or genotoxic activity was found in in-vitro human lymphocyte assays.[4]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

The determination of the median lethal dose (LD50) for oral toxicity is a standardized procedure often following the guidelines set by the Organisation for Economic Co-operation and Development (OECD), such as the Up-and-Down Procedure (UDP) outlined in OECD Guideline 425.

Workflow for Acute Oral LD50 Determination (OECD 425):

G cluster_0 Dosing Phase cluster_1 Sequential Dosing and Observation cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Single Animal Dosing Single Animal Dosing Animal Acclimatization->Single Animal Dosing Observation (48h) Observation (48h) Single Animal Dosing->Observation (48h) Outcome Assessment Outcome Assessment Observation (48h)->Outcome Assessment Dose Adjustment Dose Adjustment Outcome Assessment->Dose Adjustment Next Animal Dosing Next Animal Dosing Dose Adjustment->Next Animal Dosing Increase or Decrease Dose Stopping Criteria Met Stopping Criteria Met Dose Adjustment->Stopping Criteria Met Next Animal Dosing->Observation (48h) Maximum Likelihood Calculation Maximum Likelihood Calculation Stopping Criteria Met->Maximum Likelihood Calculation LD50 Estimation LD50 Estimation Maximum Likelihood Calculation->LD50 Estimation

Workflow for OECD 425 Acute Oral Toxicity Testing.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically females) are used. They are acclimatized to the laboratory conditions for at least 5 days.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a constant factor.

  • Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is then calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity (MTT Assay):

G Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Incubation Incubation Compound Exposure->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Culture: Human liver carcinoma cells (HepG2) are cultured in a suitable medium until they reach a desired confluency.

  • Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mechanisms of Toxicity and Signaling Pathways

The hepatotoxicity of this compound and Carbon Tetrachloride is primarily initiated by their metabolic activation by Cytochrome P450 enzymes, leading to the generation of free radicals. These radicals trigger a cascade of events culminating in cell death.

Signaling Pathway of Halogenated Hydrocarbon-Induced Hepatotoxicity:

G cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Cellular Response & Death BTCM This compound P450 Cytochrome P450 BTCM->P450 Radicals Free Radicals (•CCl3, •CBrCl2) P450->Radicals LipidPeroxidation Lipid Peroxidation Radicals->LipidPeroxidation ProteinDamage Protein Damage Radicals->ProteinDamage DNADamage DNA Damage Radicals->DNADamage MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage OxidativeStress Oxidative Stress MembraneDamage->OxidativeStress ProteinDamage->OxidativeStress DNADamage->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Necrosis Necrosis OxidativeStress->Necrosis

Hepatotoxicity pathway of halogenated hydrocarbons.

Key Events in the Toxicity Pathway:

  • Metabolic Activation: this compound is metabolized by Cytochrome P450 enzymes, primarily CYP2E1, in the endoplasmic reticulum of hepatocytes. This bioactivation results in the homolytic cleavage of the carbon-bromine bond, which is weaker than the carbon-chlorine bond, to form reactive free radicals.

  • Initiation of Lipid Peroxidation: The generated free radicals abstract hydrogen atoms from polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.

  • Propagation of Oxidative Damage: The lipid peroxyl radicals formed can further react with other lipids, proteins, and DNA, propagating oxidative damage throughout the cell.

  • Cellular Dysfunction and Death: The extensive damage to cellular components disrupts membrane integrity, impairs mitochondrial function, and leads to the release of cellular contents, ultimately resulting in cell death through apoptosis or necrosis.

Conclusion

The data presented in this guide clearly indicate that this compound is a highly toxic compound, with its primary hazard being severe hepatotoxicity mediated by free radical damage. In the context of organic synthesis, while it is considered a safer alternative to the even more toxic Carbon Tetrachloride, its use should still be approached with caution. For applications such as fire suppression, alternatives like Dibromodifluoromethane and 1,1,1,3,3,3-Hexafluoropropane offer significantly lower acute inhalation toxicity. Researchers and drug development professionals are encouraged to consider these less toxic alternatives whenever feasible and to implement appropriate safety measures when handling any of these halogenated hydrocarbons. Further research into the chronic toxicity and carcinogenic potential of these alternatives is warranted to provide a more complete safety profile.

References

A Comparative Guide to Bromotrichloromethane in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision balancing efficacy, cost, safety, and environmental impact. Bromotrichloromethane (CBrCl₃) has emerged as a significant reagent in organic synthesis, primarily as a source for the trichloromethyl radical and as a reagent in halogenation reactions. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols.

This compound: A Profile

This compound is a versatile, non-flammable liquid used as a chain transfer agent in radical polymerizations and as a brominating or chlorinating agent in various transformations.[1][2] It is notably employed for the addition of a bromine atom and a trichloromethyl group across double bonds.[1] A key advantage is its role as a safer and more efficient substitute for carbon tetrachloride (CCl₄) in reactions like the Appel and Wittig-type olefinations, reducing reliance on the highly toxic and environmentally detrimental CCl₄.[3][4]

Benefits:

  • Effective Alternative to CCl₄: Stoichiometric use of CBrCl₃ can replace solvent quantities of CCl₄, mitigating a significant environmental and health hazard.[3][4]

  • High Efficiency: In combination with triphenylphosphine (B44618), CBrCl₃ converts benzyl (B1604629) alcohols to benzyl chlorides in yields up to 98% and aldehydes to gem-dichloroalkenes in yields up to 93%.[3]

  • Mild Reaction Conditions: These transformations can often be carried out at room temperature, avoiding the need for refluxing and reducing energy consumption and byproduct formation.[3][4]

  • Cost-Effective: It is presented as a cost-effective option for specific chlorination reactions.[3]

Drawbacks:

  • Toxicity: Despite being safer than CCl₄, this compound is a potent liver poison and is harmful if swallowed, inhaled, or in contact with skin.[5][6][7] Metabolism can produce reactive free radicals like the trichloromethyl radical (•CCl₃).[5]

  • Environmental Concerns: As a halogenated hydrocarbon, its release into the environment is a concern. While its production has been curtailed in the United States for some applications, it is still used in organic synthesis.[5]

Performance Comparison with Alternatives

The choice of reagent depends heavily on the specific chemical transformation. Here, we compare this compound with common alternatives for radical reactions and chlorinations.

ReagentPrimary UseApprox. Cost (USD/mol)*Key AdvantagesKey Disadvantages
This compound (CBrCl₃) Radical additions, Appel/Wittig-type reactions~$37/mol[4]Safer than CCl₄, high yields, mild conditions[3]Liver toxicity, environmental concerns[5]
Carbon Tetrachloride (CCl₄) Appel/Wittig-type reactions~$28/mol[4]Historically established, effectiveHighly toxic, carcinogenic, ozone-depleting
Tributyltin Hydride (n-Bu₃SnH) Radical dehalogenations, cyclizations~$250 - $450/mol[8]Highly efficient and versatile radical mediatorHigh toxicity, difficult to remove tin byproducts
Tris(trimethylsilyl)silane (TTMSS) Radical reductions~$3,200 - $4,600/mol[9][10][11]Much less toxic than tin hydrides[11]High cost, can be less reactive than tin hydrides
Diethylzinc (Et₂Zn) Ethyl radical source, various additions~$1,100 - $1,200/mol (for 1.0M solution)[12][13][14]Versatile reagent in organic synthesis[12]Pyrophoric (air and moisture sensitive), hazardous[15]

*Cost is an estimation based on available 2025 catalog prices from various suppliers for reagent-grade chemicals and can vary significantly based on vendor, purity, and quantity.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and evaluation. The following are protocols for key reactions involving this compound, adapted from the literature.

Protocol 1: Synthesis of Benzyl Chloride via Appel Reaction

This protocol is based on the work of Lautens et al. for the conversion of a benzyl alcohol to a benzyl chloride.[3][4]

  • Materials:

    • Benzyl alcohol (1.0 mmol, 1.0 eq)

    • Triphenylphosphine (PPh₃) (1.2 mmol, 1.2 eq)

    • This compound (CBrCl₃) (1.2 mmol, 1.2 eq)

    • Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 mmol) and dichloromethane (5 mL).

    • Add triphenylphosphine (1.2 mmol) to the solution and stir until dissolved.

    • Slowly add this compound (1.2 mmol) to the reaction mixture at room temperature.

    • Stir the reaction for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the pure benzyl chloride. Yields of up to 98% can be achieved.[3]

Protocol 2: Synthesis of a gem-Dichloroalkene from an Aldehyde

This protocol describes the conversion of an aldehyde to a 1,1-dichloroalkene, a Wittig-type olefination.[3][4]

  • Materials:

    • Aldehyde (1.0 mmol, 1.0 eq)

    • Triphenylphosphine (PPh₃) (2.0 mmol, 2.0 eq)

    • This compound (CBrCl₃) (2.0 mmol, 2.0 eq)

    • Acetonitrile (B52724) (CH₃CN) (5 mL)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (2.0 mmol) in acetonitrile (5 mL).

    • Add the aldehyde (1.0 mmol) to the solution.

    • Add this compound (2.0 mmol) to the mixture at room temperature.

    • Stir the reaction vigorously for 4 hours. Monitor progress by TLC or GC-MS.

    • After the reaction is complete, quench with water and extract with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the gem-dichloroalkene. Yields can reach up to 93%.[3]

Visualized Workflows and Mechanisms

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

start Start: Halogenation or Radical Reaction Needed reac_type What is the desired transformation? start->reac_type appel Appel-type Chlorination of Alcohol reac_type->appel  Chlorination wittig gem-Dichloro-olefination of Aldehyde reac_type->wittig  Olefination radical Radical Addition or Initiation reac_type->radical  Radical Process cbrcl3_appel Use CBrCl3 + PPh3 (High Yield, Mild Temp) appel->cbrcl3_appel Priority: Safety & Mild Conditions ccl4_appel Consider CCl4 (Traditional) Warning: High Toxicity appel->ccl4_appel Cost is primary driver (use with extreme caution) cbrcl3_wittig Use CBrCl3 + PPh3 (Good Yield, RT) wittig->cbrcl3_wittig radical_choice Toxicity vs. Cost Concern? radical->radical_choice tin Use Bu3SnH (High Efficiency) Warning: High Toxicity radical_choice->tin Efficiency is paramount ttmss Use TTMSS (Low Toxicity) Note: High Cost radical_choice->ttmss Safety is paramount cbrcl3_radical Use CBrCl3 as initiator (Moderate Toxicity & Cost) radical_choice->cbrcl3_radical Balanced Approach

Caption: Logical workflow for selecting CBrCl₃ vs. alternatives.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification flask 1. Flame-dry flask under N2 atmosphere add_reagents 2. Add Benzyl Alcohol, CH2Cl2, and PPh3 flask->add_reagents dissolve 3. Stir to dissolve add_reagents->dissolve add_cbrcl3 4. Add CBrCl3 at Room Temp dissolve->add_cbrcl3 stir 5. Stir for 1 hour add_cbrcl3->stir monitor 6. Monitor by TLC stir->monitor concentrate 7. Concentrate in vacuo monitor->concentrate chromatography 8. Flash Column Chromatography concentrate->chromatography product 9. Isolated Product chromatography->product

Caption: Experimental workflow for the Appel reaction using CBrCl₃.

Simplified Radical Addition Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cbrcl3 Br-CCl3 radicals Br• + •CCl3 cbrcl3->radicals Light or Initiator ccl3_rad •CCl3 radicals->ccl3_rad alkene R-CH=CH2 intermediate_rad R-CH(•)-CH2-CCl3 alkene->intermediate_rad ccl3_rad->intermediate_rad product R-CH(Br)-CH2-CCl3 intermediate_rad->product cbrcl3_2 Br-CCl3 cbrcl3_2->product ccl3_rad_new •CCl3 cbrcl3_2->ccl3_rad_new regenerates r1 R• terminated R-R' r1->terminated r2 R'• r2->terminated

Caption: Mechanism of radical addition of CBrCl₃ to an alkene.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromotrichloromethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling bromotrich-loromethane, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans necessary for the compliant management of this hazardous chemical.

Bromotrichloromethane, a halogenated hydrocarbon, is recognized as a hazardous substance requiring meticulous disposal procedures in adherence to local, state, and federal regulations.[1][2][3][4] Direct disposal into sanitary sewers or general waste streams is strictly prohibited. The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory chemical neutralization or treatment is not advised without validated and peer-reviewed protocols due to the potential for hazardous reactions and incomplete degradation.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key safety and handling information derived from multiple sources.

ParameterInformationSources
Personal Protective Equipment (PPE) Chemical safety goggles or eyeglasses, protective gloves (e.g., PVC), and appropriate protective clothing to prevent skin exposure. A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or irritation occurs.[3][5]
Handling Precautions Avoid contact with eyes, skin, and clothing. Prevent ingestion and inhalation. Use with adequate ventilation. Keep containers tightly closed.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and strong bases.[3]
Spill Response For minor spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal. For major spills, evacuate the area and contact emergency responders.[3][5]

Hazardous Waste Classification

Properly classifying this compound waste is the first step in its compliant disposal. As a halogenated solvent, it typically falls under specific hazardous waste categories.

ClassificationDetailsSources
RCRA Waste Codes While this compound is not individually listed with a specific "U" or "P" code under the Resource Conservation and Recovery Act (RCRA), as a spent halogenated solvent, it may be classified under "F" codes, such as F001 or F002, depending on its use in the laboratory. Chemical waste generators must consult local, regional, and national regulations for accurate classification.[3]
DOT Classification For transportation, it is classified as a "Toxic liquid, organic, n.o.s. (this compound)," with UN number 2810 and Hazard Class 6.1.[5][6]

Step-by-Step Disposal Procedure

The following procedure outlines the standard operational steps for the disposal of this compound waste from a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with "Hazardous Waste" and the full chemical name.

  • Do not mix this compound waste with other waste streams, particularly incompatible materials like acids, bases, or oxidizers.[6][7]

2. Containerization:

  • Use only compatible, non-reactive containers for waste collection, such as the original container or a designated polyethylene (B3416737) or glass container.

  • Ensure containers are in good condition and have securely fitting lids.

  • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[7]

3. Accumulation and Storage:

  • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste management company with an accurate description of the waste, including its chemical composition and quantity.

5. Documentation:

  • Maintain a detailed inventory of the hazardous waste generated, including the amount and date of accumulation.

  • Retain all paperwork, including manifests from the hazardous waste transporter, as required by regulations.

Experimental Protocols: In-Laboratory Treatment (Not Recommended)

While the core recommendation is to utilize professional hazardous waste disposal services, it is important to understand the complexities of potential in-laboratory treatment methods. The scientific literature describes various approaches for the dehalogenation of halogenated hydrocarbons, such as reductive dehalogenation.[8][9][10] For instance, one study explored the biodehalogenation of this compound using Pseudomonas putida, which resulted in the formation of chloroform (B151607) and bromodichloromethane.[1] However, these methods are often not practical for routine laboratory waste disposal as they require specialized equipment, detailed procedural knowledge, and methods to verify complete destruction. Attempting such procedures without a thoroughly vetted and safety-approved protocol can be dangerous.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Bromotrichloromethane_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_dispose Disposal & Documentation start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Select Compatible Container segregate->container label_waste Label Container Correctly (Name, Hazard) container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document Complete & Retain Waste Manifest schedule_pickup->document end_dispose Waste Removed for Proper Disposal document->end_dispose

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Bromotrichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of Bromotrichloromethane is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and compliant disposal procedures.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling Bromotrich-loromethane, ensuring comprehensive protection against potential hazards.

PPE CategoryItemSpecification and Use
Hand Protection Chemical-resistant glovesDue to the lack of specific breakthrough time data for this compound, it is recommended to use gloves rated for similar halogenated hydrocarbons. Double gloving is a best practice. Viton™ or laminate film gloves are highly recommended for prolonged contact. For incidental contact, heavy-duty nitrile or neoprene gloves may be used, but they should be replaced immediately upon contamination.[1]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory. In addition, a face shield should be worn to protect against splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
Respiratory Protection Air-Purifying Respirator (APR) with Organic Vapor CartridgesA NIOSH-approved air-purifying respirator equipped with black organic vapor (OV) cartridges is required when handling this compound outside of a certified chemical fume hood or in areas with inadequate ventilation.[2] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.
Protective Clothing Chemical-resistant Lab Coat or ApronA lab coat made of a chemical-resistant material should be worn to protect against skin contact. For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is recommended.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required to protect against spills.

Operational Plan for Handling

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Safe Handling Procedures
  • Pre-handling:

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Inspect the work area to ensure it is clean and uncluttered.

  • During Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the work area.

    • Use the smallest quantity of the chemical necessary for the procedure.

    • Keep containers tightly closed when not in use.

  • Post-handling:

    • Thoroughly wash hands with soap and water after handling.

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated PPE.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated solvent, it must be disposed of as hazardous waste.[1][3]

Waste Collection
  • Container: Use a designated, properly labeled, and leak-proof container for halogenated solvent waste. The container should be made of a material compatible with this compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Segregation: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[4]

Storage
  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.

  • Keep the container tightly closed except when adding waste.

Disposal
  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Safe Handling and Disposal Workflow

Safe Handling and Disposal of this compound start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Eyewash/Shower) don_ppe->prepare_work_area handle_chemical Handle this compound (In Fume Hood) prepare_work_area->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate collect_waste Collect Waste (Labeled Halogenated Waste Container) handle_chemical->collect_waste During Procedure remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe end End: Procedure Complete remove_ppe->end store_waste Store Waste in Satellite Accumulation Area collect_waste->store_waste dispose_waste Arrange for Professional Hazardous Waste Disposal store_waste->dispose_waste dispose_waste->end

References

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